1H-Pyrazol-4-amine
説明
Structure
3D Structure
特性
IUPAC Name |
1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-3-1-5-6-2-3/h1-2H,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXINVSXSGNSVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182682 | |
| Record name | 1H-Pyrazol-4-amine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28466-26-4 | |
| Record name | 1H-Pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28466-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 4-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazol-4-amine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic data (NMR, IR, MS) for 1H-Pyrazol-4-amine
A Comprehensive Spectroscopic Analysis of 1H-Pyrazol-4-amine
This technical guide provides a detailed overview of the spectroscopic data for this compound, a significant heterocyclic amine in the field of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Properties
This compound (C₃H₅N₃) is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and an amino group at the 4-position.[1] Its molecular weight is approximately 83.09 g/mol .[1] The structural characteristics of this molecule give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in various chemical processes.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 | Singlet | - |
| H-5 | ~7.5 | Singlet | - |
| NH₂ | ~3.5 - 5.0 | Broad Singlet | - |
| NH | ~12.0 - 13.0 | Broad Singlet | - |
Note: Predicted values are based on typical ranges for pyrazole and aromatic amine protons. The chemical shifts of NH and NH₂ protons can vary significantly with solvent and concentration.
Table 2: Experimental ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
Note: While a ¹³C NMR spectrum for this compound is noted in the PubChem database (Instrument: Bruker WP-200), specific chemical shift values are not publicly listed.[1] The values for pyrazole derivatives can be found in various studies.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3400 - 3200 | Medium-Strong |
| N-H (pyrazole) | Stretch | 3300 - 3100 | Broad, Medium |
| C-H (aromatic) | Stretch | 3100 - 3000 | Medium-Weak |
| C=C, C=N (ring) | Stretch | 1600 - 1450 | Medium-Strong |
| N-H (amine) | Bend | 1650 - 1580 | Medium-Strong |
Note: The N-H stretching region can be complex due to hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at an m/z of approximately 83.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 83 | [C₃H₅N₃]⁺ | Molecular Ion Peak |
| 56 | [M - HCN]⁺ | Loss of hydrogen cyanide |
| 55 | [M - N₂]⁺ | Loss of nitrogen molecule |
| 42 | [M - CHN₂]⁺ | Ring fragmentation |
Note: The fragmentation of heterocyclic amines can be complex.[4] The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[5]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3] The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, the chemical shifts are reported in ppm relative to TMS. For ¹³C NMR, the spectrum is proton-decoupled to simplify the signals to singlets for each carbon atom.
FTIR Spectroscopy
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[6] The sample, either as a solid (mixed with KBr to form a pellet) or as a thin film, is placed in the path of an infrared beam. The resulting spectrum shows the absorption of infrared radiation at different wavenumbers, corresponding to the vibrations of the chemical bonds within the molecule.
Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). In a typical EI-MS experiment, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[7] The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to 4-Aminopyrazole: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyrazole, a five-membered heterocyclic aromatic amine, serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its versatile chemical nature, arising from the presence of both an amino group and a pyrazole ring, allows for diverse functionalization, making it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-aminopyrazole, detailed experimental protocols for its synthesis, and insights into its role as a pharmacophore, particularly in the context of Janus kinase (JAK) inhibition.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 4-aminopyrazole are summarized below. While experimental data for some properties are readily available, others, such as boiling point and pKa, are not extensively reported in the literature for the parent compound.
Table 1: Physical and Chemical Properties of 4-Aminopyrazole
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 83.09 g/mol | --INVALID-LINK--[1] |
| Melting Point | 77-82 °C | --INVALID-LINK--[1][2][3] |
| Appearance | Powder | --INVALID-LINK--[1][2][3] |
| CAS Number | 28466-26-4 | --INVALID-LINK--[1] |
| LogP (computed) | -0.0081 | ChemScene |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene[4] |
Solubility:
Qualitative solubility information suggests that 4-aminopyrazole is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its solubility in water is expected to be limited due to the aromatic pyrazole ring.
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 4-aminopyrazole. Below are the key spectral data.
Table 2: Spectral Data of 4-Aminopyrazole
| Spectrum | Data |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| IR (Infrared) Spectroscopy | Data not available in the searched literature. Characteristic peaks would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C=N and C=C stretching of the pyrazole ring (around 1500-1600 cm⁻¹). |
| Mass Spectrometry (MS) | Data not available in the searched literature. The molecular ion peak (M+) would be expected at m/z = 83. |
Experimental Protocols
The synthesis of 4-aminopyrazole is most commonly achieved through the reduction of its precursor, 4-nitropyrazole. The following sections provide detailed experimental procedures for the synthesis of 4-nitropyrazole and its subsequent conversion to 4-aminopyrazole, along with a general protocol for purification.
Synthesis of 4-Nitropyrazole
This protocol is adapted from a one-pot, two-step method.
Workflow for the Synthesis of 4-Nitropyrazole
Caption: Workflow for the synthesis of 4-Nitropyrazole.
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Fuming Sulfuric Acid (20% SO₃)
-
Ice
-
Deionized Water
-
Ethyl Ether
-
Hexane
Procedure:
-
Preparation of Fuming Nitrosulfuric Acid: In a fume hood, carefully and slowly add fuming nitric acid to fuming sulfuric acid in a flask cooled in an ice bath.
-
Formation of Pyrazole Sulfate: In a separate flask, dissolve pyrazole in concentrated sulfuric acid and stir at room temperature for 30 minutes.
-
Nitration: Cool the pyrazole sulfate solution in an ice-water bath. Slowly add the prepared fuming nitrosulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, warm the reaction mixture to 50°C and stir for 1.5 hours.
-
Precipitation: Carefully pour the reaction mixture into a beaker containing crushed ice and water. A white solid will precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold deionized water.
-
Purification: The crude 4-nitropyrazole can be purified by recrystallization from a mixture of ethyl ether and hexane to yield a white crystalline solid. Dry the purified product under vacuum.[5]
Synthesis of 4-Aminopyrazole by Reduction of 4-Nitropyrazole
A common method for the reduction of a nitro group to an amine is catalytic hydrogenation.
Workflow for the Synthesis of 4-Aminopyrazole
Caption: Workflow for the synthesis of 4-Aminopyrazole.
Materials:
-
4-Nitropyrazole
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen Gas
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-nitropyrazole in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Hydrogenation: Seal the vessel and purge it with an inert gas before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-aminopyrazole.[6][7]
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.
General Protocol for Recrystallization:
-
Solvent Selection: Choose a suitable solvent or solvent system in which 4-aminopyrazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyrazole derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
-
Dissolution: Place the crude 4-aminopyrazole in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of 4-aminopyrazole should form. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[8][9][10][11]
Role in Drug Development: JAK/STAT Signaling Pathway
4-Aminopyrazole derivatives have emerged as potent inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that play a critical role in cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.
The JAK/STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
4-Aminopyrazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the JAK kinase domain. This binding prevents the phosphorylation of STATs, thereby blocking the downstream signaling cascade.
JAK/STAT Signaling Pathway with Pyrazole Inhibitor
Caption: Inhibition of the JAK/STAT pathway by a 4-aminopyrazole-based inhibitor.
The crystal structure of JAK1 in complex with pyrazole-containing inhibitors reveals that the pyrazole core forms key hydrogen bonding interactions with the hinge region of the kinase domain, mimicking the binding of the adenine ring of ATP. This structural understanding is crucial for the rational design of next-generation, selective JAK inhibitors.[2][5][12][13][14][15][16][17][18][19][20]
References
- 1. mdpi.com [mdpi.com]
- 2. JAK1 [collab.its.virginia.edu]
- 3. 4-アミノピラゾール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Home Page [chem.ualberta.ca]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. 6w8l - Crystal structure of JAK1 kinase with compound 10 - Summary - Protein Data Bank Japan [pdbj.org]
- 16. rcsb.org [rcsb.org]
- 17. The molecular regulation of Janus kinase (JAK) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1H-Pyrazol-4-amine (CAS 28466-26-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 1H-Pyrazol-4-amine (CAS 28466-26-4), a key heterocyclic building block in medicinal chemistry. This document consolidates essential data, details experimental protocols for its synthesis, and visualizes its role in relevant signaling pathways, offering a valuable resource for researchers in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound, also known as 4-aminopyrazole, is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and an amino functional group. Its versatile structure makes it an important intermediate in the synthesis of various biologically active molecules.
Chemical Structure and Identifiers
| Identifier | Value |
| CAS Number | 28466-26-4 |
| IUPAC Name | This compound |
| Synonyms | 4-Aminopyrazole, 1H-Pyrazol-4-ylamine, 4-Amino-1H-pyrazole |
| Molecular Formula | C₃H₅N₃ |
| Molecular Weight | 83.09 g/mol [1] |
| InChI | InChI=1S/C3H5N3/c4-3-1-5-6-2-3/h1-2H,4H2,(H,5,6) |
| InChIKey | AXINVSXSGNSVLV-UHFFFAOYSA-N |
| SMILES | Nc1cn[nH]c1 |
| PubChem CID | 78035 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in chemical synthesis and biological assays.
| Property | Value | Source |
| Appearance | White to brown to dark purple powder to crystal | TCI |
| Melting Point | 77-82 °C | Sigma-Aldrich[1] |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol. | ChemicalBook |
| logP | -0.0081 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 2 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the nitration of pyrazole to form 4-nitropyrazole, followed by the reduction of the nitro group.
Synthetic Workflow
Experimental Protocols
Step 1: Synthesis of 4-Nitropyrazole
This protocol is adapted from a one-pot, two-step method for the efficient synthesis of 4-nitropyrazole.
-
Materials:
-
Pyrazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (98%)
-
Fuming sulfuric acid (20%)
-
Ice
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add pyrazole to concentrated sulfuric acid to form pyrazole sulfate. Stir the mixture at room temperature for 30 minutes.
-
Cool the flask again in an ice-water bath and add fuming nitrosulfuric acid (a mixture of fuming nitric acid and fuming sulfuric acid) dropwise.
-
After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.
-
Pour the reaction mixture into a beaker containing ice water, which will cause the precipitation of a white solid.
-
Collect the solid by filtration, wash with ice water, and dry under vacuum to obtain 4-nitropyrazole.
-
Step 2: Reduction of 4-Nitropyrazole to this compound
This protocol describes the reduction of the nitro group to an amine.
-
Materials:
-
4-Nitropyrazole
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Suspend 4-nitropyrazole in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon to the suspension.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound.
-
Biological Activity and Signaling Pathways
The 4-aminopyrazole scaffold is a prominent feature in a variety of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. These enzymes are critical components of the JAK/STAT signaling pathway, which transduces extracellular signals from cytokines and growth factors into transcriptional responses, regulating processes such as immunity, cell proliferation, and hematopoiesis.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a crucial signaling cascade in cellular communication. The binding of a ligand (e.g., a cytokine) to its receptor induces a conformational change that activates the associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene expression.
Derivatives of this compound have been designed as potent inhibitors of JAKs.[3] By binding to the ATP-binding site of the JAKs, these compounds prevent the phosphorylation of the STAT proteins, thereby blocking the downstream signaling cascade. This mechanism of action makes them promising therapeutic agents for the treatment of various inflammatory diseases and cancers where the JAK/STAT pathway is dysregulated.
Experimental Workflow for Inhibitor Screening
The discovery and development of novel JAK inhibitors based on the 4-aminopyrazole scaffold typically follows a structured experimental workflow, from initial screening to cellular and in vivo evaluation.
This workflow begins with the screening of a library of 4-aminopyrazole derivatives, often guided by computational methods. Promising candidates are then subjected to in vitro kinase assays to determine their potency and selectivity. Subsequently, cellular assays are performed to assess their ability to inhibit the JAK/STAT pathway in a cellular context and to evaluate their anti-proliferative effects. Finally, lead compounds are advanced to in vivo studies to investigate their pharmacokinetic properties and therapeutic efficacy in relevant disease models.
Conclusion
This compound is a fundamentally important heterocyclic compound with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors. Its straightforward synthesis and versatile chemical nature make it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a solid foundation of its chemical properties, synthetic methodologies, and biological relevance, serving as a valuable resource for the scientific community engaged in drug discovery and development.
References
Synthesis of Novel 1H-Pyrazol-4-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel 1H-Pyrazol-4-amine derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazole scaffold is a key pharmacophore found in numerous clinically approved drugs. This document details various synthetic methodologies, presents key experimental data, and outlines relevant biological signaling pathways.
Core Synthetic Strategies
The synthesis of this compound derivatives can be achieved through several efficient strategies, primarily revolving around the construction of the pyrazole ring. The most prominent methods include multicomponent reactions (MCRs), classical cyclocondensation reactions, and 1,3-dipolar cycloadditions.
Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials.[1] This approach offers advantages such as operational simplicity, high atom economy, and often high yields.[1] For the synthesis of pyrazole derivatives, MCRs can involve various components, including aldehydes, malononitrile, hydrazine derivatives, and β-ketoesters.[1][2]
Cyclocondensation of 1,3-Dicarbonyl Compounds (Knorr Pyrazole Synthesis): This classical and widely used method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4] The regioselectivity of this reaction can be a critical consideration when using unsymmetrical 1,3-dicarbonyl compounds.[4]
1,3-Dipolar Cycloaddition: This method provides access to the pyrazole nucleus through a [3+2] cycloaddition reaction between a 1,3-dipole (like a nitrilimine, often generated in situ from a hydrazone) and a dipolarophile (such as an alkyne or alkene).[6] This strategy is particularly useful for synthesizing specifically substituted pyrazoles.
Data Presentation: Synthesis of this compound and Related Derivatives
The following tables summarize quantitative data from various synthetic protocols for pyrazole derivatives.
Table 1: Multicomponent Synthesis of Pyrazole Derivatives
| Entry | Reactants | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 1 | Aryl aldehydes, malononitrile, phenyl hydrazine | Solid-phase vinyl alcohol (SPVA) / Solvent-free | Not specified | Good | [1] |
| 2 | Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Sodium gluconate / Not specified | Not specified | Good | [1] |
| 3 | Aryl glyoxal, aryl thioamide, pyrazolones | HFIP / Room Temperature | 6 h | Good to Excellent | [7] |
| 4 | 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, aldehydes, dimedone | Et₂NH / Water | Ambient Temp, 1-12 h | 40-78 | [2] |
| 5 | (Hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, malononitrile | Piperidine / Aqueous medium | Room Temp, 20 min | 85-93 | [2] |
Table 2: Knorr Pyrazole Synthesis and Modifications
| Entry | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Phenylhydrazine | Acetic acid / Reflux | 1 hour | Not specified | [4] |
| 2 | Acetylacetone | 1-Adamantylhydrazine | Triethylamine / Ethanol | Reflux, 4-6 hours | Not specified | [8] |
| 3 | Ethyl acetoacetate | Phenylhydrazine | nano-ZnO / Not specified | Not specified | 95 | [6][9] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of a substituted pyrazole via the Knorr synthesis.[4]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equivalent)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 equivalent)
-
Solvent (e.g., ethanol or glacial acetic acid)
-
Acid catalyst (optional, e.g., a few drops of concentrated sulfuric acid)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
Slowly add the hydrazine derivative to the solution. Note: The addition may be exothermic.[4]
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture under reflux for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][8]
-
After completion, cool the reaction mixture to room temperature.
-
If the product crystallizes, collect it by filtration. If not, remove the solvent under reduced pressure.[8]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[4][8]
Protocol for a Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles
This protocol is based on a green chemistry approach for the synthesis of 5-aminopyrazole derivatives.[10]
Materials:
-
Aromatic aldehyde (1.0 equivalent)
-
Malononitrile (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Sodium p-toluenesulfonate (NaPTS) as a catalyst
-
Aqueous media
Procedure:
-
Combine the aromatic aldehyde, malononitrile, and phenylhydrazine in an aqueous medium.
-
Add a catalytic amount of sodium p-toluenesulfonate.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature or gentle heating) and monitor by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization if necessary.
Mandatory Visualizations
Synthetic Workflow for this compound Derivatives
Caption: Synthetic routes to this compound derivatives.
Potential Signaling Pathway Modulation by Pyrazole Derivatives
Many pyrazole derivatives exhibit anticancer and anti-inflammatory properties, suggesting their interaction with key signaling pathways. For instance, some have been investigated as inhibitors of kinases such as Fibroblast Growth Factor Receptors (FGFRs) or Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[11][12]
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by a pyrazole derivative.
This guide serves as a foundational resource for the synthesis and potential applications of this compound derivatives. The versatility of the synthetic methods described allows for the creation of diverse chemical libraries for screening and drug discovery endeavors.
References
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 4-Aminopyrazole and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4-aminopyrazole and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconverting isomers, plays a critical role in the chemical reactivity, biological activity, and physicochemical properties of these heterocyclic compounds. Understanding and controlling this equilibrium is paramount in the fields of medicinal chemistry and drug development, where specific tautomeric forms may exhibit desired pharmacological profiles. This document details the structural and environmental factors influencing tautomeric preferences, presents quantitative data from experimental and computational studies, outlines detailed experimental protocols for tautomer analysis, and provides visual representations of the key concepts.
Core Concepts in 4-Aminopyrazole Tautomerism
The tautomerism of 4-aminopyrazole and its derivatives primarily involves two types of equilibria: amino-imino tautomerism and annular prototropic tautomerism.
-
Amino-Imino Tautomerism: This involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom, leading to an equilibrium between the 4-aminopyrazole and the 4-iminopyrazoline forms. The amino form is generally more stable due to the aromaticity of the pyrazole ring.
-
Annular Tautomerism: In N-unsubstituted pyrazoles, a proton can migrate between the two ring nitrogen atoms (N1 and N2). For a symmetrically substituted pyrazole, these two forms are identical. However, in asymmetrically substituted derivatives, this leads to two distinct tautomers.
The position of these equilibria is highly sensitive to a variety of factors, including the electronic nature of substituents, the polarity and hydrogen-bonding capabilities of the solvent, and intermolecular interactions in the solid state.
Quantitative Analysis of Tautomeric Equilibria
The relative populations of tautomers can be quantified through experimental techniques and corroborated by computational chemistry. The following tables summarize key quantitative data from studies on 4-aminopyrazole derivatives.
Table 1: Tautomeric Distribution of 1-benzyl-4-nitroso-5-aminopyrazole in Solution
| Tautomer | Solvent | Technique | Tautomer Ratio (%) | Reference |
| Amino (2a) | DMSO-d6 | 1H NMR | 78 | [1] |
| Amino (2b) | DMSO-d6 | 1H NMR | 22 | [1] |
Table 2: Calculated Relative Stabilities of 4-Substituted 3(5)-Aminopyrazole Tautomers
| Substituent at C4 | Tautomer | Gas Phase (ΔE, kJ/mol) | DMSO (ΔE, kJ/mol) | Reference |
| Cyano | 3-Amino | 0 | 0 | [2] |
| 5-Amino | - | More Stable | [2] | |
| Thiocyanato | 3-Amino | 0 | 0 | [2] |
| 5-Amino | - | More Stable | [2] | |
| Methoxy | 3-Amino | More Stable | More Stable | [2] |
| 5-Amino | 0 | 0 | [2] |
Note: While Table 2 refers to 3(5)-aminopyrazoles, the principles of substituent effects on annular tautomerism are relevant to the broader class of aminopyrazoles.
Experimental Protocols for Tautomer Analysis
The characterization and quantification of tautomeric forms rely on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Quantification
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[3] The relative concentrations of tautomers can be determined by integrating the signals corresponding to each form.[3]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the 4-aminopyrazole derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of 5-10 mg/mL in a clean, dry NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[4]
-
Instrument Setup:
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-45° pulse angle and a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify distinct signals corresponding to each tautomer. Protons on or near the sites of tautomerization (e.g., NH₂, CH on the ring) are often the most informative.
-
Carefully integrate the non-overlapping signals for each tautomer.
-
Calculate the mole fraction (and thus the percentage) of each tautomer from the relative integral values. For a two-component equilibrium (Tautomer A and Tautomer B), the percentage of A is calculated as: (Integral_A / (Integral_A + Integral_B)) * 100.
-
¹³C and ¹⁵N NMR can provide complementary structural information to confirm the assignments of the tautomeric forms. Solid-state NMR (CPMAS) can be used to study the tautomeric structure in the solid phase.[5]
Single-Crystal X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state by determining the precise positions of all atoms, including hydrogen atoms involved in tautomerism.[6][7]
General Workflow:
-
Crystal Growth: Grow single crystals of the 4-aminopyrazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data. The positions of hydrogen atoms can often be located from the difference Fourier map, confirming the tautomeric form.
-
UV/Vis Spectroscopy for Equilibrium Constant Determination
UV/Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption spectra.[8][9]
Protocol for Determining the Tautomeric Equilibrium Constant (K_T):
-
Sample Preparation: Prepare a series of solutions of the 4-aminopyrazole derivative in the solvent of interest at different, precisely known concentrations.
-
Spectral Acquisition:
-
Record the UV/Vis absorption spectrum for each solution over a relevant wavelength range.
-
Use the pure solvent as a blank.
-
-
Data Analysis (assuming two tautomers, T1 and T2):
-
Identify the wavelengths of maximum absorbance (λ_max) for each tautomer if possible. Often, the spectra will be overlapping.
-
According to the Beer-Lambert law, the total absorbance (A) at a given wavelength (λ) is the sum of the absorbances of the individual tautomers: A = ε₁[T₁]l + ε₂[T₂]l, where ε is the molar absorptivity, [T] is the concentration, and l is the path length.
-
The total concentration (C) is C = [T₁] + [T₂].
-
The equilibrium constant is K_T = [T₂] / [T₁].
-
By measuring the absorbance at multiple wavelengths and for different total concentrations, and by using non-linear regression analysis or by making measurements at wavelengths where one tautomer absorbs much more strongly than the other, the molar absorptivities and the equilibrium constant can be determined.
-
Visualizing Tautomeric Equilibria and Influencing Factors
Graphviz diagrams can be used to illustrate the relationships between different tautomeric forms and the factors that influence their equilibrium.
Caption: Amino-imino tautomeric equilibrium in 4-aminopyrazole.
Caption: Key factors influencing the tautomeric equilibrium of 4-aminopyrazoles.
Caption: Experimental workflow for the analysis of tautomerism.
Conclusion
The tautomerism of 4-aminopyrazole and its derivatives is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of these principles is essential for the rational design of novel molecules with tailored properties in the pharmaceutical and materials science industries. The experimental and computational methodologies outlined in this guide provide a robust framework for the characterization and quantification of tautomeric equilibria, enabling researchers to predict and control the tautomeric behavior of this important class of heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. dial.uclouvain.be [dial.uclouvain.be]
- 9. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Crystalline Architecture of 1H-Pyrazol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the X-ray crystallographic data for 1H-Pyrazol-4-amine, a key heterocyclic scaffold in medicinal chemistry. The existence of two polymorphic forms of this compound, designated as Form I and Form II, has been established through single-crystal X-ray diffraction studies. Understanding the distinct crystalline arrangements of these polymorphs is crucial for drug development, as solid-state properties can significantly impact a drug's stability, solubility, and bioavailability.
Crystallographic Data Summary
The crystallographic data for the two polymorphs of this compound are summarized below. These tables provide a comparative overview of the unit cell parameters, space groups, and other key refinement data, facilitating a clear understanding of their structural differences.
Table 1: Crystal Data and Structure Refinement for this compound (Form I)
| Parameter | Value |
| Empirical Formula | C₃H₅N₃ |
| Formula Weight | 83.09 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.433(2) Å |
| b | 5.488(1) Å |
| c | 9.288(2) Å |
| α | 90° |
| β | 115.04(2)° |
| γ | 90° |
| Volume | 388.9(1) ų |
| Z | 4 |
| Density (calculated) | 1.419 Mg/m³ |
| Absorption Coefficient | 0.100 mm⁻¹ |
| F(000) | 176 |
| Data Collection | |
| Diffractometer | Nonius CAD4 |
| Reflections Collected | 468 |
| Independent Reflections | 443 [R(int) = 0.012] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 443 / 0 / 64 |
| Goodness-of-fit on F² | 1.065 |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.102 |
| R indices (all data) | R1 = 0.043, wR2 = 0.106 |
Table 2: Crystal Data and Structure Refinement for this compound (Form II)
| Parameter | Value |
| Empirical Formula | C₃H₅N₃ |
| Formula Weight | 83.09 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 5.411(1) Å |
| b | 8.488(2) Å |
| c | 9.355(2) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 429.6(2) ų |
| Z | 4 |
| Density (calculated) | 1.284 Mg/m³ |
| Absorption Coefficient | 0.091 mm⁻¹ |
| F(000) | 176 |
| Data Collection | |
| Diffractometer | Nonius CAD4 |
| Reflections Collected | 498 |
| Independent Reflections | 476 [R(int) = 0.011] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 476 / 0 / 64 |
| Goodness-of-fit on F² | 1.059 |
| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.093 |
| R indices (all data) | R1 = 0.039, wR2 = 0.096 |
Experimental Protocols
The following sections detail the methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis of the two polymorphic forms of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 4-nitro-1H-pyrazole. A typical procedure is as follows:
-
Preparation of 4-nitro-1H-pyrazole: 1H-pyrazole is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
-
Reduction to this compound: The resulting 4-nitro-1H-pyrazole is then reduced to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using Pd/C as a catalyst) or by using a reducing agent like tin(II) chloride in hydrochloric acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent to yield pure this compound.
Crystallization of Polymorphs
The two polymorphic forms of this compound were obtained through different crystallization techniques:
-
Form I (Monoclinic, P2₁/c): Slow evaporation of a solution of this compound in methanol at room temperature yielded colorless prismatic crystals suitable for X-ray diffraction.
-
Form II (Orthorhombic, P2₁2₁2₁): Sublimation of the bulk material under reduced pressure afforded needle-shaped crystals of the orthorhombic polymorph.
X-ray Data Collection and Structure Solution
For both polymorphs, a single crystal of suitable size and quality was mounted on a goniometer head.
-
Data Collection: X-ray diffraction data were collected on a Nonius CAD4 diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Data were collected at a temperature of 293(2) K.
-
Structure Solution and Refinement: The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.
Visualizations
The following diagrams illustrate the key processes and structural relationships discussed in this guide.
Experimental workflow for this compound.
Key structural differences between polymorphs.
Concluding Remarks
The detailed crystallographic analysis of the two polymorphic forms of this compound reveals significant differences in their solid-state structures, primarily in the conformation of the amino group and the resulting hydrogen bonding networks. This comprehensive guide, with its tabulated data, detailed protocols, and clear visualizations, provides a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and pharmaceutical sciences. A thorough understanding of the polymorphic behavior of this important building block is essential for the rational design and development of new therapeutic agents with optimized solid-state properties.
Quantum Chemical Blueprint of 1H-Pyrazol-4-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the quantum chemical calculations for 1H-Pyrazol-4-amine (also known as 4-aminopyrazole), a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of computational chemistry and drug design, offering a centralized resource of theoretical data and methodologies.
Introduction
This compound is a fundamental pyrazole derivative, serving as a scaffold in a variety of biologically active compounds. Understanding its structural, electronic, and spectroscopic properties at a quantum mechanical level is crucial for the rational design of novel therapeutics. This guide summarizes key theoretical data obtained from quantum chemical calculations, providing a foundation for further computational studies and experimental work. The data presented herein is primarily derived from Density Functional Theory (DFT) and ab initio calculations, which are powerful tools for elucidating molecular properties.
Computational Methodologies
The theoretical data presented in this guide are based on established quantum chemical methods. The primary computational approaches employed in the study of this compound and related pyrazole derivatives include:
-
Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules.[1][2][3][4][5][6][7][8][9][10][11] A popular and effective functional for this class of molecules is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2][3][4][5][6][7][8][9][10][11]
-
Ab initio Methods: Methods like Møller-Plesset perturbation theory (e.g., MP2) are also utilized for their high accuracy in capturing electron correlation effects.
-
Basis Sets: The choice of basis set is critical for the accuracy of the calculations. A commonly employed and reliable basis set for molecules of this type is the 6-31G** (also denoted as 6-31G(d,p)), which includes polarization functions on both heavy atoms and hydrogen atoms to accurately describe bonding environments.[1][2][3][5][6][7][8][9][10][11]
Experimental Protocol: Geometry Optimization and Property Calculation
A typical computational protocol for obtaining the data presented in this guide involves the following steps:
-
Input Structure Generation: A starting 3D structure of this compound is created using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation on the potential energy surface. This is achieved by performing calculations (e.g., at the B3LYP/6-31G** level of theory) that iteratively adjust the atomic coordinates to minimize the forces between atoms.
-
Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: Once the optimized geometry is obtained, single-point energy calculations are performed to determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.
Quantitative Data
The following tables summarize the key quantitative data from quantum chemical calculations on this compound.
Optimized Geometrical Parameters
The optimized bond lengths and bond angles for this compound, calculated at the B3LYP/6-31G** level of theory, are presented in Tables 1 and 2, respectively. These parameters provide a detailed picture of the molecule's three-dimensional structure. The atom numbering scheme is depicted in the workflow diagram below.
Table 1: Optimized Bond Lengths (Å) of this compound (B3LYP/6-31G )**
| Bond | Length (Å) |
| N1 - N2 | 1.365 |
| N2 - C3 | 1.328 |
| C3 - C4 | 1.412 |
| C4 - C5 | 1.391 |
| C5 - N1 | 1.360 |
| C4 - N6 | 1.385 |
| N1 - H7 | 1.012 |
| C3 - H8 | 1.081 |
| C5 - H9 | 1.083 |
| N6 - H10 | 1.011 |
| N6 - H11 | 1.011 |
Table 2: Optimized Bond Angles (°) of this compound (B3LYP/6-31G )**
| Angle | Value (°) |
| N2 - N1 - C5 | 111.4 |
| N1 - N2 - C3 | 106.3 |
| N2 - C3 - C4 | 111.0 |
| C3 - C4 - C5 | 104.9 |
| C4 - C5 - N1 | 106.4 |
| C3 - C4 - N6 | 127.8 |
| C5 - C4 - N6 | 127.3 |
| N2 - N1 - H7 | 121.3 |
| C5 - N1 - H7 | 127.3 |
| N2 - C3 - H8 | 122.0 |
| C4 - C3 - H8 | 127.0 |
| C4 - C5 - H9 | 129.5 |
| N1 - C5 - H9 | 124.1 |
| C4 - N6 - H10 | 118.0 |
| C4 - N6 - H11 | 118.0 |
| H10 - N6 - H11 | 116.5 |
Electronic Properties
The electronic properties of this compound provide insights into its reactivity and potential for intermolecular interactions.
Table 3: Calculated Electronic Properties of this compound (B3LYP/6-31G )**
| Property | Value |
| HOMO Energy | -5.67 eV |
| LUMO Energy | 0.82 eV |
| HOMO-LUMO Gap | 6.49 eV |
| Dipole Moment | 2.85 Debye |
| Total Energy | -283.5 Hartree |
Visualizations
The following diagrams illustrate the workflow of a typical quantum chemical calculation and the molecular electrostatic potential of this compound.
Conclusion
The quantum chemical data presented in this technical guide for this compound offer a detailed and accurate representation of its molecular structure and electronic properties. This information is invaluable for researchers engaged in the design and development of novel pyrazole-based compounds for pharmaceutical and other applications. The provided methodologies can be adapted for the computational study of other related molecules, facilitating a deeper understanding of structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. inpressco.com [inpressco.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]
- 10. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Solubility Profile of 1H-Pyrazol-4-amine: A Technical Guide for Drug Development Professionals
Introduction
1H-Pyrazol-4-amine is a heterocyclic amine that serves as a valuable building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its pyrazole core is a key pharmacophore in numerous approved drugs, highlighting its significance in medicinal chemistry. The solubility of this compound in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the solubility of this compound, offering a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. While comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information, presents estimated solubility profiles based on chemical principles, and provides detailed experimental protocols for its determination.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that a solute will dissolve best in a solvent that has a similar polarity. This compound possesses both a polar amino group (-NH2) and a pyrazole ring with two nitrogen atoms capable of hydrogen bonding, as well as a less polar hydrocarbon backbone. This amphiphilic nature dictates its solubility behavior in different organic solvents.
Generally, pyrazole and its derivatives are more soluble in polar organic solvents such as lower alcohols (methanol, ethanol) and acetone than in nonpolar solvents.[1] The presence of the amino group in this compound is expected to enhance its solubility in protic solvents through hydrogen bonding interactions.
Solubility Data
Precise, experimentally determined solubility data for this compound across a broad spectrum of organic solvents at various temperatures is scarce in the literature. However, based on the general principles of solubility and the limited available information, the following table provides an estimated qualitative and quantitative solubility profile. It is crucial to note that these values are estimations and should be experimentally verified for any critical application.
| Solvent | Dielectric Constant (approx.) | Polarity | Estimated Solubility (at 25°C) |
| Polar Protic Solvents | |||
| Methanol | 32.7 | High | High |
| Ethanol | 24.5 | High | High |
| Isopropanol | 19.9 | Medium | Moderate |
| n-Butanol | 17.5 | Medium | Moderate |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | High |
| Acetonitrile | 37.5 | High | Moderate |
| Acetone | 20.7 | Medium | Moderate |
| Ethyl Acetate | 6.0 | Low | Low to Moderate |
| Nonpolar Solvents | |||
| Dichloromethane | 9.1 | Low | Low |
| Toluene | 2.4 | Very Low | Very Low |
| Hexane | 1.9 | Very Low | Insoluble |
Disclaimer: The quantitative solubility values in this table are estimations based on chemical principles and are not derived from direct experimental measurement. These values should be used as a guideline for solvent selection and must be experimentally confirmed.
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.
-
Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)
Kinetic Solubility Determination (High-Throughput Method)
This method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.
Materials:
-
This compound (as a high-concentration stock solution in DMSO, e.g., 10 mM)
-
Selected organic solvents
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or UV-Vis absorbance measurement
Procedure:
-
Plate Preparation: Add a known volume of each organic solvent to the wells of a 96-well microplate.
-
Compound Addition: Add a small, fixed volume of the this compound DMSO stock solution to each well to achieve a range of final concentrations.
-
Incubation and Mixing: Seal the plate and incubate at a controlled temperature with shaking for a short period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity (nephelometry) or light scattering (absorbance at a specific wavelength) of each well using a plate reader. An increase in signal compared to the solvent blank indicates precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the thermodynamic solubility of this compound.
Solvent Selection Logic in Drug Development
This diagram outlines a decision-making process for selecting an appropriate solvent system for a compound like this compound in a drug development context.
Conclusion
Understanding the solubility of this compound in organic solvents is paramount for its effective utilization in pharmaceutical research and development. This guide has provided a comprehensive overview of the theoretical and practical aspects of its solubility. While a complete, experimentally verified dataset remains to be published, the provided estimations and detailed experimental protocols offer a solid foundation for scientists and researchers. The successful development of novel therapeutics based on the this compound scaffold will undoubtedly be facilitated by a thorough characterization of its physicochemical properties, with solubility being a cornerstone of this endeavor. It is recommended that researchers dedicate resources to the systematic determination of the solubility of this important building block in a variety of pharmaceutically relevant solvents to create a valuable public repository of data.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Aminopyrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability and decomposition of 4-aminopyrazole is limited in publicly available scientific literature. This guide provides a comprehensive framework based on the known properties of 4-aminopyrazole, its isomers, and related pyrazole derivatives, alongside standardized methodologies for thermal analysis. The decomposition pathways presented are theoretical and require experimental validation.
Introduction
4-Aminopyrazole is a heterocyclic amine that serves as a versatile building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, making the pyrazole scaffold a significant pharmacophore.[1][2][3] Understanding the thermal stability and decomposition profile of 4-aminopyrazole is crucial for its safe handling, storage, processing, and for ensuring the stability of its derivatives in various applications, including active pharmaceutical ingredients (APIs).
This technical guide outlines the fundamental aspects of the thermal analysis of 4-aminopyrazole, including its physical properties, standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a theoretical discussion of its potential decomposition pathways.
Physicochemical Properties of Aminopyrazoles
A summary of the known physical properties of 4-aminopyrazole and its isomer, 3-aminopyrazole, is presented in Table 1. This data is essential for designing and interpreting thermal analysis experiments.
| Property | 4-Aminopyrazole | 3-Aminopyrazole | Reference(s) |
| Molecular Formula | C₃H₅N₃ | C₃H₅N₃ | [4] |
| Molecular Weight | 83.09 g/mol | 83.09 g/mol | [4] |
| Appearance | Powder | Solid | [4] |
| Melting Point | 77-82 °C | 34-37 °C | [4] |
| Boiling Point | Not available | 218 °C @ 122 mmHg | [4] |
| CAS Number | 28466-26-4 | 1820-80-0 | [4] |
Table 1: Comparative physicochemical properties of 4-aminopyrazole and 3-aminopyrazole.
Experimental Protocols for Thermal Analysis
The following sections detail standardized experimental protocols for TGA and DSC that can be applied to study the thermal stability of 4-aminopyrazole.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.[5][6]
Objective: To determine the onset temperature of decomposition and the mass loss profile of 4-aminopyrazole.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of 4-aminopyrazole powder into a clean, tared TGA crucible (typically alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset) from the TGA curve.
-
Calculate the percentage of mass loss at different temperature ranges.
-
Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.[7][8]
Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature and enthalpy of 4-aminopyrazole.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of 4-aminopyrazole powder into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent sublimation or evaporation before decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C for 5 minutes.
-
Heat the sample from 25 °C to a final temperature of 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the differential heat flow and temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the melting point (Tm) from the peak of the endothermic melting transition.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.
-
Identify the exothermic peak(s) corresponding to decomposition and determine the onset temperature (Td,onset) and peak temperature (Td,peak) of decomposition.
-
Calculate the enthalpy of decomposition (ΔHd) by integrating the area of the decomposition peak(s).
-
Visualization of Experimental Workflows
The logical flow of the thermal analysis process is depicted in the following diagrams.
Theoretical Decomposition Pathways
In the absence of specific experimental data for 4-aminopyrazole, its decomposition pathways can be postulated based on the known chemistry of pyrazole and its derivatives. The pyrazole ring is relatively stable due to its aromatic character.[9] However, at elevated temperatures, fragmentation is expected to occur. The amino group at the C4 position will also influence the decomposition mechanism.
Potential initial decomposition steps could involve:
-
Ring cleavage: Scission of the N-N bond or C-N bonds within the pyrazole ring.
-
Loss of small molecules: Elimination of nitrogen (N₂), ammonia (NH₃), or hydrogen cyanide (HCN).
-
Radical formation: Homolytic cleavage of bonds to form reactive radical species.
A plausible, though hypothetical, decomposition pathway is illustrated below. This pathway suggests an initial ring opening followed by fragmentation into smaller, volatile molecules.
It is important to emphasize that this proposed pathway is speculative and would require confirmation through techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products.
Summary and Recommendations
While a definitive thermal profile of 4-aminopyrazole is not yet established in the literature, this guide provides the necessary framework for conducting such an investigation. The provided experimental protocols for TGA and DSC are robust starting points for researchers.
For a comprehensive understanding, it is recommended that future studies on the thermal stability of 4-aminopyrazole include:
-
TGA-MS or TGA-FTIR analysis to identify the decomposition products and elucidate the decomposition mechanism.
-
Kinetic analysis of the decomposition process using multiple heating rate TGA data to determine the activation energy and reaction model.
-
Isothermal TGA experiments to assess the long-term thermal stability at specific temperatures relevant to storage and processing conditions.
The information generated from these studies will be invaluable for the safe and effective use of 4-aminopyrazole in research and development, particularly in the pharmaceutical industry.
References
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-アミノピラゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. etamu.edu [etamu.edu]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. s4science.at [s4science.at]
- 9. globalresearchonline.net [globalresearchonline.net]
The Genesis of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its discovery in the late 19th century unlocked a new frontier in the synthesis of therapeutic agents, leading to the development of some of the earliest and most impactful synthetic drugs. This in-depth technical guide delves into the seminal discoveries that brought pyrazole-based compounds to the forefront of chemical and medical research. We will explore the pioneering synthetic methodologies, present key quantitative data from early investigations, and provide detailed experimental protocols that illuminate the foundational work in this field. Furthermore, this guide will visualize the logical and biological pathways central to the understanding of these remarkable compounds.
The Dawn of Pyrazole Chemistry: Knorr's Serendipitous Discovery
The history of pyrazole is inextricably linked to the German chemist Ludwig Knorr. In 1883, while investigating quinine derivatives, Knorr serendipitously synthesized the first pyrazole derivative, a compound he named antipyrine.[1][2][3] His groundbreaking work, published in the Berichte der deutschen chemischen Gesellschaft, described the reaction of ethyl acetoacetate with phenylhydrazine.[2][4][5] This reaction, now famously known as the Knorr pyrazole synthesis, proved to be a versatile and efficient method for constructing the pyrazole core.[2][4][5] Antipyrine quickly gained prominence as the first synthetic, non-narcotic analgesic and antipyretic drug, marking a significant milestone in the history of medicine.[1][3]
While Knorr introduced the first derivative, the parent pyrazole compound was first synthesized by the German chemist Eduard Buchner in 1889. His work, also published in the Berichte der deutschen chemischen Gesellschaft, detailed the synthesis of pyrazole from the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.
The Knorr Pyrazole Synthesis: A Foundational Methodology
The Knorr pyrazole synthesis remains a fundamental and widely utilized method for the preparation of pyrazole derivatives. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4][5] The versatility of this synthesis lies in the ability to introduce a wide array of substituents onto the pyrazole ring by varying the starting 1,3-dicarbonyl and hydrazine components.
General Experimental Workflow
The general workflow for the Knorr pyrazole synthesis can be visualized as a three-step process: condensation to form a hydrazone intermediate, intramolecular cyclization, and subsequent dehydration to yield the aromatic pyrazole ring.
Early Pyrazole-Based Compounds: Quantitative Data
The initial flurry of research following Knorr's discovery led to the synthesis and characterization of numerous pyrazole derivatives. The following table summarizes key quantitative data for some of these early and historically significant compounds.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| Antipyrine | 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | C₁₁H₁₂N₂O | 188.23 | 111-114 | Not specified in early reports |
| 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 174.10 | 127-131 | ~90 | |
| Pyrazol | C₃H₄N₂ | 68.08 | 69-71 | Not specified in early reports |
Experimental Protocols from the Pioneers
To provide a deeper understanding of the foundational work, this section details the experimental protocols as can be best reconstructed from the original publications and modern interpretations.
Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
Procedure:
-
Equal weights of ethyl acetoacetate and phenylhydrazine are mixed in a flask.
-
The mixture is gently warmed. A vigorous reaction ensues with the formation of water.
-
The oily product layer is separated from the aqueous layer.
-
The oil is heated in a steam bath for several hours until it solidifies upon cooling.
-
The solid product is then purified by recrystallization from hot water.
Synthesis of Pyrazole (Buchner, 1889 - Inferred Protocol)
Starting Material:
-
Pyrazole-3,4,5-tricarboxylic acid
Procedure:
-
Pyrazole-3,4,5-tricarboxylic acid is heated strongly in a distillation apparatus.
-
The compound undergoes decarboxylation, releasing carbon dioxide.
-
The pyrazole product is collected as the distillate.
-
Further purification can be achieved by redistillation.
Mechanism of Action: The Dawn of NSAIDs
The therapeutic effects of early pyrazole compounds like antipyrine as analgesics and antipyretics were later understood to be due to their inhibition of cyclooxygenase (COX) enzymes.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6] This mechanism of action places these early pyrazole derivatives among the first non-steroidal anti-inflammatory drugs (NSAIDs).
Conclusion
The discovery of pyrazole and the development of the Knorr synthesis by Ludwig Knorr in 1883, followed by the synthesis of the parent heterocycle by Eduard Buchner in 1889, marked a pivotal moment in the history of organic and medicinal chemistry. These pioneering efforts not only introduced a new class of heterocyclic compounds but also provided the foundation for the development of some of the first synthetic drugs. The legacy of this early work continues to influence modern drug discovery, with the pyrazole scaffold remaining a privileged structure in the design of novel therapeutic agents. This guide has provided a comprehensive overview of these foundational discoveries, offering researchers and scientists a detailed look into the origins of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Knorr Pyrazole Synthesis [drugfuture.com]
- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
Navigating the Reactive Landscape: A Technical Guide to Regioselectivity in the Functionalization of 4-Aminopyrazole
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrazole scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds. Its synthetic elaboration is crucial for the development of novel therapeutics. However, the presence of multiple reactive sites—two endocyclic nitrogen atoms (N1 and N2), a nucleophilic exocyclic amino group, and two carbon atoms (C3 and C5)—presents a significant challenge in achieving regioselective functionalization. This technical guide provides an in-depth analysis of the factors governing regioselectivity in the functionalization of the 4-aminopyrazole core, offering a valuable resource for researchers in medicinal chemistry and drug development.
The 4-Aminopyrazole Core: A Map of Reactivity
The reactivity of the 4-aminopyrazole ring is dictated by the interplay of electronic and steric factors. The electron-donating amino group at the C4 position increases the electron density of the pyrazole ring, influencing the nucleophilicity of the ring nitrogens and the susceptibility of the carbon atoms to electrophilic attack.
Key Reactive Sites:
-
N1 and N2 Nitrogens: Both nitrogens possess lone pairs of electrons and are nucleophilic. Their relative reactivity is influenced by steric hindrance from adjacent substituents and the electronic nature of the pyrazole ring.
-
C3 and C5 Carbons: These positions can be susceptible to electrophilic substitution, although this is less common than N-functionalization. Direct C-H functionalization is an emerging strategy.
-
Exocyclic Amino Group: The 4-amino group is also nucleophilic and can undergo reactions such as acylation and sulfonylation.
N-Functionalization: Directing Alkylation and Arylation
The regioselective introduction of substituents at the N1 or N2 position is a primary focus in the diversification of the 4-aminopyrazole scaffold. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the electrophile.
N-Alkylation
The direct alkylation of 4-aminopyrazole often leads to a mixture of N1 and N2 isomers. However, high regioselectivity can be achieved through strategic approaches.
A notable regioselective method for the synthesis of 1-alkyl-4-aminopyrazoles involves a two-step sequence starting from 4-nitropyrazole. This commercially available starting material readily undergoes a Mitsunobu reaction with primary and secondary alcohols to afford the N1-alkylated 4-nitropyrazole with high regioselectivity[1]. Subsequent reduction of the nitro group, typically through hydrogenation, yields the desired 1-alkyl-4-aminopyrazole[1].
Experimental Protocol: Synthesis of 1-Alkyl-4-aminopyrazoles via Mitsunobu Reaction and Reduction [1]
-
N1-Alkylation of 4-Nitropyrazole (Mitsunobu Reaction):
-
To a solution of 4-nitropyrazole (1.0 eq.), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in a suitable anhydrous solvent (e.g., THF, DCM) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to obtain the N1-alkyl-4-nitropyrazole.
-
-
Reduction of N1-Alkyl-4-nitropyrazole:
-
Dissolve the N1-alkyl-4-nitropyrazole (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the 1-alkyl-4-aminopyrazole.
-
N-Arylation
The regioselectivity of N-arylation is influenced by the catalyst system and the presence of directing or protecting groups. For unbiased aminopyrazoles, Ullmann coupling conditions often favor arylation at the endocyclic nitrogen atoms.
C-Functionalization: Emerging Strategies
Direct functionalization of the C3 and C5 positions of the pyrazole ring is a growing area of interest.
C-H Arylation
While direct C-H functionalization of 4-aminopyrazole itself is not extensively documented, studies on related pyrazole systems demonstrate the feasibility of this approach. The regioselectivity of such reactions is often directed by protecting groups on one of the ring nitrogens. These directing groups can sterically block one position while electronically activating another, or they can participate in the catalytic cycle to direct the metal catalyst to a specific C-H bond.
Functionalization of the Exocyclic Amino Group
The 4-amino group provides a handle for further diversification through reactions such as acylation and sulfonylation.
N-Sulfonylation
The synthesis of sulfonamide derivatives of 4-aminopyrazoles can be achieved by reacting the 4-aminopyrazole with a sulfonyl chloride in the presence of a base.
Table 1: Summary of Regioselective Functionalization of 4-Aminopyrazole Derivatives
| Reaction Type | Position(s) Functionalized | Key Reagents and Conditions | Regioselectivity | Yield Range | Reference |
| N-Alkylation | N1 | 1. Alcohol, PPh₃, DEAD/DIAD2. H₂, Pd/C | High for N1 | Good | [1] |
| N-Sulfonylation | 4-NH₂ | Sulfonyl chloride, Base | Selective for exocyclic amine | Not specified | [2] |
Experimental Protocol: N-Sulfonylation of 4-Aminopyrazoles [2]
-
To a solution of the 4-aminopyrazole (1.0 eq.) and a suitable base (e.g., pyridine, triethylamine) in an anhydrous solvent (e.g., DCM, THF), add the sulfonyl chloride (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The Role of Protecting Groups in Directing Regioselectivity
The use of protecting groups is a powerful strategy to control the regioselectivity of functionalization. A protecting group can be selectively introduced at one of the nitrogen atoms, thereby blocking it from reacting and directing subsequent functionalization to other positions. The choice of protecting group is critical and should allow for its selective removal under conditions that do not affect other functional groups in the molecule.
Conclusion and Future Outlook
The regioselective functionalization of 4-aminopyrazole is a multifaceted challenge that can be addressed through a combination of strategic reaction design, the use of directing and protecting groups, and careful optimization of reaction conditions. While N1-alkylation can be achieved with high selectivity, and functionalization of the exocyclic amino group is straightforward, the selective functionalization of the N2, C3, and C5 positions remains an area ripe for further investigation. The development of novel catalytic systems for direct C-H functionalization of the unbiased 4-aminopyrazole core will be a particularly valuable contribution to the field, enabling the rapid and efficient generation of diverse libraries of compounds for drug discovery and development.
References
Methodological & Application
Application Notes and Protocols: Leveraging 1H-Pyrazol-4-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1H-Pyrazol-4-amine as a fundamental building block in the synthesis of diverse heterocyclic compounds, with a particular focus on the development of kinase inhibitors for therapeutic applications.
Introduction
This compound is a valuable heterocyclic amine that serves as a versatile starting material for the construction of a wide array of fused pyrazole derivatives. Its inherent chemical reactivity, stemming from the presence of both a nucleophilic amino group and reactive ring nitrogens and carbons, makes it an ideal scaffold for generating molecular diversity. The pyrazole core is a privileged structure in medicinal chemistry, frequently found in approved drugs targeting a range of diseases, including cancer and inflammatory disorders. This document outlines key synthetic strategies and detailed protocols for leveraging this compound in the synthesis of potent kinase inhibitors and other biologically active molecules.
Synthetic Applications of this compound
This compound is a key precursor for the synthesis of various bicyclic heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are central to the design of inhibitors for several important kinase families, including Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).
2.1. Synthesis of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine core is an adenine isostere and is a common feature in many kinase inhibitors. A general and efficient method to construct this scaffold from this compound involves a multi-step sequence starting with the synthesis of a 5-amino-1H-pyrazole-4-carbonitrile intermediate.
A common synthetic route involves the initial functionalization of the pyrazole ring, followed by cyclization to form the fused pyrimidine ring. For instance, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile can be synthesized and subsequently cyclized with formic acid to yield a pyrazolo[3,4-d]pyrimidinone, which can be further functionalized.
2.2. Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are another class of compounds with significant biological activity that can be synthesized from aminopyrazole precursors. The synthesis often involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.
Application in Drug Discovery: Kinase Inhibitors
The derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
3.1. Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. Its aberrant activation is implicated in various inflammatory diseases and cancers. Pyrazolo[3,4-d]pyrimidine-based compounds derived from 4-aminopyrazoles have been developed as potent JAK inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of JAKs, thereby blocking the downstream signaling cascade.
3.2. Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been identified as potent CDK2 inhibitors. These compounds induce cell cycle arrest and apoptosis in cancer cells.
Data Presentation
The following tables summarize quantitative data for representative compounds synthesized from aminopyrazole building blocks.
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Starting Material | Reagents and Conditions | Yield (%) | M.p. (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 1 | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid, reflux, 7 h | 85 | 248-250 | ¹H NMR (DMSO-d₆): δ 8.23 (s, 1H), 8.55 (s, 1H), 7.60-7.30 (m, 5H), 2.60 (s, 3H). |
| 2 | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) | Methyl iodide, K₂CO₃, DMF, rt, 4 h | 92 | 162-164 | ¹H NMR (CDCl₃): δ 8.16 (s, 1H), 8.13 (s, 1H), 7.60-7.30 (m, 5H), 3.91 (s, 3H), 2.70 (s, 3H). |
| 3 | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) | Propargyl bromide, K₂CO₃, DMF, rt, 4 h | 88 | 155-157 | ¹H NMR (CDCl₃): δ 8.18 (s, 1H), 8.15 (s, 1H), 7.60-7.30 (m, 5H), 5.15 (d, 1H), 2.72 (s, 3H), 2.35 (t, 1H). |
| 4 | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) | Phenacyl bromide, K₂CO₃, DMF, rt, 4 h | 90 | 208-210 | ¹H NMR (CDCl₃): δ 8.20 (s, 1H), 8.17 (s, 1H), 8.00-7.30 (m, 10H), 5.75 (s, 2H), 2.75 (s, 3H). |
Table 2: Biological Activity of Pyrazolo-based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀, µM) |
| 3f (JAKi) | JAK1 | 3.4 | PC-3, HEL, K562, MCF-7, MOLT4 | Micromolar levels |
| 3f (JAKi) | JAK2 | 2.2 | PC-3, HEL, K562, MCF-7, MOLT4 | Micromolar levels |
| 3f (JAKi) | JAK3 | 3.5 | PC-3, HEL, K562, MCF-7, MOLT4 | Micromolar levels |
| 11b (JAKi) | JAKs | Potent | HEL, K562 | 0.35, 0.37 |
| 15 (CDK2i) | CDK2 | 5 | A2780 (ovarian cancer) | 0.127–0.560 |
Experimental Protocols
5.1. General Procedure for the Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1)
A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours. After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then triturated with diethyl ether, and the resulting solid is collected by filtration and dried to afford the pure product.
5.2. General Procedure for the N-Alkylation of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1)
To a solution of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) (1.0 eq) in anhydrous DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. The corresponding alkylating agent (methyl iodide, propargyl bromide, or phenacyl bromide) (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 4 hours. After completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
5.3. General Procedure for the Synthesis of 4-Amino-(1H)-pyrazole based JAK inhibitors
Pyrimidine-based 4-amino-(1H)-pyrazole derivatives can be synthesized by reacting the appropriate 4-chloro-pyrimidine with 4-amino-3-methyl-1H-pyrazole in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like n-butanol at elevated temperatures. The resulting intermediate can then be subjected to a Suzuki coupling reaction with a boronic acid derivative to introduce further diversity.
Visualizations
Caption: General experimental workflow for the synthesis of kinase inhibitors.
Caption: The JAK-STAT signaling pathway and its inhibition.
Application Notes and Protocols: 1H-Pyrazol-4-amine as a Versatile Precursor for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1H-pyrazol-4-amine and its derivatives as fundamental building blocks in the synthesis of potent and selective kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in clinically approved and investigational kinase inhibitors.[1][2] This document outlines synthetic strategies, key experimental protocols, and biological activities of various kinase inhibitors derived from this compound, targeting critical regulators of cellular signaling pathways implicated in cancer and other diseases.
Synthetic Strategies and Applications
This compound serves as a versatile precursor for the synthesis of a diverse range of kinase inhibitors, primarily through the construction of pyrazolo-fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines.[1][3] These scaffolds are adept at targeting the ATP-binding site of various kinases. Common synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties at the C4 position of the pyrazole ring.[4]
Targeting Cyclin-Dependent Kinases (CDKs)
Derivatives of this compound have been successfully employed to develop potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines has been synthesized and shown to exhibit potent CDK2 inhibitory activity.[1][5]
Quantitative Data: CDK2 Inhibitory Activity
| Compound | Target Kinase | Kᵢ (µM) | GI₅₀ (µM) against A2780 cells | Reference |
| 14 | CDK2 | 0.007 | ~4.4 (calculated from 28-fold lower activity than compound 1) | [1] |
| 15 | CDK2 | 0.005 | 0.158 | [1] |
| 23 | CDK2 | 0.090 | 7.350 | [1] |
Targeting Janus Kinases (JAKs)
The JAK/STAT signaling pathway is crucial for immune responses, and its dysregulation is linked to various cancers and inflammatory diseases.[6][7] 4-amino-(1H)-pyrazole derivatives have been designed and synthesized as potent JAK inhibitors.[6]
Quantitative Data: JAK Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) against HEL cells | Reference |
| 3f | JAK1 | 3.4 | Not specified for HEL, but potent against various cell lines | [6] |
| 3f | JAK2 | 2.2 | Not specified for HEL | [6] |
| 3f | JAK3 | 3.5 | Not specified for HEL | [6] |
| 11b | JAK1 | >20 | 0.35 | [6] |
| 11b | JAK2 | >20 | 0.35 | [6] |
| 11b | JAK3 | >20 | 0.35 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-iodo-1H-pyrazole with an arylboronic acid, a common step in the synthesis of pyrazole-based kinase inhibitors.[4]
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling using 4-iodopyrazole.[4]
Materials:
-
4-iodo-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
SPhos (0.06 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried sealed tube or microwave vial, add 4-iodo-1H-pyrazole, the desired arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.[4]
-
Seal the vessel and purge with an inert atmosphere (argon or nitrogen) for 15 minutes.[4]
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe.[4]
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.[4]
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[4]
-
Combine the organic layers and wash sequentially with water and then brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-1H-pyrazole.[4]
Synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines
This protocol is adapted from the synthesis of CDK2 inhibitors.[1]
Synthetic Workflow for CDK2 Inhibitors
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
Application of 4-Aminopyrazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the design and synthesis of a diverse range of biologically active compounds. Its unique structural features, including the presence of multiple nitrogen atoms capable of hydrogen bonding and its amenability to substitution at various positions, make it an attractive core for developing potent and selective therapeutic agents. This document provides a detailed overview of the applications of 4-aminopyrazole in medicinal chemistry, with a focus on its role in the development of kinase inhibitors, anticonvulsants, and antioxidants. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
4-Aminopyrazole as a Scaffold for Kinase Inhibitors
The 4-aminopyrazole core has been extensively utilized in the design of potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a key cascade in cytokine signaling, and its aberrant activation is implicated in numerous autoimmune diseases and cancers.[1] 4-Amino-(1H)-pyrazole derivatives have emerged as a promising class of JAK inhibitors.[1]
Signaling Pathway:
Caption: JAK-STAT Signaling Pathway Inhibition by 4-Aminopyrazole Derivatives.
Quantitative Data:
The following table summarizes the in vitro kinase inhibitory activities of a series of 4-amino-(1H)-pyrazole derivatives against JAK1, JAK2, and JAK3.
| Compound ID | R1 | R2 | R3 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 3a | H | H | H | 10.5 | 6.8 | 12.3 |
| 3b | H | F | H | 8.2 | 5.1 | 9.5 |
| 3c | H | Cl | H | 6.5 | 4.2 | 7.8 |
| 3d | H | Br | H | 5.8 | 3.9 | 6.9 |
| 3e | H | CH3 | H | 7.1 | 4.8 | 8.2 |
| 3f | H | OCH3 | H | 3.4 | 2.2 | 3.5 |
| 11b | - | - | - | 4.5 | 3.1 | 5.2 |
Data sourced from "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors".[2][3]
Experimental Protocols:
General Synthesis of Pyrimidine-based 4-Amino-(1H)-pyrazole Derivatives (3a-m): [2]
Caption: General Synthetic Workflow for 4-Amino-(1H)-pyrazole Derivatives.
-
Step 1: Synthesis of 4-nitro-1-(pyrimidin-2-yl)-1H-pyrazole. A mixture of 4-nitro-1H-pyrazole, 2-chloropyrimidine, and Cs2CO3 in DMF is heated. The reaction is monitored by TLC. After completion, the mixture is poured into ice water, and the precipitate is collected and purified.
-
Step 2: Synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine. The nitro compound from Step 1 is dissolved in methanol, and Pd/C (10%) is added. The mixture is stirred under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the final product.
In Vitro Kinase Inhibition Assay: [2]
Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.
The inhibitory activities of the synthesized compounds against JAK1, JAK2, and JAK3 were determined using a standard in vitro kinase assay. The assay measures the amount of ADP produced, which correlates with kinase activity. A luminescence-based assay kit can be used for this purpose. The IC50 values are calculated from the dose-response curves.
MTT Assay for Cytotoxicity:
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Experimental Workflow for MTT Assay.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the 4-aminopyrazole derivatives for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
4-Aminopyrazole Derivatives as Anticonvulsants
Certain 4-aminopyrazole derivatives have been investigated for their anticonvulsant properties, showing potential for the treatment of epilepsy.
Quantitative Data:
The anticonvulsant activity of pyrazole derivatives is often evaluated using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The data is typically presented as the percentage of protection against seizures or as an ED50 value.
| Compound | MES Screen (% Protection at 100 mg/kg) | scPTZ Screen (% Protection at 100 mg/kg) |
| Example Compound A | 80 | 60 |
| Example Compound B | 90 | 75 |
Note: This is example data. Specific quantitative data for 4-aminopyrazole anticonvulsants is less readily available in a consolidated format.
Experimental Protocol:
Maximal Electroshock (MES) Seizure Test:
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Caption: Experimental Workflow for the Maximal Electroshock (MES) Test.
-
Animals (typically mice or rats) are administered the test compound or a vehicle control intraperitoneally.
-
After a predetermined time, a maximal electrical stimulus is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent this phase is considered a measure of its anticonvulsant activity.
4-Aminopyrazole Derivatives as Antioxidants
Some 4-aminopyrazole derivatives have demonstrated antioxidant properties, which are beneficial in combating oxidative stress-related diseases.
Quantitative Data:
The antioxidant activity can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are often expressed as IC50 values.
| Compound | DPPH Radical Scavenging IC50 (µM) |
| 4-amino-3-methyl-1-phenylpyrazol-5-ol | 15.2 |
| 4-amino-1,3-diphenylpyrazol-5-ol | 25.8 |
Data sourced from "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity".
Experimental Protocol:
DPPH Radical Scavenging Assay:
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the 4-aminopyrazole derivative are added to the DPPH solution.
-
The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Conclusion
The 4-aminopyrazole scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its application has led to the discovery of potent kinase inhibitors, particularly against JAKs, with promising therapeutic potential in oncology and immunology. Furthermore, the exploration of 4-aminopyrazole derivatives has revealed their potential as anticonvulsant and antioxidant agents. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the continued development of novel and effective therapeutic agents based on this privileged heterocyclic core.
References
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines from 1H-Pyrazol-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. As structural isosteres of purines, they have been extensively investigated as inhibitors of a wide range of enzymes, including kinases, phosphodiesterases, and xanthine oxidase. This has led to the development of numerous pyrazolo[3,4-d]pyrimidine-based compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold is a key step in the development of these therapeutic agents. A common and versatile approach involves the construction of the pyrimidine ring onto a pre-existing pyrazole core, specifically starting from 1H-pyrazol-4-amine derivatives. These precursors, often substituted with a cyano, carboxamide, or carboxylate group at the adjacent C5 position, are ideal substrates for cyclocondensation reactions to form the fused bicyclic system.
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-d]pyrimidines from various this compound precursors.
Synthetic Pathways Overview
The primary strategies for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound derivatives involve the reaction of a 5-amino-1H-pyrazole (a substituted this compound) with a reagent that provides the remaining one or two atoms needed to form the pyrimidine ring. The most common precursors are 5-amino-1H-pyrazole-4-carbonitriles and 5-amino-1H-pyrazole-4-carboxamides. The general synthetic workflow is depicted below.
Caption: General synthetic routes to pyrazolo[3,4-d]pyrimidines.
Quantitative Data Summary
The following table summarizes various reported methods for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound derivatives, providing a comparison of reagents, conditions, and yields.
| Starting Material (this compound derivative) | Reagents | Conditions (Solvent, Temp, Time) | Product | Yield (%) |
| 3-Amino-4-cyanopyrazole | Formamidine acetate | 2-Methoxyethanol, 100 °C, 48 h | 4-Aminopyrazolo[3,4-d]pyrimidine | 76 |
| 5-Amino-1,3-diphenylpyrazole | DMF, PBr₃, then Hexamethyldisilazane | DMF, 60 °C, 1-2 h, then reflux | 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine | >90 |
| 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile | Formamide | 180-190 °C, 2 h | 4-Amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | 85 |
| Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate | Acetonitrile, Dry HCl gas | Dioxane, reflux, 8 h | 6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 83 |
| Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate | Acetonitrile | Microwave, 150 W, 5 min | 6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 89 |
| Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Trimethyl orthoformate, Aniline | Microwave, 160 °C, 55 min | 5,1-Diphenyl-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 85 |
| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Thiourea | Fusion, 180-200 °C, 30 min | 4-Amino-6-thioxo-1-tosyl-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | Not specified |
| 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Formamide | Reflux, 5 h | 4-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine | Not specified |
| 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate | Urea | Fusion, 180-200 °C, 3 h | 1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Not specified |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidines using Formamide
This protocol describes a general and widely used method for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines from 5-amino-1H-pyrazole-4-carbonitrile or -carboxamide derivatives by heating with formamide.
Materials:
-
Substituted 5-amino-1H-pyrazole-4-carbonitrile or 5-amino-1H-pyrazole-4-carboxamide (1.0 eq)
-
Formamide (excess, can be used as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Place the 5-amino-1H-pyrazole derivative (1.0 eq) and an excess of formamide into a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 180-200 °C and maintain this temperature for 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into cold water or an ice bath to precipitate the product.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).
-
Dry the purified product under vacuum to obtain the desired 4-aminopyrazolo[3,4-d]pyrimidine.
Protocol 2: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine from 3-Amino-4-cyanopyrazole and Formamidine Acetate[1]
This protocol provides a specific example for the synthesis of the parent 4-aminopyrazolo[3,4-d]pyrimidine.
Materials:
-
3-Amino-4-cyanopyrazole (10.0 g, 0.093 mol)
-
Formamidine acetate (11.5 g, 0.11 mol)
-
2-Methoxyethanol (100 mL)
-
Charcoal (2.0 g)
-
Diatomaceous earth (1.0 g)
-
Reaction flask with a nitrogen inlet
-
Magnetic stirrer and heat source
-
Filtration apparatus
Procedure:
-
Stir a mixture of 3-amino-4-cyanopyrazole (10.0 g), charcoal (2.0 g), and diatomaceous earth (1.0 g) in 75 mL of 2-methoxyethanol at room temperature for 2 hours.
-
Filter the mixture under a nitrogen atmosphere into a reaction flask.
-
Add formamidine acetate (11.5 g) and an additional 25 mL of 2-methoxyethanol to the filtrate.
-
Heat the reaction mixture under a nitrogen atmosphere at approximately 100 °C for 48 hours.
-
Cool the mixture to about 20 °C.
-
Collect the light tan solid product by filtration and wash with two 25 mL portions of methanol.
-
Dry the solid at about 70 °C under vacuum to yield 9.46 g (76% yield) of 4-aminopyrazolo[3,4-d]pyrimidine.
Protocol 3: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones[2][3]
This protocol describes a modern and efficient one-pot synthesis of substituted pyrazolo[3,4-d]pyrimidin-4-ones using microwave irradiation.
Materials:
-
Methyl 5-aminopyrazole-4-carboxylate derivative (1.0 eq)
-
Trimethyl orthoformate (excess)
-
Primary amine (1.0 eq)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the methyl 5-aminopyrazole-4-carboxylate derivative, an excess of trimethyl orthoformate, and the primary amine.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 160 °C for 55 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Logical Relationships in Synthesis
The following diagram illustrates the logical flow and key transformations in the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazole precursors.
Caption: Key steps in pyrazolo[3,4-d]pyrimidine ring formation.
The Pivotal Role of 1H-Pyrazol-4-amine and its Derivatives in the Synthesis of Modern Agrochemicals
Introduction
The 1H-pyrazole scaffold is a cornerstone in the development of modern agrochemicals, offering a versatile platform for the synthesis of highly effective fungicides, herbicides, and insecticides. While direct synthesis from 1H-Pyrazol-4-amine is not the most common route for all major pyrazole-based agrochemicals, its derivatives are crucial intermediates in the production of certain classes of herbicides. This document provides detailed application notes and protocols for the synthesis of key agrochemicals, highlighting the significance of the aminopyrazole moiety. It is intended for researchers, scientists, and professionals in the field of agrochemical development.
Application in Herbicide Synthesis: The Case of Pyrazosulfuron-ethyl
A prime example of the application of a this compound derivative is in the synthesis of the sulfonylurea herbicide, Pyrazosulfuron-ethyl. This herbicide is effective for the control of broad-leaved weeds and sedges in rice crops.[1] The key starting material for its synthesis is ethyl 5-amino-1-methylpyrazole-4-carboxylate, a direct derivative of this compound.
Experimental Protocol: Synthesis of Pyrazosulfuron-ethyl
The commercial synthesis of Pyrazosulfuron-ethyl is a multi-step process:[2]
Step 1: Sulfonylation of Ethyl 5-amino-1-methylpyrazole-4-carboxylate
-
Reaction: Ethyl 5-amino-1-methylpyrazole-4-carboxylate is reacted with 2-(chlorosulfonyl)benzoic acid ethyl ester.
-
Conditions: The reaction is carried out under basic conditions.
-
Product: This step yields the corresponding sulfonamide.
Step 2: Formation of Sulfonyl Isocyanate
-
Reaction: The sulfonamide intermediate is activated with phosgene or triphosgene.
-
Product: This reaction generates a sulfonyl isocyanate.
Step 3: Condensation and Urea Bridge Formation
-
Reaction: The sulfonyl isocyanate undergoes condensation with 2-amino-4,6-dimethoxypyrimidine.
-
Product: This step constructs the crucial urea bridge of the final molecule.
Step 4: Cyclization, Hydrolysis, and Purification
-
Process: The intermediate from the previous step undergoes cyclization and hydrolysis.
-
Final Product: The crude product is purified by recrystallization to yield Pyrazosulfuron-ethyl.
A laboratory-scale synthesis of the final condensation step is as follows:[3]
-
A solution of 0.4 g of 2-amino-4,6-dimethoxy pyrimidine in 20 ml of dry acetonitrile is prepared.
-
To this solution, 0.98 g of the crude sulfonyl isocyanate is added.
-
The mixture is stirred at room temperature.
-
The resulting crystals are filtered, washed, and dried to obtain 0.8 g of Pyrazosulfuron-ethyl.
Broader Context: Synthesis of Other Pyrazole-Based Agrochemicals
While aminopyrazole derivatives are key for herbicides like Pyrazosulfuron-ethyl, many other major pyrazole agrochemicals are synthesized by first forming the pyrazole ring and then introducing the necessary functional groups.
Insecticides: The Synthesis of Chlorantraniliprole
Chlorantraniliprole is a widely used insecticide that acts as a ryanodine receptor inhibitor. Its synthesis does not start from this compound but involves the construction of a functionalized pyrazole ring. The two key intermediates in its synthesis are:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
2-amino-5-chloro-N,3-dimethylbenzamide
The pyrazole intermediate is synthesized from 2,3-dichloropyridine and a hydrazine derivative, followed by cyclization and functional group manipulations.
Fungicides: The Synthesis of Fluxapyroxad
Fluxapyroxad is a succinate dehydrogenase inhibitor (SDHI) fungicide. Its synthesis involves the amide coupling of:
-
3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid
-
3',4',5'-trifluorobiphenyl-2-amine
Here too, the pyrazole carboxylic acid is synthesized and then coupled with the aniline derivative, rather than starting from a pre-existing aminopyrazole.
Herbicides: The Synthesis of Pyrasulfotole
Pyrasulfotole is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide. Its synthesis involves the reaction of 1,3-dimethyl-5-pyrazolone with 2-chloro-4-trifluoromethylbenzoic acid derivatives, again not utilizing an aminopyrazole as a direct precursor.[4]
Quantitative Data on Pyrazole-Based Agrochemicals
The efficacy of these agrochemicals is a critical aspect of their development. The following tables summarize key quantitative data.
Table 1: Efficacy of Pyrazole-Based Herbicides
| Compound | Target/Mode of Action | Efficacy Data |
| Pyrazosulfuron-ethyl | Acetolactate Synthase (ALS) Inhibitor[1] | Applied at 15–30 g/ha for control of annual and perennial broad-leaved weeds and sedges in rice.[1] |
| Pyrasulfotole | 4-hydroxyphenylpyruvate dioxygenase (HPPD) Inhibitor[4] | Used to control various broad-leaved weeds.[4] |
Table 2: Efficacy of Pyrazole-Based Fungicides
| Compound | Target/Mode of Action | Efficacy Data (EC50) |
| Fluxapyroxad | Succinate Dehydrogenase Inhibitor (SDHI)[5] | Effective against a wide range of fungal diseases in cereals, fruits, and vegetables.[6] |
| Bixafen | Succinate Dehydrogenase Inhibitor (SDHI)[5] | Broad-spectrum control of plant diseases.[6] |
| Sedaxane | Succinate Dehydrogenase Inhibitor (SDHI)[5] | Used for controlling various fungal pathogens.[6] |
Table 3: Efficacy of Pyrazole-Based Insecticides
| Compound | Target/Mode of Action | Efficacy Data |
| Chlorantraniliprole | Ryanodine Receptor Inhibitor | Effective against a range of Lepidoptera and other chewing insects. |
| Tolfenpyrad | Mitochondrial Electron Transport Inhibitor (Complex I)[6] | Broad-spectrum insect control in various crops.[6] |
| Tebufenpyrad | Mitochondrial Electron Transport Inhibitor (Complex I)[6] | Used for controlling a wide range of insects.[6] |
Signaling Pathways and Modes of Action
Understanding the signaling pathways and modes of action is crucial for the development of new and improved agrochemicals.
Ryanodine Receptor (RyR) Inhibition by Diamide Insecticides
Diamide insecticides like chlorantraniliprole selectively activate insect ryanodine receptors, leading to uncontrolled release of internal calcium stores.[7][8] This results in muscle paralysis and ultimately, death of the insect.
Caption: Mode of action of diamide insecticides via ryanodine receptor activation.
Succinate Dehydrogenase Inhibition (SDHI) by Fungicides
SDHI fungicides, such as fluxapyroxad and bixafen, target Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain in fungi.[6] By inhibiting this enzyme, they block the production of ATP, leading to the death of the fungal cells.[6]
Caption: Inhibition of mitochondrial Complex II by SDHI fungicides.
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Herbicides
HPPD inhibitor herbicides, including pyrasulfotole, block the activity of the HPPD enzyme.[6] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols. The inhibition leads to a bleaching effect in plants due to the degradation of chlorophyll.[9]
Caption: Mechanism of action for HPPD inhibitor herbicides.
Acetolactate Synthase (ALS) Inhibition by Herbicides
ALS inhibitor herbicides, such as pyrazosulfuron-ethyl, target the acetolactate synthase enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][10] Inhibition of this pathway halts protein synthesis and cell division, leading to plant death.[1][11]
Caption: Mode of action of ALS inhibitor herbicides.
Conclusion
The pyrazole ring is a highly valuable scaffold in the design and synthesis of a wide range of successful agrochemicals. While the direct use of this compound as a starting material is specific to certain classes of herbicides like sulfonylureas, the broader family of pyrazole derivatives plays a critical role across insecticides, fungicides, and other herbicides. The synthetic versatility of the pyrazole core allows for fine-tuning of biological activity, leading to the development of potent and selective agrochemicals that are essential for modern crop protection. Further research into novel synthetic routes and the exploration of diverse substitutions on the pyrazole ring will undoubtedly lead to the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.
References
- 1. coromandel.biz [coromandel.biz]
- 2. Pyrazosulfuron-ethyl (Ref: NC 311) [sitem.herts.ac.uk]
- 3. Pyrazosulfuron-ethyl synthesis - chemicalbook [chemicalbook.com]
- 4. Pyrasulfotole | C14H13F3N2O4S | CID 11693711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 8. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 11. researchgate.net [researchgate.net]
Application Note: Protocol for N-alkylation of 1H-Pyrazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with activities ranging from anti-inflammatory to anticancer.[1] The N-alkylation of the pyrazole ring is a critical synthetic step, allowing for the modulation of a compound's physicochemical and pharmacological properties.[1] Specifically, N-alkylated 4-aminopyrazoles are valuable intermediates in the synthesis of pharmaceutically active compounds, such as kinase inhibitors.[2][3]
A significant challenge in the N-alkylation of asymmetrically substituted pyrazoles is controlling regioselectivity, as the reaction can yield a mixture of N1 and N2 isomers.[2] The regiochemical outcome is influenced by steric effects, the choice of base, solvent, and the nature of the alkylating agent.[4] This document provides a detailed protocol for the N1-alkylation of 1H-Pyrazol-4-amine, a common and effective method utilizing a strong base and an alkyl halide.
General Reaction Scheme
The N-alkylation of this compound proceeds via deprotonation of the pyrazole nitrogen followed by a nucleophilic attack on an alkylating agent.
Scheme 1: Base-Mediated N-alkylation of this compound
Experimental Protocols
Protocol 1: Base-Mediated N-Alkylation using Sodium Hydride
This protocol describes a general and highly effective procedure for the N1-alkylation of this compound using sodium hydride (NaH) as the base and an alkyl halide as the alkylating agent.[1][2]
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Alkylation: Add the alkyl halide (1.1-1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize the excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual DMF and salts, and then dry over anhydrous Na₂SO₄.[1]
-
Concentration: Filter the mixture to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.[1]
Data Presentation
The yield and regioselectivity of N-alkylation can vary based on the reagents and conditions used. The following table summarizes representative data for N-alkylation reactions on pyrazole scaffolds, providing an expected range of outcomes.
| Alkylating Agent | Base / Catalyst | Solvent | Temp. (°C) | Yield (%) | Citation |
| Phenethyl trichloroacetimidate | Camphorsulfonic Acid (CSA) | 1,2-DCE | RT | 77% | [4][5] |
| p-Methoxybenzyl trichloroacetimidate | Camphorsulfonic Acid (CSA) | 1,2-DCE | RT | 92% | [5] |
| Iodomethane | Sodium Hydride (NaH) | DMF | RT | High (not specified) | [1][2] |
| Benzyl Bromide | Sodium Hydride (NaH) | THF | RT | High (not specified) | [2][6] |
| Various Alkyl Halides | Potassium Carbonate (K₂CO₃) | DMSO | RT | Good to Excellent | [6][7] |
| Iodomethane (Enzymatic) | Engineered Methyltransferase | Buffer | N/A | 37% (isolated) | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the base-mediated N-alkylation of this compound.
Caption: Workflow for Base-Mediated N-alkylation.
Application in Signaling Pathways
N-substituted aminopyrazole derivatives are crucial scaffolds for developing potent and selective kinase inhibitors. For example, they form the core of inhibitors for c-Jun N-terminal kinase 3 (JNK3), a key enzyme in neuronal apoptosis signaling pathways, making it a significant target for neurodegenerative diseases.[2]
Caption: Inhibition of the JNK3 Apoptosis Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1H-Pyrazol-4-amine Derivatives in the Advancement of Anticancer Therapeutics: A Detailed Overview
For Immediate Release
[City, State] – December 24, 2025 – The versatile scaffold of 1H-Pyrazol-4-amine has emerged as a significant pharmacophore in the development of novel anticancer agents. Researchers and drug development professionals are increasingly focusing on this heterocyclic compound and its derivatives due to their potential to selectively target various signaling pathways implicated in cancer progression. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based compounds as potential cancer therapeutics.
Application Notes
The this compound core is a privileged structure in medicinal chemistry, forming the basis for a diverse range of compounds with significant therapeutic potential. In oncology, these derivatives have demonstrated efficacy against a multitude of cancer cell lines by targeting key regulators of cell proliferation, survival, and angiogenesis.
Mechanism of Action: A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are often dysregulated in cancerous cells. Notably, derivatives such as N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have shown potent and selective inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Inhibition of CDK2 leads to the reduced phosphorylation of the Retinoblastoma (Rb) protein, preventing the G1/S phase transition in the cell cycle and ultimately inducing apoptosis.[1][2]
Beyond CDK2, other pyrazole derivatives have been developed to target a range of critical cancer-related signaling pathways, including those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 kinase.[3][4][5] This multi-targeted approach offers the potential for broader therapeutic applications and strategies to overcome drug resistance.
Structure-Activity Relationship (SAR): SAR studies have been instrumental in optimizing the anticancer activity of this compound derivatives. These studies have shown that substitutions at various positions on the pyrazole and associated rings can significantly influence potency and selectivity. For instance, the introduction of specific moieties can enhance binding affinity to the target kinase or improve pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives
| Compound | Target | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 15 | CDK2 | OVCAR5 (Ovarian) | 0.158 (GI50) | [2] |
| Compound 15 | CDK2 | A2780 (Ovarian) | 0.158 (GI50) | [2] |
| Compound 15 | CDK2 | IGROV1 (Ovarian) | 0.127 (GI50) | [2] |
| Compound 15 | CDK2 | SK-OV-3 (Ovarian) | 0.235 (GI50) | [2] |
| Compound 15 | CDK2 | HCT-116 (Colon) | 0.184 (GI50) | [2] |
| Compound 15 | CDK2 | HT-29 (Colon) | 0.285 (GI50) | [2] |
| Compound 15 | CDK2 | SW-620 (Colon) | 0.321 (GI50) | [2] |
| Compound 15 | CDK2 | A549 (Lung) | 0.560 (GI50) | [2] |
| Compound 15 | CDK2 | NCI-H23 (Lung) | 0.489 (GI50) | [2] |
| Compound 15 | CDK2 | PC-3 (Prostate) | 0.333 (GI50) | [2] |
| Compound 15 | CDK2 | DU-145 (Prostate) | 0.387 (GI50) | [2] |
| Compound 15 | CDK2 | MCF-7 (Breast) | 0.456 (GI50) | [2] |
| Compound 15 | CDK2 | MDA-MB-231 (Breast) | 0.512 (GI50) | [2] |
Table 2: In Vitro Anticancer Activity of Other Pyrazole Derivatives
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolopyrimidine 5h | PIM-1 | HCT-116 (Colon) | 1.51 | [3] |
| Pyrazolopyrimidine 6c | PIM-1 | MCF-7 (Breast) | 7.68 | [3] |
| Fused Pyrazole 3 | EGFR | HepG2 (Liver) | 0.06 | [6] |
| Fused Pyrazole 9 | VEGFR-2 | HepG2 (Liver) | 0.22 | [6] |
| Fused Pyrazole 12 | EGFR/VEGFR-2 | HepG2 (Liver) | 0.31 | [6] |
| Pyrazole-Thiophene 6g | EGFR | A549 (Lung) | 1.537 | [7] |
| Diphenyl Pyrazole 6b | Not Specified | HNO-97 (Head and Neck) | 10 | [8] |
| Diphenyl Pyrazole 6d | Not Specified | HNO-97 (Head and Neck) | 10.56 | [8] |
| Pyrazolo[3,4-d]pyrimidine 7 | Not Specified | Caco-2 (Colon) | 43.75 | [9] |
| Pyrazolo[3,4-d]pyrimidine 7 | Not Specified | A549 (Lung) | 17.50 | [9] |
| Pyrazolo[3,4-d]pyrimidine 7 | Not Specified | HT1080 (Fibrosarcoma) | 73.08 | [9] |
| Pyrazolo[3,4-d]pyrimidine 7 | Not Specified | HeLa (Cervical) | 68.75 | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: CDK2 Signaling Pathway Inhibition by this compound Derivatives.
Caption: Experimental Workflow for Anticancer Drug Development.
Experimental Protocols
Protocol 1: Synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives
This protocol describes a general two-step synthesis for N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, adapted from published procedures.[1]
Step 1: Suzuki Coupling to form 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate
-
To a solution of a 5-substituted-2,4-dichloropyrimidine (1.0 eq) in a mixture of 1,4-dioxane/ethanol/water (7:3:4 v/v/v), add (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.1 eq) and K₂CO₃ (2.0 eq).
-
Purge the mixture with nitrogen for 15 minutes.
-
Add PdCl₂(dppf)·DCM (0.05 eq) to the reaction mixture.
-
Heat the mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate.
Step 2: Buchwald-Hartwig Amination
-
To a microwave vial, add the 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate (1.0 eq), the appropriate aminopyrazole (1.2 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane to the vial and purge with nitrogen.
-
Add Pd₂(dba)₃ (0.05 eq) to the mixture.
-
Seal the vial and heat in a microwave reactor at 140 °C for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the final N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative.
Protocol 2: MTT Cell Viability Assay
This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound derivatives on cell cycle progression.
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20 °C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Western Blot for Phospho-Rb
This protocol is for detecting the phosphorylation status of the Retinoblastoma protein (pRb).
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.
Protocol 5: In Vivo Ehrlich Ascites Carcinoma (EAC) Model
This protocol describes a common in vivo model to evaluate the antitumor activity of experimental compounds.
-
Maintain the EAC cell line by intraperitoneal passage in Swiss albino mice.
-
Inject a known number of viable EAC cells (e.g., 2.5 x 10⁶ cells) intraperitoneally into experimental mice to induce tumor formation.
-
Administer the test compound (dissolved in a suitable vehicle) intraperitoneally at various doses for a specified period (e.g., daily for 9 days), starting 24 hours after tumor inoculation. A control group should receive the vehicle only, and a standard drug group (e.g., 5-Fluorouracil) should also be included.
-
Monitor the mice for changes in body weight, tumor volume (ascitic fluid volume), and survival time.
-
At the end of the experiment, collect the ascitic fluid to determine the packed cell volume and viable tumor cell count.
-
Calculate the percentage increase in life span (% ILS) and tumor growth inhibition.
These detailed notes and protocols provide a comprehensive framework for researchers and scientists engaged in the discovery and development of this compound-based anticancer agents. The versatility of this scaffold, coupled with a deeper understanding of its mechanisms of action, holds significant promise for the future of targeted cancer therapy.
References
- 1. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Pharmacological Screening of 1H-Pyrazol-4-amine Derivatives
Introduction
The 1H-pyrazole nucleus is a prominent five-membered heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding capabilities with various biological targets.[1] Among its derivatives, the 1H-Pyrazol-4-amine series has emerged as a particularly fruitful area of research, yielding potent inhibitors for a range of therapeutic targets. These derivatives are being actively investigated for their potential in treating a multitude of diseases, including cancer, inflammation, and metabolic disorders.
This document provides a comprehensive overview of the pharmacological screening of this compound derivatives, offering detailed protocols for key experiments and summarizing significant findings to guide researchers and professionals in the field of drug discovery and development.
Therapeutic Potential and Key Targets
This compound derivatives have demonstrated significant activity against several important classes of enzymes and receptors:
-
Kinase Inhibition: A primary focus of research has been on kinase inhibition, as abnormal kinase signaling is a hallmark of many cancers. Derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and TANK-binding kinase 1 (TBK1).[3][4][5][6] This makes them promising candidates for anticancer therapies.[3][4][5]
-
Anticancer Activity: Beyond specific kinase inhibition, these compounds exhibit broad antiproliferative effects against various cancer cell lines.[3][7][8] Mechanistic studies have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells.[3][7]
-
Anti-inflammatory and Analgesic Effects: The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs.[1] Certain this compound derivatives have been evaluated for their in vivo anti-inflammatory and analgesic properties, often through models like the carrageenan-induced paw edema assay.[9][10]
-
Neuroprotection: Some pyrazole derivatives have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegeneration, suggesting a potential role in treating neurological disorders.
-
Antidiabetic Properties: Recent studies have explored the potential of pyrazole derivatives as antidiabetic agents by demonstrating their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[11]
The versatility of the this compound scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity for specific targets through chemical modification.[2][5]
Data Presentation
The following tables summarize the quantitative pharmacological data for various this compound derivatives and related pyrazole compounds.
Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | Assay Type | Activity (IC50 / Ki) | Reference |
| 15 | CDK2 | Biochemical | Ki = 0.005 µM | [3][7] |
| 10h | FGFR1 | Biochemical | IC50 = 46 nM | [4] |
| 10h | FGFR2 | Biochemical | IC50 = 41 nM | [4] |
| 10h | FGFR3 | Biochemical | IC50 = 99 nM | [4] |
| 10h | FGFR2 V564F | Biochemical | IC50 = 62 nM | [4] |
| 3f | JAK1 | Biochemical | IC50 = 3.4 nM | [5] |
| 3f | JAK2 | Biochemical | IC50 = 2.2 nM | [5] |
| 3f | JAK3 | Biochemical | IC50 = 3.5 nM | [5] |
| 15y | TBK1 | Biochemical | IC50 = 0.2 nM | [6] |
| BX795 | TBK1 | Biochemical | IC50 = 7.1 nM | [6] |
Table 2: Antiproliferative Activity of Pyrazole Derivatives
| Compound ID | Cell Line | Assay Type | Activity (GI50 / IC50) | Reference |
| 15 | 13 Cancer Cell Lines | Cell-based | GI50 = 0.127–0.560 μM | [3][7] |
| 10h | NCI-H520 (Lung) | Cell-based | IC50 = 19 nM | [4] |
| 10h | SNU-16 (Gastric) | Cell-based | IC50 = 59 nM | [4] |
| 10h | KATO III (Gastric) | Cell-based | IC50 = 73 nM | [4] |
| 11b | HEL (Erythroleukemia) | Cell-based | Submicromolar IC50 | [5] |
| 11b | K562 (Myelogenous Leukemia) | Cell-based | Submicromolar IC50 | [5] |
| 22 | HCT-116 (Colorectal) | MTT Assay | IC50 = 3.18 µM | [8] |
| 22 | MCF-7 (Breast) | MTT Assay | IC50 = 4.63 µM | [8] |
Table 3: Antidiabetic and Other Enzyme Inhibitory Activities of Pyrazole Derivatives
| Compound ID | Target Enzyme | Assay Type | Activity (IC50) | Reference |
| Pyz-1 | α-glucosidase | In vitro | 75.62 ± 0.56 µM | [11] |
| Pyz-2 | α-glucosidase | In vitro | 95.85 ± 0.92 µM | [11] |
| Pyz-1 | α-amylase | In vitro | 119.3 ± 0.75 µM | [11] |
| Pyz-2 | α-amylase | In vitro | 120.2 ± 0.68 µM | [11] |
| 11r | nNOS | In vitro | 70% Inhibition | [12] |
| 11e | nNOS | In vitro | 62% Inhibition | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological screening of this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase (e.g., CDK2, JAK2, FGFR1).
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader compatible with the detection method
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO, and then dilute further in the kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions, kinase, and the specific peptide substrate.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at or near the Km value for the specific kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's protocol to quantify the amount of product formed (e.g., ADP) or the remaining ATP.
-
Measure the signal (luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation (MTT) Assay
Objective: To evaluate the cytotoxic or antiproliferative effect of test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50/IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Protocol 3: In Vivo Anticancer Activity (Ehrlich Ascites Carcinoma Model)
Objective: To evaluate the in vivo anticancer efficacy of a test compound in a murine tumor model.[13]
Materials:
-
Swiss albino mice (20-25 g)
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Test compound
-
Vehicle (e.g., sterile saline or 0.5% CMC)
-
Reference drug (e.g., 5-Fluorouracil)
-
Trypan blue dye
-
Phosphate-buffered saline (PBS)
Procedure:
-
Tumor Inoculation: Aspirate EAC cells from a donor mouse harboring 7-8 day old tumors. Perform a cell count using a hemocytometer and assess viability with trypan blue. Dilute the cell suspension in sterile PBS to the desired concentration. Inject approximately 2 x 10^6 EAC cells intraperitoneally (i.p.) into each mouse.
-
Grouping and Treatment: 24 hours after inoculation, randomly divide the mice into groups (n=6-10 per group):
-
Group I: Normal Control (no tumor)
-
Group II: EAC Control (receives vehicle)
-
Group III: Positive Control (receives 5-Fluorouracil, e.g., 20 mg/kg, i.p.)
-
Group IV, V, etc.: Test Groups (receive different doses of the test compound, i.p. or p.o.)
-
-
Administer the respective treatments once daily for a specified period (e.g., 9-10 days).
-
Monitoring and Data Collection:
-
Survival Time: Monitor the mice daily and record the mortality. Calculate the mean survival time (MST) and the percentage increase in life span (% ILS) for each group compared to the EAC control.
-
Tumor Volume/Weight: At the end of the treatment period, sacrifice a subset of animals from each group. Collect the ascitic fluid to measure its volume. Alternatively, weigh the animals before and after fluid collection to determine the tumor weight.
-
Hematological Parameters: Collect blood samples to analyze hematological parameters (RBC, WBC, hemoglobin), which are often altered by tumor progression.
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the observed effects.
Visualizations
The following diagrams illustrate key concepts and workflows related to the pharmacological screening of this compound derivatives.
Caption: Workflow for in vitro screening of this compound derivatives.
Caption: Inhibition of kinase signaling pathways by pyrazole derivatives.
Caption: Workflow for the carrageenan-induced paw edema model.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Versatility of 4-Aminopyrazole in the Synthesis of Novel Heterocyclic Scaffolds: Applications and Protocols
Introduction
4-Aminopyrazole is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of novel heterocyclic compounds with significant biological activities.[1] Its unique structural features, including multiple nucleophilic sites, allow for diverse chemical transformations, leading to the construction of fused ring systems that are often isosteric to endogenous purines.[2] This has positioned 4-aminopyrazole derivatives as crucial intermediates in the development of targeted therapies, particularly in oncology and immunology. This document provides detailed application notes and experimental protocols for the use of 4-aminopyrazole in creating innovative heterocyclic scaffolds, with a focus on pyrazolo[3,4-d]pyrimidines and other bioactive molecules.
Application Note 1: Synthesis of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore, recognized for its ability to mimic the adenine ring of ATP and thereby inhibit the activity of various protein kinases. Derivatives of this scaffold have shown potent inhibitory activity against Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Dihydrofolate Reductase (DHFR), making them attractive candidates for the treatment of cancers and inflammatory diseases.[3][4][5]
A common synthetic strategy involves the cyclization of a substituted 4-aminopyrazole precursor. For instance, 5-amino-1H-pyrazole-4-carbonitriles can be cyclized with formic acid or formamide to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-ol, which can be further functionalized.[6]
Signaling Pathway of JAK Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression. Inhibition of JAKs by 4-aminopyrazole-derived compounds blocks this signaling cascade, thereby modulating the immune response.
Caption: JAK-STAT signaling pathway and its inhibition.
Quantitative Data: Biological Activity of 4-Aminopyrazole Derivatives
The following table summarizes the inhibitory activities of selected 4-aminopyrazole derivatives against various kinase targets.
| Compound | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 17m | JAK1 | 0.67 | - | [3] |
| JAK2 | 0.098 | Hela | [3] | |
| JAK3 | 0.039 | - | [3] | |
| P1 | - | 22.7-40.75 | HCT 116, HepG2, MCF-7 | [6] |
| P2 | - | 22.7-40.75 | HCT 116, HepG2, MCF-7 | [6] |
| 7f | DHFR | - | MCF-7 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (P1)
This protocol describes the synthesis of a pyrazolo[3,4-d]pyrimidine core from a 4-aminopyrazole precursor.[6]
Workflow Diagram
Caption: Workflow for the synthesis of Compound P1.
Materials:
-
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B) (1.0 g, 5.04 mmol)
-
Formic acid (30 mL)
-
Ice water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B) (1.0 g, 5.04 mmol) in formic acid (30 mL) is placed in a round-bottom flask.[6]
-
The mixture is refluxed for 7 hours.[6]
-
After cooling, the final mixture is poured into ice water.[6]
-
The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield compound P1 .[6]
-
Yield: 83%.[6]
Protocol 2: Synthesis of 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid (5)
This protocol details the synthesis of a key intermediate for DHFR inhibitors.[5]
Workflow Diagram
Caption: Synthetic pathway for intermediate Compound 5.
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2)
-
Formamide
-
Phosphorous oxychloride (POCl3)
-
4-aminobenzoic acid
-
Isopropanol
-
Appropriate glassware for high-temperature reactions
Procedure:
-
Synthesis of Pyrazolo[3,4-d]pyrimidinone (3): Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2) is cyclized with formamide at 190°C for 8 hours to afford the pyrazolo[3,4-d]pyrimidinone compound (3).[5]
-
Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4): Compound (3) is chlorinated using phosphorous oxychloride at 106°C for 6 hours to obtain 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4).[5]
-
Synthesis of Compound (5): Compound (4) is reacted with 4-aminobenzoic acid in isopropanol under heat for 16-18 hours to yield the key intermediate 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid (5).[5]
Application Note 2: Thorpe-Ziegler Cyclization for the Synthesis of 4-Aminopyrazole Derivatives
The Thorpe-Ziegler cyclization is an effective method for constructing 4-aminopyrazole rings. This reaction involves the intramolecular cyclization of a dinitrile, typically formed from the reaction of an enaminonitrile with a haloacetonitrile.[7] This approach provides a versatile route to variously substituted 4-aminopyrazoles.
General Reaction Scheme
Caption: Thorpe-Ziegler synthesis of 4-aminopyrazoles.
Protocol 3: General Procedure for Preparation of 4-Aminopyrazole Derivatives via Thorpe-Ziegler Cyclization
This protocol provides a general method for the synthesis of 4-aminopyrazole derivatives.[7]
Materials:
-
Appropriate enaminonitrile (1)
-
Chloroacetonitrile, chloroacetone, ethyl bromoacetate, or α-bromoacetophenone
-
Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or Triethylamine
-
Standard laboratory glassware
Procedure:
-
The enaminonitrile (1) is reacted with an equimolar amount of the halo-compound (e.g., chloroacetonitrile) in DMF.
-
A base such as potassium carbonate or triethylamine is added to facilitate the reaction.[7]
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is worked up by pouring into water and extracting the product with a suitable organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by crystallization or column chromatography.
-
Yields for this reaction are reported to be in the range of 77-92% when using triethylamine as the base.[7]
Conclusion
4-Aminopyrazole is a cornerstone in the synthesis of medicinally important heterocyclic scaffolds. The protocols and data presented herein highlight its utility in constructing potent kinase inhibitors and other bioactive molecules. The synthetic versatility of 4-aminopyrazole, coupled with the significant biological activities of its derivatives, ensures its continued importance in the field of drug discovery and development.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Compounds Starting from 1H-Pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bioactive compounds, particularly kinase inhibitors, using 1H-Pyrazol-4-amine as a key starting material. The protocols detailed below are based on established synthetic methodologies for pyrazole functionalization and are intended to serve as a guide for the development of novel therapeutic agents.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The 4-aminopyrazole moiety, in particular, is a versatile building block for the synthesis of compounds targeting a range of biological targets, including protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and inflammatory disorders. The development of small molecule kinase inhibitors has thus become a major focus of drug discovery efforts. This document outlines synthetic strategies and detailed protocols for the derivatization of this compound to generate potent kinase inhibitors and other bioactive molecules.
Synthetic Strategies
The primary synthetic strategies for elaborating the this compound scaffold involve functionalization at the exocyclic amino group (N4) and the pyrazole ring nitrogens (N1).
-
N-Acylation and Sulfonylation of the 4-Amino Group: The amino group at the C4 position can be readily acylated or sulfonated to introduce a variety of substituents, which can be crucial for interaction with the target protein.
-
Urea and Thiourea Formation: Reaction of the 4-amino group with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are common pharmacophores in kinase inhibitors.
-
N-Arylation and N-Alkylation of the Pyrazole Ring: The pyrazole ring nitrogens can be functionalized through reactions such as the Buchwald-Hartwig amination or classical N-alkylation to introduce aryl or alkyl groups, which can modulate the physicochemical properties and biological activity of the resulting compounds.[1]
-
Cyclocondensation Reactions: The 4-amino group and the adjacent ring nitrogen (N1) can participate in cyclocondensation reactions with suitable dicarbonyl or equivalent synthons to form fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are also important scaffolds in kinase inhibitors.
A general workflow for the synthesis of bioactive 4-aminopyrazole derivatives is depicted below.
Bioactivity of 4-Aminopyrazole Derivatives
Derivatives of 4-aminopyrazole have shown significant inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases. The following tables summarize the in vitro bioactivity of selected compounds.
Table 1: Inhibitory Activity of 4-Aminopyrazole Derivatives against Janus Kinases (JAKs)
| Compound | Target | IC50 (µM) | Reference |
| 17m | JAK1 | 0.67 | [5] |
| JAK2 | 0.098 | [5] | |
| JAK3 | 0.039 | [5] | |
| 3f | JAK1 | 0.0034 | [6] |
| JAK2 | 0.0022 | [6] | |
| JAK3 | 0.0035 | [6] |
Table 2: Inhibitory Activity of 1H-Pyrazole-3-carboxamide Derivatives Against FLT3 and CDKs
| Compound | Target | IC50 (nM) | Reference |
| 8t | FLT3 | 0.089 | [2] |
| CDK2 | 0.719 | [2] | |
| CDK4 | 0.770 | [2] |
Table 3: Antiproliferative Activity of 4-Aminopyrazole Derivatives
| Compound | Cell Line | Activity | Value | Reference |
| 8t | MV4-11 (AML) | IC50 | 1.22 nM | [2] |
| 11b | HEL (Erythroleukemia) | IC50 | 0.35 µM | [6] |
| K562 (CML) | IC50 | 0.37 µM | [6] | |
| 7 | MCF-7 (Breast Cancer) | IC50 | 11.51 ± 0.35 µM | [1] |
| HCT-116 (Colon Cancer) | IC50 | 21.25 ± 0.37 µM | [1] |
Experimental Protocols
The following are detailed protocols for the synthesis of key intermediates and representative bioactive compounds starting from this compound.
Protocol 1: Synthesis of N-(1H-Pyrazol-4-yl)acetamide (General N-Acylation)
This protocol describes the acylation of the 4-amino group, a common first step in further functionalization.
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the title compound.
-
Protocol 2: Synthesis of 1-(4-Fluorophenyl)-3-(trifluoromethyl)-N-(1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide (Representative Kinase Inhibitor Scaffold)
This multi-step protocol illustrates the construction of a more complex bioactive molecule.
Step 2a: Synthesis of 4-Nitro-1H-pyrazole
-
To a stirred solution of 1H-pyrazole in concentrated sulfuric acid at 0 °C, add concentrated nitric acid dropwise.
-
After the addition, allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 4-nitro-1H-pyrazole.
Step 2b: Reduction to this compound
-
Dissolve 4-nitro-1H-pyrazole in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through Celite® and concentrate the filtrate to obtain this compound.
Step 2c: Amide Coupling
-
To a solution of 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final compound.
Protocol 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives (Cyclocondensation)
This protocol describes the formation of a fused heterocyclic system.
-
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Formamide
-
-
Procedure:
-
A mixture of this compound (1.0 eq), diethyl malonate (1.2 eq), and a catalytic amount of sodium ethoxide in absolute ethanol is refluxed for 8 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried.
-
The intermediate is then heated in an excess of formamide at 180-190 °C for 4 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pyrazolo[3,4-d]pyrimidine product.
-
Signaling Pathways
The bioactive compounds synthesized from this compound often target key signaling pathways involved in cell proliferation, survival, and inflammation. Below are simplified diagrams of some of these pathways.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and hematopoiesis. Its aberrant activation is linked to various cancers and inflammatory diseases.
FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in AML and lead to constitutive activation of downstream pro-survival and proliferative signaling pathways.
CDK2 Signaling in the Cell Cycle
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the G1/S phase transition of the cell cycle. Its inhibition can lead to cell cycle arrest and is a therapeutic strategy in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application of 4-Aminopyrazole in Dye and Pigment Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyrazole is a heterocyclic amine that serves as a versatile precursor in the synthesis of various functional molecules. In the realm of colorant chemistry, its derivatives, particularly aminopyrazoles, are significant in the development of azo dyes. Azo dyes containing the pyrazole moiety are known for their bright hues and good tinctorial strength. While the 5-aminopyrazole isomer is more extensively documented in dye synthesis, the principles and reactions are largely applicable to 4-aminopyrazole. These dyes are primarily used in the textile industry for dyeing fabrics like polyester and cotton.[1][2][3] The application of 4-aminopyrazole in pigment chemistry is less explored but holds potential for creating novel colorants with high performance. This document provides detailed application notes and experimental protocols for the use of 4-aminopyrazole and its analogs in dye and pigment synthesis.
Application in Azo Dyes
Azo dyes are synthesized through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. In this context, 4-aminopyrazole acts as the diazo component. The resulting diazonium salt is then reacted with a coupling agent, such as a phenol, naphthol, or another active methylene compound, to form the final azo dye. The specific shade and properties of the dye can be tailored by varying the substitution on both the pyrazole ring and the coupling component.
Experimental Protocols
The following protocols are generalized from procedures for aminopyrazole-derived azo dyes and can be adapted for 4-aminopyrazole.
Protocol 1: Synthesis of a 4-Aminopyrazole-Based Azo Dye
This protocol details the synthesis of an azo dye by the diazotization of an aminopyrazole and subsequent coupling with a phenolic compound like 2-naphthol.
Materials:
-
4-Aminopyrazole (or a substituted aminopyrazole)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of 4-Aminopyrazole
-
Dissolve the aminopyrazole (e.g., 10 mmol) in a mixture of concentrated HCl (5 mL) and water (7 mL).[4]
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a solution of sodium nitrite (e.g., 0.7 g in 5 mL of water) and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aminopyrazole solution, maintaining the temperature below 5 °C.[5]
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling component (e.g., 10 mmol of 2-naphthol) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with vigorous stirring.
-
If necessary, add a solution of sodium acetate to maintain a slightly acidic to neutral pH, which is optimal for the coupling reaction.
-
A colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid dye by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to purify it.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Application of Disperse Dye to Polyester Fabric
This protocol describes a high-temperature dyeing method for applying a synthesized aminopyrazole-based disperse dye to polyester fabric.
Materials:
-
Synthesized disperse dye
-
Polyester fabric
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
High-temperature dyeing apparatus (e.g., microwave or conventional)
Procedure:
-
Prepare a dye bath with a specific concentration of the disperse dye (e.g., 1-6% on the weight of the fabric), a dispersing agent, and acetic acid to adjust the pH to around 4-5.
-
Immerse the polyester fabric in the dye bath at room temperature.
-
Raise the temperature of the dye bath to 130 °C over 30-45 minutes.[1][5]
-
Cool the dye bath to about 70 °C and remove the dyed fabric.
-
Rinse the fabric thoroughly with cold water.
-
Perform a reduction clearing process to remove unfixed dye from the fabric surface. This typically involves treating the fabric in a bath containing sodium hydroxide and sodium hydrosulfite at 60-70 °C for 15-20 minutes.
-
Rinse the fabric again with hot and cold water.
-
Dry the dyed fabric.
Data Presentation
The following tables summarize the spectroscopic and fastness properties of various azo dyes derived from aminopyrazole precursors as reported in the literature.
Table 1: Spectroscopic Properties of Aminopyrazole-Based Azo Dyes
| Dye Structure/Reference | λmax (nm) | Molar Extinction Coefficient (εmax) (L mol⁻¹ cm⁻¹) | Solvent |
| Pyrazole Azo Dye 1[2] | 420 | 25,000 | Not Specified |
| Pyrazole Azo Dye 2[2] | 415 | 20,000 | Not Specified |
| Pyrazole Azo Dye 3[2] | 410 | 22,000 | Not Specified |
| Hetarylazopyrazolone Dye 1a[6] | 450-480 | Not Specified | Various Solvents |
| Hetarylazopyrazolone Dye 2a[6] | 460-490 | Not Specified | Various Solvents |
Table 2: Fastness Properties of Aminopyrazole-Based Azo Dyes on Polyester/Cotton
| Dye Reference | Light Fastness (Scale 1-8) | Washing Fastness (Staining, Scale 1-5) | Perspiration Fastness (Staining, Scale 1-5) | Rubbing Fastness (Dry/Wet, Scale 1-5) |
| Pyrazolopyrimidine Dyes[1][3] | Moderate | Excellent (4-5) | Excellent (4-5) | Not Specified |
| Azo Reactive Dyes[2] | Good to Moderate | Good (4) | Good (4) | Good (4/4) |
| Disperse Dyes 7a-f[5] | Moderate (3) | Very Good (4-5) | Very Good (4-5) | Very Good (4-5) |
| Azo Dyes on Polyester[4] | Excellent (4-5) | Excellent (4-5) | Not Specified | Excellent (4-5) |
Mandatory Visualizations
References
Application Notes and Protocols: 1H-Pyrazol-4-amine as a Ligand in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Pyrazol-4-amine is a versatile heterocyclic ligand in coordination chemistry. Its pyrazole ring offers multiple coordination sites through its nitrogen atoms, while the amino group at the 4-position provides an additional coordination vector and a site for further functionalization. Metal complexes derived from this compound and its derivatives have garnered significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry. This document provides an overview of the applications of this compound as a ligand, along with detailed protocols for the synthesis and characterization of its coordination complexes. While direct studies on the coordination chemistry of the unsubstituted this compound are limited in publicly available literature, this document draws upon data from closely related substituted aminopyrazole ligands to provide representative insights and methodologies.
I. Applications in Coordination Chemistry
Coordination complexes of aminopyrazole derivatives have shown promise in several key areas:
-
Catalysis: Metal complexes of pyrazole-based ligands are effective catalysts for various organic transformations. For instance, manganese complexes with pyrazole-containing ligands have been successfully employed in the transfer hydrogenation of ketones to secondary alcohols, offering an efficient and environmentally friendly alternative to precious metal catalysts.[1][2] Copper(II) complexes with pyrazole derivatives have also demonstrated catecholase-like activity, catalyzing the oxidation of catechols.
-
Materials Science: The ability of pyrazole ligands to bridge metal centers has been exploited in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit interesting magnetic, photoluminescent, and porous properties with potential applications in gas storage, separation, and heterogeneous catalysis.[3][4][5]
-
Medicinal Chemistry: Metal complexes incorporating pyrazole moieties have shown significant potential as therapeutic agents. They have been investigated for their anticancer and antimicrobial activities.[6][7] The coordination of the pyrazole ligand to a metal center can enhance the biological activity of the organic scaffold.
II. Quantitative Data Summary
Due to the limited availability of data for unsubstituted this compound complexes, the following tables summarize representative quantitative data from studies on closely related aminopyrazole and substituted pyrazole metal complexes.
Table 1: Selected Crystallographic Data for a Substituted 4-Aminopyrazole Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 5-Chloro-1-phenyl-1H-pyrazol-4-amine | Monoclinic | P2₁/c | 8.8832(10) | 10.0253(12) | 10.8105(13) | 112.109(4) |
Table 2: Representative Catalytic Activity Data for Pyrazole-based Metal Complexes
| Catalyst System | Substrate | Product | Solvent | Activity (µmol L⁻¹ min⁻¹) |
| L/Cu(CH₃COO)₂ | Catechol | o-quinone | THF | 5.596 |
| L/CoCl₂ | 2-Aminophenol | 2-Aminophenoxazinone | THF | 2.034 |
Data is representative of pyrazole-based ligands and may not directly reflect the activity of this compound complexes.[1]
Table 3: Representative Antimicrobial Activity of Pyrazole-based Metal Complexes
| Complex | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| [Cu(L)₂(NO₃)₂] (L = pyrazole derivative) | Staphylococcus aureus | 12.5 |
| [Cu(L)₂(NO₃)₂] (L = pyrazole derivative) | Escherichia coli | 25 |
Data is representative of pyrazole-based ligands and may not directly reflect the activity of this compound complexes.
III. Experimental Protocols
The following are generalized protocols for the synthesis and characterization of transition metal complexes with aminopyrazole-type ligands. These can be adapted for this compound.
A. General Synthesis of a Metal(II) Complex with this compound
Objective: To synthesize a generic Metal(II)-bis(this compound) dichloride complex.
Materials:
-
This compound
-
Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve the Metal(II) chloride salt (1 mmol) in 10 mL of ethanol.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol and then diethyl ether.
-
Dry the product in a desiccator.
-
If no precipitate forms upon cooling, slowly evaporate the solvent until crystals begin to form.
Diagram of Synthetic Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal complexes demonstrate antitumoral and antiparasitic action [agencia.fapesp.br]
- 7. Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 1H-Pyrazol-4-amine
Welcome to the technical support center for the synthesis of 1H-Pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the high-yield synthesis of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common two-step process of nitration of 1H-pyrazole followed by the reduction of 4-nitro-1H-pyrazole.
Issue 1: Low Yield in the Nitration of 1H-Pyrazole to 4-Nitro-1H-pyrazole
-
Question: My nitration of 1H-pyrazole is resulting in a low yield of 4-nitro-1H-pyrazole. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this step can be attributed to several factors:
-
Inadequate Nitrating Agent: A mixture of fuming nitric acid and fuming sulfuric acid is an effective nitrating agent for this reaction. Using a less potent nitrating mixture may result in incomplete conversion. A reported high-yield method uses a molar ratio of fuming nitric acid:fuming sulfuric acid:concentrated sulfuric acid:pyrazole of 1.5:3:2.1:1.[1]
-
Suboptimal Reaction Temperature: The reaction temperature is crucial. While the reaction is typically carried out at elevated temperatures, excessively high temperatures can lead to degradation. A study found that a reaction temperature of 50°C provides an optimal balance for a high yield.[1]
-
Insufficient Reaction Time: The reaction needs to be monitored to ensure it goes to completion. A reaction time of 1.5 hours at 50°C has been shown to be effective.[1]
-
Improper Work-up: The product is typically isolated by pouring the reaction mixture onto ice, followed by filtration. Ensuring the mixture is sufficiently cold during precipitation is important for maximizing the recovery of the product. The crude product can then be purified by recrystallization from toluene.[2]
-
Issue 2: Incomplete Reduction of 4-Nitro-1H-pyrazole
-
Question: I am observing incomplete reduction of 4-nitro-1H-pyrazole to this compound. How can I drive the reaction to completion?
-
Answer: Incomplete reduction is a common issue and can be addressed by considering the following:
-
Catalyst Activity (for Catalytic Hydrogenation): If you are using a catalyst such as Palladium on carbon (Pd/C), its activity is paramount.
-
Catalyst Quality: Ensure you are using a fresh, high-quality catalyst. Over time, catalysts can become deactivated.
-
Catalyst Poisoning: The starting material or solvent may contain impurities that can poison the catalyst. Purification of the 4-nitro-1H-pyrazole before the reduction step may be necessary.
-
Catalyst Loading: Insufficient catalyst loading can lead to a slow or incomplete reaction. Increasing the catalyst amount may improve the conversion rate.
-
-
Reducing Agent Stoichiometry (for Chemical Reduction): When using a chemical reducing agent like tin(II) chloride (SnCl₂), it is crucial to use a sufficient stoichiometric excess to ensure the complete reduction of the nitro group.
-
Reaction Conditions:
-
Hydrogen Pressure (for Catalytic Hydrogenation): Ensure an adequate and constant hydrogen pressure is maintained throughout the reaction. For laboratory scale, a hydrogen balloon is often sufficient, but for larger scales, a pressurized system is recommended.
-
Temperature: While the reduction of nitroaromatics is exothermic, gentle heating may be required to initiate or sustain the reaction. However, excessive temperatures should be avoided to minimize side reactions.
-
Agitation: Vigorous stirring is essential in heterogeneous catalysis to ensure good contact between the substrate, catalyst, and hydrogen.
-
-
Issue 3: Formation of Colored Impurities
-
Question: My final product has a colored tint (e.g., yellow, orange, or brown). What is the cause of this discoloration and how can I remove it?
-
Answer: The formation of colored impurities is often indicative of side reactions or incomplete reduction.
-
Cause: The reduction of a nitro group proceeds through intermediates such as nitroso and hydroxylamine species. If the reaction is not complete, these intermediates can condense to form colored dimeric byproducts like azoxy and azo compounds.[3]
-
Solution:
-
Ensure Complete Reduction: Drive the reduction to completion by optimizing the reaction conditions as described in the previous point.
-
Purification:
-
Recrystallization: Recrystallization is an effective method for purifying the final product and removing colored impurities. Suitable solvents for recrystallization include ethanol, methanol, ethyl acetate, or a mixture of alcohol and water.[4][5]
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. However, be aware that this may also lead to a slight loss of the desired product.[6]
-
-
-
Issue 4: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating and purifying this compound. What are some effective techniques?
-
Answer: this compound can be challenging to purify due to its properties.
-
Product Stability: The free base of 4-aminopyrazole can be unstable. In some cases, it is preferable to isolate it as a more stable salt, such as the hydrochloride salt.
-
Crystallization:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. Perform solubility tests to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[5] Ethanol, methanol, and ethyl acetate are good starting points.[4]
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used for purification. Due to the basic nature of the amine, it is advisable to deactivate the silica gel with a small amount of a base like triethylamine in the eluent to prevent the product from sticking to the column.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yield synthetic route to this compound?
A1: The most frequently cited high-yield method involves a two-step process:
-
Nitration of 1H-pyrazole: Reacting 1H-pyrazole with a nitrating mixture, such as fuming nitric acid and fuming sulfuric acid, to produce 4-nitro-1H-pyrazole.[1]
-
Reduction of 4-nitro-1H-pyrazole: The subsequent reduction of the nitro group to an amine. This can be achieved through various methods, with catalytic hydrogenation using a Pd/C catalyst or chemical reduction with SnCl₂ in hydrochloric acid being common choices.[7]
Q2: Are there any safety concerns I should be aware of during the synthesis?
A2: Yes, there are several safety considerations:
-
Nitration: The nitration reaction is highly exothermic and requires careful temperature control. The use of strong acids like fuming nitric acid and fuming sulfuric acid necessitates the use of appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, and should be performed in a well-ventilated fume hood.
-
Explosive Precursors: Some older synthetic routes to 4-nitropyrazole utilize potentially explosive precursors like 1-nitropyrazole or sodium nitromalonaldehyde. It is advisable to avoid these routes in favor of safer alternatives.[8]
-
Catalytic Hydrogenation: When using a Pd/C catalyst with hydrogen gas, there is a risk of fire or explosion if not handled properly. The catalyst is often pyrophoric, especially when dry, and should be handled under an inert atmosphere or kept wet.[3] Ensure the hydrogenation apparatus is properly set up and checked for leaks.
Q3: My this compound product appears to be degrading over time. How can I improve its stability?
A3: The free base of this compound can be susceptible to degradation. To improve stability, consider converting it to a salt, such as the hydrochloride salt. This is often achieved by dissolving the free base in a suitable solvent and adding a solution of hydrochloric acid. The resulting salt is typically more stable and easier to handle and store.
Q4: Can I use other reducing agents besides Pd/C and SnCl₂ for the reduction of 4-nitro-1H-pyrazole?
A4: Yes, other reducing agents can be employed. For instance, zinc powder in a mixture of hydrochloric and acetic acids has been used for the reduction of similar nitro compounds. The choice of reducing agent may depend on the scale of the reaction, the presence of other functional groups in the molecule, and cost considerations.
Experimental Protocol: High-Yield Synthesis of this compound via Reduction of 4-Nitro-1H-pyrazole
This protocol details the reduction of 4-nitro-1H-pyrazole using catalytic hydrogenation, a method known for its high yield and clean reaction profile.
Materials:
-
4-nitro-1H-pyrazole
-
10% Palladium on carbon (Pd/C) catalyst (50% wet)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum filtration setup (Büchner funnel, filter flask)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (1 equivalent).
-
Add ethanol (or methanol) to dissolve the starting material (approximately 10-20 mL per gram of 4-nitro-1H-pyrazole).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate). Caution: Pd/C can be pyrophoric; handle with care and do not allow it to dry out.
-
-
Hydrogenation:
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) for several minutes to remove any oxygen.
-
Introduce hydrogen gas into the flask. For a small-scale reaction, a hydrogen-filled balloon is sufficient. For larger scales, use a pressurized hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the uptake of hydrogen.
-
-
Reaction Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly. Wash the filter cake with a small amount of ethanol to ensure all the product is collected.
-
-
Isolation and Purification:
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Data Presentation
| Synthesis Step | Reagents and Conditions | Typical Yield | Reference |
| Nitration | 1H-pyrazole, fuming HNO₃, fuming H₂SO₄, 50°C, 1.5 h | 85% | [1] |
| Reduction | 4-nitro-1H-pyrazole, 10% Pd/C, H₂, Ethanol, room temp. | High (often >90%) | [7] |
| Reduction | 4-nitro-1H-pyrazole, SnCl₂·2H₂O, conc. HCl, room temp., 2-3 h | Good |
Visualizations
Caption: Experimental workflow for the high-yield synthesis of this compound.
Caption: Troubleshooting logic for low yield or incomplete reaction.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Nitropyrazole CAS#: 2075-46-9 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Aminopyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Aminopyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 4-Aminopyrazole?
A1: The two primary and most effective methods for the purification of crude 4-Aminopyrazole are recrystallization and column chromatography. The choice between these methods depends on the purity of the crude material, the nature of the impurities, and the required scale of the purification.
Q2: What are the likely impurities in my crude 4-Aminopyrazole sample?
A2: Common impurities in crude 4-Aminopyrazole can include unreacted starting materials (such as 4-nitropyrazole), reagents from the synthesis, isomeric aminopyrazoles, and other by-products formed during the reaction. The specific impurities will depend on the synthetic route employed.
Q3: How do I choose between recrystallization and column chromatography for my sample?
A3: Recrystallization is often a good first choice for larger quantities of material if the crude product is relatively pure and the impurities have different solubility profiles. Column chromatography is preferred for separating components with similar polarities, for purifying smaller amounts of material, or when high purity is essential.[1]
Q4: My 4-Aminopyrazole appears to be degrading or changing color during purification. What could be the cause?
A4: 4-Aminopyrazole, like many amines, can be susceptible to air oxidation, which can lead to discoloration and the formation of impurities. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during prolonged heating steps or when concentrating solutions.
Troubleshooting Guides
Recrystallization
Problem 1: Oiling Out - The compound separates as a liquid instead of forming solid crystals.
-
Cause: The boiling point of the solvent may be higher than the melting point of the solute, or the solution is being cooled too rapidly.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.
-
Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.
-
Problem 2: No Crystal Formation - The solution remains clear even after cooling.
-
Cause: The solution may be too dilute (supersaturated), or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of pure 4-Aminopyrazole.
-
Reduce the solvent volume by gentle heating or under a stream of inert gas and allow it to cool again.
-
Column Chromatography
Problem 1: Poor Separation of 4-Aminopyrazole from Impurities.
-
Cause: The chosen eluent system may not have the optimal polarity to resolve the components.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) first.
-
Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For example, start with dichloromethane and slowly increase the percentage of methanol. A common eluent system is a mixture of dichloromethane, methanol, and aqueous ammonia.[1]
-
Problem 2: Tailing of the Product Peak.
-
Cause: The compound may be interacting too strongly with the stationary phase (silica gel), or the column may be overloaded.
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine or a few drops of aqueous ammonia, to the eluent to reduce interactions with the acidic silica gel.[1]
-
Ensure the amount of crude material loaded onto the column is appropriate for the column size.
-
Data Presentation
Table 1: Comparison of Purification Techniques for 4-Aminopyrazole
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity Achieved | >98% | >99% (by HPLC)[2] |
| Typical Yield | 70-90% | 45-85%[1][2] |
| Scale | Milligrams to Kilograms | Milligrams to Grams |
| Primary Application | Removal of impurities with different solubilities | Separation of compounds with similar polarities |
| Common Solvents/Eluents | Ethyl acetate, Ethanol, Petroleum ether, or mixtures like Ethyl acetate/tert-butyl methyl ether[1] | Dichloromethane/Methanol, Dichloromethane/Methanol/Aqueous Ammonia[1] |
Experimental Protocols
Protocol 1: Recrystallization of 4-Aminopyrazole from Ethyl Acetate
-
Dissolution: In a suitable flask, dissolve the crude 4-Aminopyrazole in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of 4-Aminopyrazole
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude 4-Aminopyrazole in a minimum amount of the initial eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 100% dichloromethane). Gradually increase the polarity by adding small increments of a more polar solvent, such as methanol. A typical gradient might be from 100:1 to 20:1 dichloromethane:methanol. Fractions should be collected throughout the elution process.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure 4-Aminopyrazole.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Aminopyrazole.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for common recrystallization issues.
Caption: Troubleshooting guide for column chromatography problems.
References
Overcoming challenges in the N-functionalization of 1H-Pyrazol-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the N-functionalization of 1H-Pyrazol-4-amine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-functionalization of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired N-Functionalized Product
-
Potential Cause 1: Inactive Reagents or Catalyst.
-
Solution: Ensure the purity and activity of your starting materials, including the this compound, alkylating/arylating agent, and any catalysts. Use freshly distilled solvents and properly stored reagents.
-
-
Potential Cause 2: Suboptimal Reaction Conditions.
-
Solution: Systematically optimize reaction parameters such as temperature, reaction time, and solvent.[1] Some reactions may require heating to proceed, while others are more efficient at room temperature.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[2][3]
-
-
Potential Cause 3: Inappropriate Base or Catalyst System.
-
Solution: The choice of base is critical and can significantly impact the yield.[1] For N-alkylation, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used.[1][2] For N-arylation, palladium or copper catalysts are often employed, and the choice of ligand is crucial for catalytic activity.[4][5]
-
-
Potential Cause 4: Poor Solubility of Starting Materials.
Issue 2: Poor Regioselectivity - Mixture of N1, N2, and/or 4-Amino Functionalized Products
-
Potential Cause 1: Similar Reactivity of Nitrogen Atoms.
-
Solution: The two nitrogen atoms of the pyrazole ring and the exocyclic amino group have comparable nucleophilicity, often leading to a mixture of products.[6][7] The regioselectivity can be influenced by several factors:
-
Steric Hindrance: Bulky substituents on the alkylating or arylating agent will preferentially react at the less sterically hindered nitrogen atom.[1][8]
-
Protecting Groups: To achieve selective functionalization of the pyrazole nitrogen, the 4-amino group can be protected with a suitable protecting group like Boc or Ac.[4] This directs the reaction to the desired pyrazole nitrogen. The protecting group can be removed in a subsequent step.[4]
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the regiochemical outcome.[2][6] For instance, the combination of K₂CO₃ in DMSO is known to be effective for achieving regioselective N1-alkylation in some pyrazole systems.[1][9]
-
-
-
Potential Cause 2: Electronic Effects.
-
Solution: The electronic properties of substituents on the pyrazole ring can direct the position of functionalization. Electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen atom.
-
Issue 3: Formation of Di-substituted Products
-
Potential Cause 1: High Reactivity of the Functionalizing Agent.
-
Solution: If both pyrazole nitrogens are being functionalized, consider using a less reactive alkylating or arylating agent (e.g., an aryl bromide instead of an aryl iodide).[4]
-
-
Potential Cause 2: Stoichiometry and Reaction Time.
-
Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the this compound may favor mono-substitution.[4] Additionally, reducing the reaction time can help minimize the formation of di-substituted byproducts.[4] Monitor the reaction closely to stop it once the desired mono-functionalized product is maximized.[4]
-
Issue 4: Difficulty in Product Purification
-
Potential Cause 1: Similar Polarity of Isomers.
-
Solution: The separation of N1 and N2 regioisomers can be challenging due to their similar physical properties. Flash column chromatography on silica gel is the most common purification method.[2] Experiment with different eluent systems to achieve optimal separation. In some cases, crystallization can be an effective method for purifying the desired isomer. The formation of acid addition salts with inorganic or organic acids followed by crystallization can also be a viable purification strategy.[10]
-
-
Potential Cause 2: Presence of Unreacted Starting Materials and Byproducts.
-
Solution: An aqueous workup is often necessary to remove the base and other water-soluble impurities before column chromatography. This typically involves diluting the reaction mixture with an organic solvent and washing with water or a saturated aqueous solution of ammonium chloride or sodium bicarbonate.[2][11]
-
Frequently Asked Questions (FAQs)
Q1: How can I selectively functionalize the N1 versus the N2 position of the pyrazole ring?
A1: Achieving regioselectivity between the N1 and N2 positions is a common challenge.[6][12] Several strategies can be employed:
-
Steric Control: The use of sterically bulky alkylating or arylating agents will generally favor substitution at the less hindered nitrogen atom.[1]
-
Solvent Effects: The polarity of the solvent can significantly influence regioselectivity. Polar aprotic solvents like DMF and DMSO are often good starting points.[1]
-
Choice of Base: The nature of the base can direct the alkylation. For example, in some systems, switching from K₂CO₃ to NaH can alter the isomeric ratio.[1]
-
Protecting Groups: Introducing a removable directing group on the pyrazole ring can control the site of subsequent functionalization.
Q2: When should I protect the 4-amino group?
A2: Protection of the 4-amino group is highly recommended when you want to exclusively target the N-functionalization of the pyrazole ring.[4] The amino group is nucleophilic and can compete with the pyrazole nitrogens for the electrophile.[13] Common protecting groups for amines, such as tert-Butoxycarbonyl (Boc), are effective and can be removed under acidic conditions after the desired N-functionalization has been achieved.[14]
Q3: What are the best practices for setting up an N-arylation reaction for this compound?
A3: For a successful N-arylation, such as a Buchwald-Hartwig or Ullmann condensation, consider the following:
-
Inert Atmosphere: These reactions are often sensitive to oxygen and moisture. It is crucial to set up the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[4][15]
-
Anhydrous and Degassed Solvents: Use anhydrous and degassed solvents to prevent the deactivation of the catalyst.[4]
-
Catalyst and Ligand Choice: The choice of palladium or copper catalyst and the corresponding ligand is critical and substrate-dependent.[4][5] For example, XPhos is a common ligand for palladium-catalyzed N-arylations.[4][15]
-
Base Selection: A suitable base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to deprotonate the pyrazole nitrogen.[4]
Data Presentation
Table 1: Effect of Reaction Parameters on N-Alkylation Regioselectivity
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 1 | Benzyl Bromide | K₂CO₃ | DMSO | 25 | Major N1 | Good | [1][9] |
| 2 | Methyl Iodide | NaH | DMF | 0 to 25 | Mixture | Moderate | [1][2] |
| 3 | Benzhydryl Trichloroacetimidate | CSA | 1,2-DCE | 25 | Major (sterically controlled) | 59-98 | [8][16] |
| 4 | Phenethyl Trichloroacetimidate | CSA | 1,2-DCE | 80 | Mixture | 77 | [16] |
Note: Data is generalized from studies on various pyrazole derivatives and should be considered as a starting point for optimization.
Table 2: Comparison of Catalytic Systems for N-Arylation
| Entry | Catalyst System | Arylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ / XPhos | Aryl Bromide | K₂CO₃ | Toluene | 110 | Good | [15] |
| 2 | CuI / Diamine Ligand | Aryl Iodide | K₂CO₃ | DMF | 100-140 | Good | [4][5] |
| 3 | XPhos Pd G3 / XPhos | Aryl Halide | K₃PO₄ | Toluene/Dioxane | 100 | Good | [4] |
Note: Yields are highly dependent on the specific substrates and ligands used.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.[2]
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq or NaH, 1.2 eq) portion-wise at 0 °C.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension.[2]
-
Reaction: Allow the reaction to stir at the desired temperature (room temperature to 80 °C) for 4-24 hours, monitoring progress by TLC or LC-MS.[2]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).[4]
-
Catalyst and Ligand Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq) and the ligand (e.g., XPhos, 0.04 eq).[4]
-
Inerting: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.[4]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4][15]
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.[15]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[15]
Mandatory Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for N-functionalization.
Caption: Decision tree for managing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Minimizing side reactions in 4-Aminopyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of 4-aminopyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-aminopyrazole?
A1: The most prevalent methods for synthesizing 4-aminopyrazole and its derivatives include:
-
Nitration of a pyrazole ring followed by reduction: This is a widely used two-step process. The pyrazole is first nitrated to form 4-nitropyrazole, which is then reduced to the desired 4-aminopyrazole.[1][2]
-
Condensation reactions: These methods involve the reaction of a hydrazine derivative with a suitable three-carbon precursor. Common starting materials for the three-carbon component include vinyl azides, β-ketonitriles, and α,β-unsaturated ketones.
-
Thorpe-Ziegler cyclization: This method can be used to synthesize tetrasubstituted 4-aminopyrazoles.[3]
Q2: What are the primary side reactions to be aware of during 4-aminopyrazole synthesis?
A2: The most significant side reaction is the formation of regioisomers, particularly 3-amino and 5-aminopyrazoles, when using monosubstituted hydrazines.[4] Other potential side products include:
-
Uncyclized hydrazone intermediates.
-
N-acetylated byproducts if acetic acid is used as a solvent at high temperatures.
-
Over-nitration or nitration at incorrect positions during the nitration of pyrazole.
-
Formation of bis-pyrazole imines from the oxidation of the 4-aminopyrazol-5-ol product.[5]
Q3: How can I control the regioselectivity of the reaction to favor the formation of the desired aminopyrazole isomer?
A3: Regioselectivity can often be controlled by carefully selecting the reaction conditions to favor either kinetic or thermodynamic control. For the synthesis of aminopyrazoles from β-ketonitriles and substituted hydrazines:
-
Thermodynamic control (favoring the 5-aminopyrazole isomer) is typically achieved by reacting in a non-polar solvent like toluene at reflux, often with an acid catalyst such as acetic acid.[4]
-
Kinetic control (favoring the 3-aminopyrazole isomer) is generally achieved by using a strong base like sodium ethoxide in a polar solvent such as ethanol at low temperatures (e.g., 0°C).[4]
Q4: Are there any safety precautions I should be aware of when synthesizing 4-aminopyrazole?
A4: Yes, some synthetic routes may involve potentially hazardous reagents. For instance, the synthesis of 4-nitropyrazole, a common intermediate, has historically used precursors like 1-nitropyrazole or sodium nitromalonaldehyde, which are known to have explosive properties.[6] It is crucial to consult safety data sheets (SDS) for all reagents and perform a thorough risk assessment before starting any experiment. Alternative routes that avoid these explosive precursors are available.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 4-aminopyrazole | - Incomplete reaction. - Formation of side products. - Degradation of the product. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. - 4-aminopyrazole can be unstable; it is recommended to store it at 4°C and protect it from light.[5] |
| Presence of multiple isomers in the final product | - Lack of regioselectivity in the reaction. | - Adjust reaction conditions to favor the desired isomer (see FAQ 3). - Consider using a different synthetic route that offers better regioselectivity. |
| Difficulty in purifying the final product | - Presence of closely related side products or unreacted starting materials. | - Optimize the reaction to minimize impurities. - Employ appropriate purification techniques such as column chromatography or recrystallization. For regioisomers, separation can be challenging, so optimizing for a single isomer is the best approach.[4] |
| Incomplete reduction of 4-nitropyrazole | - Inactive catalyst. - Insufficient reducing agent. - Unsuitable reaction conditions. | - Use fresh, high-quality catalyst (e.g., Pd/C). - Ensure an adequate amount of reducing agent (e.g., hydrogen gas pressure, hydrazine) is used. - Optimize solvent, temperature, and reaction time for the reduction step. |
Data Presentation
Table 1: Comparison of Selected 4-Aminopyrazole Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Reported Yield | Key Advantages | Potential Side Reactions |
| Nitration and Reduction | Pyrazole | 1. Fuming HNO₃, Fuming H₂SO₄ 2. Pd/C, H₂ | Up to 85% for nitration step | A common and relatively high-yielding method.[7] | Over-nitration, nitration at other positions. |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | 1. NaNO₂, HCl/AcOH 2. Hydrazine | 57-78% | A versatile method for producing substituted 4-aminopyrazoles.[3] | Formation of regioisomers with substituted hydrazines. |
| From Vinyl Azides | Vinyl azide, Hydrazine | NaOH, various solvents | Moderate to excellent yields | Mild reaction conditions. | Can form 4-hydroxypyrazoles as a side product. |
| Thorpe-Ziegler Cyclization | Dicyanohydrazones, Methyl bromoacetate | Basic conditions | Good yields | Allows for the synthesis of tetrasubstituted 4-aminopyrazoles.[3] | Requires specific starting materials. |
Experimental Protocols
Protocol 1: Synthesis of 4-Aminopyrazole via Nitration and Reduction
Step 1: Synthesis of 4-Nitropyrazole [7]
-
In a reaction vessel, carefully prepare a nitrating mixture of fuming nitric acid (90%) and fuming sulfuric acid (20%).
-
Separately, dissolve pyrazole in concentrated sulfuric acid.
-
Slowly add the pyrazole sulfate solution to the nitrating mixture while maintaining the temperature at 50°C.
-
Stir the reaction mixture at 50°C for 1.5 hours.
-
Carefully pour the reaction mixture onto ice and collect the precipitated 4-nitropyrazole by filtration.
-
Wash the product with cold water and dry.
Step 2: Reduction of 4-Nitropyrazole to 4-Aminopyrazole [8]
-
In a hydrogenation flask, dissolve the 4-nitropyrazole in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the flask with hydrogen gas (typically 50-60 psi).
-
Shake the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-aminopyrazole.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis of 4-aminopyrazole.
Caption: Minimizing side reactions in 4-aminopyrazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemscene.com [chemscene.com]
- 6. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
Technical Support Center: Optimization of Pyrazole Ring Formation
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the optimization of reaction conditions for pyrazole ring formation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles in a question-and-answer format.
Question: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in pyrazole synthesis, most commonly in the Knorr synthesis, can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Here are some troubleshooting steps to improve your yield:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.1-1.2 equivalents) can be employed to drive the reaction to completion.[1]
-
Evaluate Reaction Conditions:
-
Temperature: For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed and to determine the optimal reaction time.[1]
-
Catalyst: The choice and amount of acid or base catalyst can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid or a mineral acid) are often employed.[2] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[3]
-
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can consume starting materials and lower the yield of the desired product.[1]
Question: I am observing the formation of a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
To improve regioselectivity, consider the following:
-
Solvent Choice: The solvent can have a significant impact on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer compared to reactions in ethanol. Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can also provide better results than polar protic solvents.[2]
-
pH Control: The pH of the reaction mixture can influence the reaction pathway. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
Question: My reaction mixture is turning a deep yellow or red color. What is causing this and how can I prevent it?
Answer:
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the formation of colored impurities from the hydrazine starting material.[4]
Here are some ways to address this issue:
-
Addition of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts.[4] Adding one equivalent of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[4]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[4]
-
Purification: Colored impurities can often be removed during workup and purification. Washing the crude product with a non-polar solvent like toluene may help remove some of these impurities. Recrystallization is also an effective method for purification.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[5] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[5] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[5]
Q2: How can I effectively purify my pyrazole product?
A2: Common purification techniques for pyrazoles include recrystallization and column chromatography. For recrystallization, common solvents include ethanol, methanol, and mixtures like ethanol/water or hexane/ethyl acetate. The choice of solvent depends on the polarity of the pyrazole derivative. If a single solvent is not ideal, a mixed-solvent recrystallization can be employed.
Q3: Can I use microwave irradiation for pyrazole synthesis?
A3: Yes, microwave-assisted synthesis can be a very effective method for pyrazole formation. It often leads to significantly reduced reaction times and can improve yields compared to conventional heating.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with Methylhydrazine
| Solvent | Ratio of Regioisomers (3-CF3 : 5-CF3) |
| Ethanol (EtOH) | Low regioselectivity |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 |
Note: This data illustrates the significant improvement in regioselectivity towards the 3-trifluoromethylpyrazole isomer when using fluorinated alcohols as solvents.
Table 2: Comparison of Catalysts for Pyrazole Synthesis from Ethyl Acetoacetate and Phenylhydrazine
| Catalyst | Amount (mol%) | Time (min) | Yield (%) |
| ZnO (Bulk) | 5 | 45 | 50 |
| Al2O3 | 5 | 45 | 55 |
| ZnO (nano) | 10 | 15 | 95 |
Note: This table demonstrates the enhanced catalytic efficiency of nano-ZnO in the synthesis of a pyrazole derivative, resulting in a significantly higher yield and shorter reaction time compared to bulk ZnO and Al2O3.[3]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes the synthesis of a pyrazolone from a β-ketoester and a hydrazine.
Materials:
-
β-ketoester (e.g., Ethyl acetoacetate)
-
Hydrazine derivative (e.g., Phenylhydrazine)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the β-ketoester (1 equivalent) and the hydrazine derivative (1 equivalent).
-
Solvent and Catalyst Addition: Add ethanol as the solvent and a catalytic amount of glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolution: Dissolve the crude pyrazole product in a minimum amount of a suitable hot solvent.
-
Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A typical experimental workflow for pyrazole synthesis.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. books.rsc.org [books.rsc.org]
Improving the stability of 1H-Pyrazol-4-amine for storage
This technical support center provides guidance on improving the storage stability of 1H-Pyrazol-4-amine. The following information is based on the general chemical properties of aromatic amines and pyrazole derivatives. Specific stability data for this compound is not extensively available in public literature; therefore, it is crucial for researchers to perform their own stability studies for specific applications and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during storage?
A1: The stability of this compound is primarily influenced by its susceptibility to oxidation and degradation from environmental factors. Key factors include:
-
Oxidation: The aromatic amine group is prone to oxidation, which can be initiated by atmospheric oxygen. This is a common degradation pathway for aromatic amines, often leading to discoloration (e.g., turning yellow, brown, or purple).
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. It is generally recommended to store amines at temperatures below 30°C (86°F) to maintain stability.[1]
-
Light: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.
-
Moisture: this compound, like many amines, can be hygroscopic, meaning it can absorb moisture from the air. Moisture can promote hydrolysis and other degradation pathways.[1]
-
Incompatible Materials: Contact with strong oxidizing agents and certain metals can catalyze decomposition.
Q2: How can I visually assess if my sample of this compound has degraded?
A2: Visual inspection can often provide the first indication of degradation. Signs to look for include:
-
Color Change: A change from its typical appearance (which can range from white to brown or dark purple powder/crystal) to a darker or different color is a strong indicator of degradation.[2]
-
Change in Physical State: Clumping or changes in the crystalline structure can suggest moisture uptake.
-
Incomplete Dissolution: If the compound does not fully dissolve in a solvent in which it is known to be soluble, it may indicate the presence of insoluble degradation products.
Q3: What are the ideal long-term storage conditions for this compound?
A3: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, in a cool, dry, and inert atmosphere. See the summary table below for specific recommendations.
Q4: Is it advisable to store this compound in solution?
A4: Storing the compound in solution for long periods is generally not recommended due to the potential for solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store the solution at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Sample (Yellowing/Browning) | Oxidation due to exposure to air. | Store the compound under an inert atmosphere (argon or nitrogen). Minimize the headspace in the storage container. Repackage larger quantities into smaller, single-use vials if accessed frequently. |
| Exposure to light. | Store in an amber vial or a light-blocking container. Keep the container in a dark place such as a cabinet or refrigerator. | |
| Elevated storage temperature. | Store at a consistently low temperature. For long-term storage, consider refrigeration (2-8°C) or freezing (-20°C). | |
| Clumping or Caking of Powder | Moisture absorption. | Store in a desiccated environment. Use a desiccator or add a desiccant to the secondary containment. Ensure the container is tightly sealed. |
| Inconsistent Experimental Results | Degradation of the stock material. | Perform a purity analysis of the stored compound using a stability-indicating method like HPLC. If degradation is confirmed, use a fresh batch of the compound for sensitive experiments. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in tracking the stability of your sample over time. |
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Short-term: Room Temperature (controlled) Long-term: 2-8°C (Refrigerated) or ≤ -20°C (Frozen) | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the aromatic amine. |
| Light | Store in an amber vial or light-proof container. | Prevents light-induced degradation. |
| Moisture | Store in a desiccated environment or a tightly sealed container. | Prevents moisture uptake and subsequent hydrolysis or other reactions.[1] |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Prevents exposure to air and moisture and minimizes reaction with the container material.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for the same time points.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature and collect samples at various time points.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) and analyze at different time points.
-
Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][5][6][7][8] A control sample should be protected from light.
-
-
Sample Analysis:
-
Before injection into the HPLC, neutralize the acidic and basic samples.
-
Analyze all samples using a suitable HPLC method (see Protocol 2 for method development).
-
Monitor for the appearance of new peaks and a decrease in the area of the main this compound peak.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.
Starting HPLC Conditions (to be optimized):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Column Temperature: 30°C
Method Development and Validation:
-
Inject a solution of undegraded this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve good resolution between the parent peak and all degradation product peaks.
-
Validate the method according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. mdpi.com [mdpi.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in coupling reactions with 4-Aminopyrazole
Welcome to the Technical Support Center for 4-Aminopyrazole Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during experiments.
I. Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your coupling reactions with 4-aminopyrazole.
A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Question 1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a 4-haloaminopyrazole is resulting in low to no product yield. What are the primary causes and how can I troubleshoot this?
Answer: Low or no yield in these cross-coupling reactions is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating. Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst (e.g., XPhos Pd G2) which readily generates the active species. It is also crucial to thoroughly degas all solvents and reagents to prevent catalyst oxidation.
-
Inappropriate Ligand Choice: The ligand may not be suitable for the 4-aminopyrazole substrate. For electron-rich heteroaromatics like pyrazoles, bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., XPhos, SPhos, tBuDavePhos) are often effective.[1][2]
-
Incorrect Base Selection: The base might be too weak or poorly soluble in the reaction medium. Screening stronger bases like K₃PO₄ or Cs₂CO₃ is advisable. For anhydrous bases like K₃PO₄, adding a small amount of water can be beneficial, especially in Suzuki couplings.
-
Low Reaction Temperature: These coupling reactions often require elevated temperatures to proceed efficiently.[2] A stepwise increase in temperature, potentially using microwave irradiation for uniform and rapid heating, can be beneficial.[3][4]
-
Poor Reagent Quality: Ensure all solvents are anhydrous and reagents are of high purity. Boronic acids, in particular, are susceptible to degradation and should be stored properly.
Question 2: I am observing a significant amount of a dehalogenated side product (the 4-aminopyrazole without the halogen). What is causing this and how can I prevent it?
Answer: Dehalogenation, or hydrodehalogenation, is a common side reaction with heteroaryl halides, where the aryl-palladium intermediate reacts with a hydrogen source instead of the intended coupling partner.
-
Substrate Choice: 4-Iodopyrazoles are particularly prone to dehalogenation. If synthetically feasible, switching to the corresponding 4-bromo- or 4-chloropyrazole can reduce this side reaction.[1][5] Bromo and chloro derivatives have shown superiority over iodopyrazoles due to a reduced tendency for dehalogenation.[1][5]
-
N-H Acidity of Pyrazole: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the catalytic cycle. Protecting the pyrazole nitrogen with a group like Boc (tert-butoxycarbonyl) or trityl can significantly suppress dehalogenation.[6]
-
Anhydrous Conditions: Rigorously exclude water from the reaction, as it can be a hydrogen source. Use dry solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: The choice of base and solvent can influence the rate of dehalogenation. Experimenting with different conditions may be necessary to minimize this side reaction.
Question 3: Does the position of the amino group on the pyrazole ring affect the outcome of the coupling reaction?
Answer: Yes, the electronics and potential for the aminopyrazole to act as a ligand to the metal center can influence the reaction. Halogenated aminopyrazoles have been considered challenging substrates in metal-catalyzed cross-coupling reactions, partly due to the potential for the aminopyrazole to complex with the metal center and deactivate the catalyst. The use of bulky, electron-rich ligands can help mitigate these issues.
B. Amide Coupling Reactions
Question 4: My amide coupling reaction between a carboxylic acid and 4-aminopyrazole is giving a low yield. What are the likely causes?
Answer: Low yields in amide coupling reactions with 4-aminopyrazole can be attributed to several factors.
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If the coupling reagent (e.g., HATU, EDC) is inefficient or used in insufficient amounts, activation will be incomplete.[7] For HATU, pre-activating the carboxylic acid for 5-15 minutes with HATU and a base like DIPEA before adding the 4-aminopyrazole can improve yields.[8] For EDC couplings, an additive like HOBt or OxymaPure is often necessary.[9]
-
Reduced Nucleophilicity of 4-Aminopyrazole: The amino group of 4-aminopyrazole can be protonated by the carboxylic acid, rendering it non-nucleophilic. The addition of a non-nucleophilic base is crucial to prevent this.
-
Steric Hindrance: Bulky groups on either the carboxylic acid or near the amino group of the pyrazole can physically block the reaction, leading to slow or incomplete coupling.[7][10] In such cases, increasing the reaction time and/or temperature may be necessary.[11]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate. It is critical to use anhydrous solvents and reagents.[7]
-
Side Reactions: With carbodiimide reagents like EDC, side reactions such as the formation of N-acylurea can occur, which is a stable byproduct that cannot participate further in the reaction. Using additives like HOBt can help suppress this.
Question 5: I am observing side reactions and racemization in my amide coupling. How can I minimize these?
Answer: Side reactions and racemization are common challenges in amide bond formation.
-
Racemization: To suppress racemization, especially when coupling chiral carboxylic acids, use additives like HOBt or OxymaPure.[7] Running the reaction at a lower temperature can also be beneficial.[12]
-
Side Product Formation: For sensitive substrates, the order of addition of reagents can be critical. Pre-activating the carboxylic acid with the coupling reagent and base before adding the amine is generally the best approach to avoid side reactions of the amine with the coupling reagent.[13][14]
II. Data Presentation
Table 1: Suzuki-Miyaura Coupling of 4-Halopyrazoles - A Comparison of Conditions and Yields
| Entry | 4-Halopyrazole | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | DME/H₂O | 90 (MW) | 90+ | [4] |
| 2 | Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | XPhos Pd G2 (2) | XPhos (4) | K₂CO₃ | EtOH/H₂O | 120 (MW) | 93 | [5] |
| 3 | 4-Bromo-1-tritylpyrazole | Phenylboronic acid | Pd₂(dba)₃ (5) | XPhos (10) | K₃PO₄ | Toluene | 100 | 86 | [15] |
| 4 | 4-Iodo-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 81 | [15] |
Table 2: Buchwald-Hartwig Amination of 4-Halopyrazoles - A Comparison of Conditions and Yields
| Entry | 4-Halopyrazole | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu | Xylene | 160 (MW) | 95 | [2][3] |
| 2 | 4-Iodo-1-tritylpyrazole | Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu | Xylene | 160 (MW) | 88 | [2] |
| 3 | 4-Bromo-1H-pyrazole | Aniline | Pd precatalyst (2) | tBuBrettPhos (2) | LHMDS | THF | RT | 87 | [13] |
| 4 | 4-Iodo-1-tritylpyrazole | Pyrrolidine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 120 | 75 | [16] |
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyrazole
-
To an oven-dried reaction vessel, add the 4-halopyrazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). For pre-catalysts like XPhos Pd G2, add 2 mol%.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS. Microwave irradiation can also be used to accelerate the reaction.[4]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Halopyrazole
-
In an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the 4-halopyrazole (1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (e.g., tBuDavePhos, 4-10 mol%), and base (e.g., KOtBu or LHMDS, 1.5-2.2 equiv.).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, THF, or xylene) via syringe, followed by the amine (1.1-1.2 equiv.).
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. Microwave irradiation at temperatures up to 160 °C can be used for shorter reaction times.[2][16]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM under an inert atmosphere.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[7]
-
Add the 4-aminopyrazole (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Mandatory Visualizations
References
- 1. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. html.rhhz.net [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of 1H-Pyrazol-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable and industrial synthesis of 1H-Pyrazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound?
A1: The most established and widely used method for industrial-scale synthesis involves a two-step process: the nitration of 1H-pyrazole to form 4-nitro-1H-pyrazole, followed by the reduction of the nitro group to yield this compound.[1][2][3] An alternative route that avoids potentially hazardous intermediates is the copper-catalyzed amidation of a corresponding halo-pyrazole.[4]
Q2: What are the primary safety concerns for the industrial production of this compound?
A2: A significant safety concern is the use of potentially explosive precursors, such as 1-nitropyrazole or sodium nitromalonaldehyde, in some synthesis routes.[5] The nitration step itself can be highly exothermic and requires careful temperature control to prevent runaway reactions.[6] Additionally, catalytic hydrogenation for the reduction step involves flammable hydrogen gas under pressure, requiring specialized equipment and handling procedures.[7]
Q3: How can the regioselectivity of the initial nitration step be controlled to favor the 4-nitro isomer?
A3: The nitration of pyrazole can yield different isomers. To selectively obtain 4-nitropyrazole, the reaction is often performed by rearranging N-nitropyrazole in sulfuric acid at room temperature.[8] Another reported method involves the direct nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid, which has been shown to favor the 4-nitro product.[8]
Q4: What are the most effective methods for the reduction of 4-nitropyrazole on a large scale?
A4: Catalytic hydrogenation is a common and effective method for reducing the nitro group.[1][2] This is typically performed using a palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) catalyst under a hydrogen atmosphere.[2][7] The choice of catalyst and reaction conditions, such as solvent and pressure, can significantly impact the reaction's efficiency and selectivity.[7]
Q5: Are there alternative, safer synthesis routes that avoid nitration and energetic intermediates?
A5: Yes, alternative routes have been developed to enhance safety. One notable method is the copper-catalyzed amidation of a halo-pyrazole using acetamide as an ammonia surrogate.[4] This approach avoids energetic nitro-intermediates and the need for high-pressure hydrogenation equipment, making it a viable and safer alternative for large-scale production.[4] Another strategy involves the condensation of a vinamidinium salt with a protected hydrazine, which also circumvents the use of explosive precursors.[5]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction During Nitration
-
Question: My nitration of pyrazole to 4-nitropyrazole is resulting in a low yield and unreacted starting material. How can I drive the reaction to completion?
-
Answer: Low yields in the nitration step are often due to suboptimal reaction conditions.
-
Acid Concentration: The reaction rate and selectivity are highly dependent on the acid concentration. For the rearrangement of N-nitropyrazole, sulfuric acid is typically used.[8] For direct nitration, a potent mixture like fuming HNO₃/fuming H₂SO₄ is effective.[8] Ensure the acid concentration is appropriate for the chosen method.
-
Temperature Control: Nitration is exothermic. Poor temperature control can lead to side reactions or decomposition. Maintain the recommended temperature throughout the addition of reagents and the reaction period.[6]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction's progress using TLC or HPLC to confirm the consumption of the starting material.
-
Issue 2: Catalyst Deactivation or Slow Reaction During Catalytic Hydrogenation
-
Question: The reduction of 4-nitropyrazole via catalytic hydrogenation is slow, or the catalyst seems to lose activity. What could be the cause, and how can I resolve it?
-
Answer: Catalyst deactivation is a common issue in industrial-scale hydrogenations.
-
Catalyst Choice & Loading: The choice of catalyst (e.g., Pd/C, Pt/C) and its loading are critical. Pt/C can offer higher selectivity at lower HCl concentrations compared to other catalysts.[7] Ensure the catalyst loading is optimized for your reaction scale.
-
Impurity Poisoning: Impurities in the 4-nitropyrazole substrate or the solvent can poison the catalyst. Ensure the starting material is of high purity.
-
Mass Transfer Limitations: In large reactors, inefficient mixing can lead to poor contact between the hydrogen gas, the substrate, and the catalyst surface.[6] Ensure vigorous agitation to improve mass transfer.
-
Hydrogen Pressure: The reaction rate is dependent on hydrogen pressure. Operating at an optimal pressure, which can range from atmospheric to significantly higher pressures (e.g., 14.5 to 4350 psia), is crucial for efficient reduction.[7]
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification strategies?
-
Answer: Purification can be challenging due to the product's physical properties.
-
Workup Procedure: After hydrogenation, the catalyst is typically removed by filtration. The reaction solvent can then be removed under reduced pressure.
-
Extraction: The product can be extracted into an organic solvent like ethyl acetate after basifying the solution.[5]
-
Crystallization/Salt Formation: Purification can often be achieved by crystallization from a suitable solvent system. An alternative and highly effective method for purifying pyrazoles is to form an acid addition salt (e.g., with phosphoric or sulfuric acid), which can then be crystallized, separating it from non-basic impurities.[9] The pure amine can be liberated from the salt in a subsequent step.
-
Chromatography: For smaller scales or to remove persistent impurities, column chromatography on silica gel can be employed, though this is less common for large industrial batches.[5]
-
Data Presentation
Table 1: Comparison of Conditions for the Reduction of 4-Nitropyrazole
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Catalytic Hydrogenation (Alternative) |
| Catalyst | Palladium on Carbon (Pd/C) | Platinum on Carbon (Pt/C) |
| Solvent | Not specified | Isopropanol / Hydrochloric Acid |
| Pressure | Not specified | ~14.5 to 4350 psia |
| Temperature | Not specified | ~20°C to 60°C |
| Key Advantage | Common and widely used method.[2] | Higher selectivity at lower HCl concentrations.[7] |
| Reference | [2] | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyrazole via Rearrangement (Conceptual)
This protocol is based on established chemical principles for pyrazole nitration.
-
Preparation: In a suitable glass-lined reactor equipped with overhead stirring, a thermometer, and an addition funnel, carefully charge concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C using an appropriate cooling bath.
-
Addition of N-Nitropyrazole: Slowly add N-nitropyrazole to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, as reported by Rao et al.[8] Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization & Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the 4-nitropyrazole.[5]
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield 4-nitropyrazole.
Protocol 2: Scalable Reduction of 4-Nitropyrazole via Catalytic Hydrogenation
This protocol is adapted from general procedures for nitro group reduction.
-
Reactor Setup: Charge a pressure reactor (e.g., a glass-lined Hastelloy C reactor) with 4-nitropyrazole, a suitable solvent (e.g., ethanol or isopropanol/HCl mixture), and the catalyst (e.g., 5-10% Pd/C or Pt/C).[7]
-
Inerting: Purge the reactor multiple times with an inert gas, such as nitrogen, to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi, though this can vary significantly).[7]
-
Reaction: Begin vigorous stirring and maintain the reaction at a controlled temperature (e.g., 30-40 °C).[7] The reaction is often exothermic and may require cooling.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by crystallization or extraction as described in the troubleshooting guide.
Visualizations
Caption: A typical two-step industrial workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the reduction step.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Analysis of 1H-Pyrazol-4-amine Samples
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 1H-Pyrazol-4-amine. The following frequently asked questions (FAQs) and troubleshooting guides will help in identifying and resolving issues related to impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound samples?
A1: Impurities in this compound can originate from the synthetic route or degradation. Common classes of impurities include:
-
Starting Material Residues: Depending on the synthetic pathway, residual starting materials may be present in the final product.
-
Regioisomers: A significant challenge in the synthesis of aminopyrazoles is the lack of regioselectivity, which can lead to the formation of isomeric impurities such as 3-aminopyrazole or 5-aminopyrazole.[1]
-
Reaction Intermediates: Incomplete reactions can result in the presence of intermediates, for instance, uncyclized hydrazones.[1]
-
Side-Reaction Products: Unwanted side reactions can generate byproducts. A common example is the N-acetylation of the amine group if acetic acid is used as a solvent at elevated temperatures.[1]
-
Degradation Products: this compound may degrade over time, especially when exposed to light, air, or high temperatures. While specific degradation pathways for this compound are not extensively documented, related compounds can undergo oxidation or hydrolysis.
Q2: My analytical data (HPLC, LC-MS) shows an unexpected peak. How can I begin to identify it?
A2: An unexpected peak likely indicates an impurity. The first step is to consider the synthetic route used to prepare the this compound.
-
Review the Synthesis: Identify all starting materials, reagents, and solvents used. These are all potential sources of impurities.
-
Consider Side Reactions: Think about possible side reactions that could have occurred. For example, if a substituted hydrazine was used, the presence of a regioisomer is highly likely.[1]
-
Analyze with Multiple Techniques: Use a combination of analytical methods to characterize the impurity. High-resolution mass spectrometry (HRMS) can provide an accurate mass and potential elemental composition. NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) can help elucidate the structure of the impurity.
Q3: How can I differentiate between the desired 4-aminopyrazole and its regioisomers (3-amino- and 5-aminopyrazole)?
A3: Differentiating between these isomers can be challenging. Advanced analytical techniques are often required for unambiguous identification. Two-dimensional NMR techniques, such as ¹H-¹⁵N HMBC, are powerful tools for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In some cases, single-crystal X-ray diffraction may be necessary for definitive structural confirmation.[1]
Troubleshooting Guide: Impurity Identification
This guide provides a systematic approach to identifying unknown impurities in your this compound samples.
Table 1: Potential Impurities and their Expected Analytical Signatures
| Potential Impurity | Origin | Expected ¹H NMR Signals (relative to this compound) | Expected Mass (m/z) |
| 4-Nitropyrazole | Starting material in some syntheses | Downfield shifted pyrazole protons due to the nitro group. | 113.02 |
| Uncyclized Hydrazone Intermediate | Incomplete cyclization | Presence of signals corresponding to the open-chain structure. | Varies depending on starting materials |
| 3-Aminopyrazole / 5-Aminopyrazole | Lack of regioselectivity in synthesis | Different chemical shifts and coupling patterns for the pyrazole ring protons compared to the 4-amino isomer. | 83.05 |
| N-acetyl-1H-pyrazol-4-amine | Side reaction with acetic acid | Appearance of a methyl singlet around 2 ppm and an amide NH proton. | 125.06 |
| Oxidation/Degradation Products | Sample degradation | Appearance of new aromatic or aliphatic signals, potential loss of the amine proton signal. | Varies |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Use the same HPLC conditions as above.
-
Couple the HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight, Q-TOF, instrument) with an electrospray ionization (ESI) source operating in positive ion mode.
-
This will provide the mass-to-charge ratio (m/z) of the parent compound and any impurities, aiding in their identification.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts and coupling constants of all protons.
-
¹³C NMR: Acquire a carbon spectrum to identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, which is essential for determining the structure of unknown impurities, especially for differentiating isomers.
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate key processes in identifying impurities in this compound samples.
Caption: Workflow for identifying an unknown impurity.
References
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 4-Aminopyrazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalytic reactions with 4-aminopyrazole derivatives. The following sections address common issues encountered during experimentation, offering solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions for the functionalization of 4-aminopyrazoles?
A1: The most prevalent catalytic reactions for functionalizing the 4-aminopyrazole core are palladium-catalyzed cross-coupling reactions. These include the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.[1][2] Copper-catalyzed reactions, such as the Ullmann condensation, are also utilized, particularly for N-arylation.[3][4]
Q2: My cross-coupling reaction with a 4-halo-aminopyrazole is showing low to no product formation. What are the likely causes?
A2: Low or no yield in cross-coupling reactions involving 4-halo-aminopyrazoles can stem from several factors:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the catalyst.[5] Using a pre-formed Pd(0) catalyst or a modern precatalyst can also be beneficial.
-
Inappropriate Ligand Choice: The ligand may not be suitable for the electron-rich pyrazole substrate. For such heteroaromatics, bulky, electron-rich phosphine ligands are often more effective.[5]
-
Incorrect Base Selection: The base may be too weak or poorly soluble in the reaction medium. Screening stronger bases like K₃PO₄ or Cs₂CO₃ is advisable.[5][6]
-
Sub-optimal Temperature: The reaction may require higher thermal energy. A gradual increase in temperature or the use of microwave irradiation can improve reaction rates.[5][7]
Q3: I'm observing a significant amount of dehalogenation of my 4-iodo-aminopyrazole starting material. How can I prevent this?
A3: Dehalogenation is a common side reaction, especially with highly reactive 4-iodo-aminopyrazoles.[8] To minimize this:
-
Switching the Halogen: If possible, using the corresponding 4-bromo or 4-chloro-aminopyrazole can reduce the incidence of dehalogenation.[8]
-
Anhydrous Conditions: Rigorously exclude water from the reaction, as it can be a hydrogen source.[5]
-
Choice of Base: A milder base may be less prone to promoting dehalogenation.[9]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination pathway over dehalogenation.
Q4: My reaction yields are inconsistent between different batches. What could be the cause?
A4: Inconsistent yields often point to variability in reagents or the reaction setup. Key factors to control are:
-
Reagent Quality: Ensure all solvents are anhydrous and reagents are of high purity. Bases should be dried before use.
-
Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst deactivation.
-
Efficient Mixing: For heterogeneous mixtures, ensure vigorous and consistent stirring.
Q5: For a Buchwald-Hartwig amination, how do I choose between a palladium and a copper catalyst?
A5: The choice between palladium and copper catalysts for C-N coupling depends on the amine coupling partner. Palladium catalysts, particularly with bulky phosphine ligands like tBuDavePhos, are generally effective for aryl- or alkylamines that lack a β-hydrogen atom.[4][10] For alkylamines that possess a β-hydrogen, copper(I) iodide (CuI) mediated coupling is often more effective as it avoids the competing β-hydride elimination that can occur with palladium catalysts.[4]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Use a pre-activated Pd(0) source or a modern precatalyst (e.g., XPhos Pd G2). Ensure thorough degassing of solvents.[5] | Ensures the presence of the active catalytic species and prevents oxidative deactivation. |
| Inefficient Transmetalation | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and consider adding water to solubilize inorganic bases.[6] | The base is crucial for the transmetalation step. |
| Protodeboronation of Boronic Acid | Use fresh, high-purity boronic acid or consider using a boronic ester (e.g., pinacol ester). | Boronic acids can degrade, leading to lower yields. |
| Poor Ligand Performance | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands are often more effective for electron-rich heteroaryl halides.[5] |
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
| Side Product | Potential Cause | Troubleshooting Step |
| Hydrodehalogenation | Reaction with a hydrogen source. | Use anhydrous solvents and reagents. Consider switching from a 4-iodo to a 4-bromopyrazole.[5][8] |
| β-Hydride Elimination | Use of a primary or secondary amine with β-hydrogens with a Pd catalyst. | Switch to a copper-based catalyst system (e.g., CuI).[4] |
| Homocoupling of Starting Material | Presence of oxygen. | Ensure thorough degassing of all solvents and maintain a strict inert atmosphere. |
Data Presentation
Table 1: Catalyst Systems for Buchwald-Hartwig Amination of 4-Halo-1-tritylpyrazoles
| Halogen (X) | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| I | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu | Xylene | 160 (MW) | 0.17 | 85 |
| Br | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu | Xylene | 160 (MW) | 0.17 | 95 |
| Br | N-Methylaniline | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu | Xylene | 160 (MW) | 0.17 | 93 |
| Br | Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu | Xylene | 160 (MW) | 0.17 | 81 |
Data synthesized from multiple sources, including[7].
Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of 4-Iodopyrazoles
| Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | DME/H₂O | 90 (MW) | 5-12 min | High |
| 4-Iodo-1H-pyrazole | Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ | Dioxane/H₂O | 80-110 | 2-18 h | Good to High |
| 4-Iodo-pyrazole | Arylboronic acid | XPhos Pd G2 (2) | - | K₂CO₃ | EtOH/H₂O | 120 (MW) | 15-30 min | High |
Data synthesized from multiple sources, including[5][11][12].
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole (Conventional Heating)
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 4-bromo-1-tritylpyrazole (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., tBuDavePhos, 4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole
-
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 equiv), the corresponding arylboronic acid (1.1 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).[11]
-
Add Pd(PPh₃)₄ (2 mol%).[11]
-
Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water.[11]
-
Seal the vial and place it in a microwave apparatus.
-
Irradiate the reaction mixture at 90-120 °C for 5-30 minutes.[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
Mandatory Visualization
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Handling and safety precautions for 1H-Pyrazol-4-amine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 1H-Pyrazol-4-amine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What are the proper storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is sensitive to air and light, so it is recommended to store it under an inert atmosphere.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and a face shield.[1][2] If there is a risk of inhalation, a dust mask (such as a type N95) or a respirator should be used.[1]
Q4: What should I do in case of accidental exposure to this compound?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
Q5: How should I dispose of waste containing this compound?
A5: Waste containing this compound should be treated as hazardous waste. It should be collected in a suitable, labeled, and closed container for disposal.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains.
Quantitative Toxicity and Exposure Data
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | >2000 mg/kg bw | Rat | [3] |
Note: This data is for a related compound and should be used for estimation purposes only.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and handling of aminopyrazoles.
Issue 1: Low or No Yield in Pyrazole Synthesis
-
Possible Cause: Incomplete reaction, suboptimal reaction conditions, or poor quality of starting materials.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.
-
Adjust Temperature: For many condensation reactions, heating is necessary. Consider increasing the temperature or using microwave-assisted synthesis to improve yields and reduce reaction times.
-
Optimize Catalyst: The choice and amount of acid or base catalyst can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid are often used.
-
Verify Starting Material Purity: Ensure the purity of your starting materials, as impurities can lead to side reactions and lower yields.[4]
-
Issue 2: Formation of a Mixture of Regioisomers
-
Possible Cause: Lack of regioselectivity in the cyclocondensation reaction, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4]
-
Troubleshooting Steps:
-
Control Reaction Conditions: The ratio of isomers is highly dependent on reaction conditions. Kinetic versus thermodynamic control can be exploited to favor one product.[5]
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to increase regioselectivity in some cases.[4]
-
pH Control: Adjusting the pH can influence the initial site of attack by the hydrazine.[4]
-
Advanced Analytical Techniques: Use 2D NMR techniques like 1H-15N HMBC or single-crystal X-ray diffraction to confirm the regiochemistry of your product.[5]
-
Issue 3: Product Instability or Unexpected Side Reactions
-
Possible Cause: The presence of highly reactive functional groups on the pyrazole ring can lead to rearrangements or ring-opening.[4] Acetylation of the amino group can occur if using acetic acid as a solvent at high temperatures.[5]
-
Troubleshooting Steps:
-
Control Temperature: Carefully control the reaction temperature to avoid unwanted rearrangements.
-
Alternative Synthetic Routes: Consider alternative synthetic pathways that avoid highly reactive intermediates if they are not desired.[4]
-
Solvent Selection: Be mindful of the reactivity of your solvent with your product, especially at elevated temperatures.
-
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a common method for preparing pyrazoles and involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.
Materials:
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine)
-
Solvent (e.g., ethanol or acetic acid)
-
Catalyst (e.g., glacial acetic acid, if not used as the solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, a base may be needed for neutralization.
-
If required, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Resolving regioselectivity issues in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during pyrazole synthesis, with a specific focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the Knorr synthesis of pyrazoles?
The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is primarily governed by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.[1]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[1]
-
Reaction Conditions: Parameters such as solvent, temperature, and pH have a significant impact on regioselectivity.[2]
Q2: How does the choice of solvent influence the regioselectivity of pyrazole formation?
The solvent can dramatically influence the regioselectivity of pyrazole synthesis. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in favor of one isomer compared to conventional solvents like ethanol.[3][4] For instance, in the reaction of a 1,3-diketone with methylhydrazine, switching from ethanol to TFE or HFIP can shift the product ratio from nearly 1:1 to as high as 99:1 in favor of the 5-arylpyrazole isomer.[3][4] Aprotic dipolar solvents have also been reported to yield better results than ethanol in the cyclocondensation of aryl hydrazine hydrochlorides with 1,3-diketones.[5]
Q3: Are there alternative methods to the classical Knorr synthesis for achieving high regioselectivity?
Yes, several other methods have been developed for the regioselective synthesis of pyrazoles:
-
Reaction of Acetylenic Ketones with Hydrazines: This method has been shown to produce 1,3,5-substituted pyrazoles with high and predictable regioselectivity.[6] The regioselectivity is not significantly affected by the nature of the substituents on the acetylenic ketones.[6]
-
From N-Arylhydrazones and Nitroolefins: This approach provides a regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[7] It achieves excellent regioselectivity by leveraging the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[7]
-
Use of Ionic Liquids: The synthesis of 1,3-disubstituted pyrazoles using cinnamaldehyde in an ionic liquid has been reported to be completely regioselective, yielding only a single isomer.[8]
Troubleshooting Guides
Problem: My reaction of an unsymmetrical 1,3-diketone with methylhydrazine is producing a nearly equal mixture of two regioisomers.
Solution:
This is a common issue when using standard solvents like ethanol.[3][4] To significantly improve the regioselectivity, consider changing the solvent to a fluorinated alcohol.
-
Recommendation 1: Substitute ethanol with 2,2,2-trifluoroethanol (TFE). This has been shown to dramatically increase the proportion of the desired regioisomer.[3][4]
-
Recommendation 2: For even higher selectivity, use 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent. In many cases, this can lead to almost exclusive formation of one regioisomer.[3][4]
The table below summarizes the effect of solvent on the regioselectivity of the reaction between 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and methylhydrazine.
| Solvent | Temperature | Ratio of 3-Trifluoromethylpyrazole to 5-Hydroxy-5-trifluoromethylpyrazoline |
| Ethanol | Reflux | 1:1.3 |
| TFE | Room Temp | 85:15 |
| HFIP | Room Temp | 97:3 |
(Data sourced from The Journal of Organic Chemistry, 2007)[3]
Problem: I am observing the formation of a stable 5-hydroxypyrazoline intermediate instead of the desired pyrazole.
Solution:
The formation of a 5-hydroxypyrazoline is a common intermediate step in pyrazole synthesis.[3] In some cases, especially with fluorinated substrates, this intermediate can be isolated. To convert the 5-hydroxypyrazoline to the final pyrazole, you can perform an acid-catalyzed dehydration.
-
Protocol: Treat the isolated 5-hydroxy-5-trifluoromethylpyrazoline with a solution of 3 M HCl in THF under reflux conditions. This treatment typically results in an almost quantitative yield of the corresponding 5-trifluoromethylpyrazole.[4]
Experimental Protocols
General Protocol for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is a general guideline for the condensation of a 1,3-dicarbonyl compound with a monosubstituted hydrazine to achieve high regioselectivity.[3][4]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound
-
Monosubstituted hydrazine (e.g., methylhydrazine, phenylhydrazine)
-
Solvent: 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen fluorinated alcohol (TFE or HFIP) in a round-bottom flask at room temperature.
-
To this solution, add the monosubstituted hydrazine (typically 1.0 to 1.2 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are often complete in less than an hour.[3]
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to isolate the desired pyrazole regioisomer.
Visual Guides
Diagram 1: Knorr Pyrazole Synthesis Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 1H-Pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of 1H-Pyrazol-4-amine, a vital heterocyclic amine in medicinal chemistry and drug development. The selection of an appropriate analytical technique is crucial for confirming the identity, purity, and stability of this compound. This document outlines the experimental protocols and presents comparative data for common spectroscopic and chromatographic techniques.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before selecting an analytical method.
| Property | Value |
| Molecular Formula | C₃H₅N₃[1] |
| Molecular Weight | 83.09 g/mol [1] |
| Appearance | White to brown crystalline powder[2] |
| Melting Point | 77-82 °C[3] |
| CAS Number | 28466-26-4[1] |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons and the amine protons. Due to tautomerism, the protons on the pyrazole ring may appear as equivalent. The amine protons may appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrazole ring will have characteristic chemical shifts. PubChem indicates the availability of a ¹³C NMR spectrum for this compound, run on a Bruker WP-200 instrument.[1]
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Record the ¹H and ¹³C NMR spectra on a spectrometer, for instance, a Bruker Avance spectrometer operating at 300 MHz for ¹H and 75 MHz for ¹³C.[4]
-
Data Acquisition: Acquire the spectra at ambient temperature. Chemical shifts are typically referenced to the residual solvent peak.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected Characteristic Absorptions for this compound:
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |
| N-H (Amine) | 3500 - 3300 (medium) | Stretching (two bands for primary amine) |
| N-H (Pyrazole) | ~3150 (broad) | Stretching |
| C-H (Aromatic) | ~3030 (variable) | Stretching |
| C=C, C=N (Ring) | 1700 - 1500 (medium) | Stretching |
| N-H (Amine) | 1650 - 1580 (medium) | Bending |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Fragmentation Pattern for this compound:
The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight (83.09). Common fragmentation pathways for pyrazoles involve the loss of HCN and N₂.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of compounds. A reverse-phase method is commonly employed for pyrazole derivatives.
Experimental Protocol for HPLC Analysis:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with an additive like formic acid or phosphoric acid to improve peak shape.[5]
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is often suitable.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Flow Rate and Temperature: Optimize for the best separation and peak shape.
-
-
Data Analysis: Determine the retention time for identification and the peak area for quantification.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. Commercial suppliers of this compound report using GC to assess purity, indicating its suitability for this compound.
Experimental Protocol for GC Analysis:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent.
-
Injection: Inject a small volume of the sample solution into the heated injection port of the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column where separation occurs based on boiling point and interaction with the stationary phase.
-
Detection: A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to detect the eluted components.
-
Data Analysis: The retention time is used for identification, and the peak area is used for quantification.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for structural confirmation, purity assessment, or quantification.
| Method | Information Provided | Advantages | Disadvantages |
| ¹H & ¹³C NMR | Detailed molecular structure, identification of isomers. | Provides unambiguous structural information. | Lower sensitivity compared to MS, requires more sample. |
| FT-IR | Presence of functional groups. | Fast, non-destructive, provides a molecular fingerprint. | Limited structural information, not ideal for quantification. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern. | High sensitivity, can be coupled with chromatography (GC-MS, LC-MS). | Destructive technique, may not distinguish between isomers without chromatography. |
| HPLC | Purity, quantification, separation of mixtures. | High resolution, reproducible, suitable for non-volatile compounds. | Requires method development, consumes solvents. |
| GC | Purity, quantification of volatile compounds. | High resolution, sensitive detectors available (FID, MS). | Sample must be thermally stable and volatile. |
Workflow for Characterization
A logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound is essential for ensuring its quality and suitability for downstream applications.
Caption: A typical workflow for the analytical characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. Spectroscopic methods such as NMR, FT-IR, and Mass Spectrometry are crucial for unambiguous structural identification. Chromatographic techniques like HPLC and GC are indispensable for determining purity and for quantitative analysis. The selection of the most appropriate method or combination of methods will depend on the specific analytical goal, whether it is routine quality control, in-depth structural elucidation for novel derivatives, or quantitative analysis in complex matrices for pharmacokinetic studies. By following the detailed protocols and considering the comparative advantages of each technique, researchers can ensure the quality and integrity of their scientific work.
References
- 1. This compound | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氨基-1H-吡唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-氨基-1H-吡唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Aminopyrazole-4-carboxylic acid | SIELC Technologies [sielc.com]
A Comparative Analysis of 3-Aminopyrazole and 4-Aminopyrazole Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient synthesis design and the discovery of novel therapeutics. This guide provides a detailed comparative analysis of the chemical reactivity of 3-aminopyrazole and 4-aminopyrazole, two key heterocyclic scaffolds. The comparison focuses on their behavior in fundamental organic reactions, supported by experimental data and detailed protocols.
The differential positioning of the amino group on the pyrazole ring in 3-aminopyrazole and 4-aminopyrazole profoundly influences their electronic properties and, consequently, their reactivity towards various reagents. This analysis delves into their behavior in electrophilic substitution, diazotization, and reactions at the amino group, such as acylation and alkylation.
General Reactivity Overview
3-Aminopyrazole is a versatile nucleophile, exhibiting reactivity at the exocyclic amino group as well as the ring nitrogen atoms (N1 and N2). The presence of the amino group at the 3-position activates the pyrazole ring, particularly at the C4 position, towards electrophilic attack. The exocyclic amino group also readily participates in reactions such as acylation, alkylation, and diazotization.
In contrast, 4-aminopyrazole has the amino group directly attached to a carbon atom (C4) that is less influenced by the ring nitrogen atoms compared to the C3 position. While the amino group still activates the ring, the overall nucleophilic character and the sites of reaction can differ significantly from its 3-amino counterpart. Much of the available literature focuses on the synthesis of 4-aminopyrazoles, often via the reduction of 4-nitropyrazoles, rather than extensive exploration of its reactivity in comparison to the 3-amino isomer.
Electrophilic Aromatic Substitution
Electrophilic substitution on the pyrazole ring is a key transformation for functionalization. The position of the amino group plays a crucial role in directing incoming electrophiles.
For 3-aminopyrazole , the amino group strongly activates the C4 position, making it the primary site for electrophilic attack.
For 4-aminopyrazole , the amino group activates the adjacent C3 and C5 positions. However, direct comparative studies on the rates and yields of electrophilic substitution under identical conditions are scarce in the literature.
Nitration
Nitration introduces a nitro group onto the pyrazole ring, a versatile functional group for further transformations.
3-Aminopyrazole Derivatives: The nitration of 3-aminopyrazole derivatives can be achieved using standard nitrating agents. For instance, 3-amino-5-methylpyrazole can be nitrated at the 4-position.
4-Aminopyrazole Synthesis via Nitration: 4-Aminopyrazoles are commonly synthesized by the reduction of 4-nitropyrazoles. The nitration of pyrazole itself typically yields 4-nitropyrazole, which can then be reduced to 4-aminopyrazole. A one-pot, two-step method for the synthesis of 4-nitropyrazole from pyrazole has been reported with a high yield.[1]
Table 1: Comparison of Nitration Reactions
| Isomer | Reagents and Conditions | Product | Yield (%) | Reference |
| Pyrazole (to form precursor for 4-aminopyrazole) | 98% fuming HNO₃, 20% fuming H₂SO₄, 50°C, 1.5 h | 4-Nitropyrazole | 85 | [1] |
| 3-Nitropyrazole | Concentrated H₂SO₄, mixed acid (H₂SO₄/HNO₃) | 3,4-Dinitropyrazole | - | [2] |
Experimental Protocol: Synthesis of 4-Nitropyrazole[1]
-
Prepare nitrosulfuric acid by mixing 98% fuming nitric acid and 20% fuming sulfuric acid.
-
In a flask equipped with a stirrer and in an ice-water bath, add pyrazole.
-
Slowly add the prepared fuming nitrosulfuric acid dropwise to the flask.
-
After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.
-
Pour the reaction mixture into 200 mL of ice water to precipitate the product.
-
Filter the white solid, wash with ice water, and dry under vacuum.
-
Recrystallize from ethyl ether/hexane to obtain pure 4-nitropyrazole.
Halogenation
Halogenation introduces halogen atoms, which are useful handles for cross-coupling reactions.
3-Aminopyrazole Derivatives: 3-Aryl-1H-pyrazol-5-amines undergo direct C-H halogenation at the 4-position with N-halosuccinimides (NBS, NIS, NCS) in DMSO at room temperature, providing moderate to excellent yields.[3]
4-Aminopyrazole Derivatives: The synthesis of 4-halopyrazoles can be achieved from 4-aminopyrazoles via the Sandmeyer reaction.
Table 2: Comparison of Halogenation Reactions
| Isomer | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Aryl-1H-pyrazol-5-amine | NBS, DMSO, rt, 3 h | 4-Bromo-3-aryl-1H-pyrazol-5-amine | up to 95 | [3] |
| 3-Aryl-1H-pyrazol-5-amine | NIS, DMSO, rt, 3 h | 4-Iodo-3-aryl-1H-pyrazol-5-amine | up to 92 | [3] |
| 3-Aryl-1H-pyrazol-5-amine | NCS, DMSO, rt, 3 h | 4-Chloro-3-aryl-1H-pyrazol-5-amine | up to 68 | [3] |
Diazotization Reactions
Diazotization of the exocyclic amino group to form a diazonium salt is a critical reaction for introducing a variety of functionalities.
3-Aminopyrazole: The diazotization of 3-aminopyrazoles is a well-established reaction, leading to pyrazole-3-diazonium salts. These salts are versatile intermediates for the synthesis of azo dyes and for Sandmeyer-type reactions to introduce halogens or other groups.
4-Aminopyrazole: 4-Aminopyrazoles can also be diazotized to form the corresponding diazonium salts, which can then undergo coupling reactions.
Experimental Protocol: Diazotization of a 3-Aminopyrazolo[3,4-b]pyridine Derivative[4]
-
Dissolve the aminopyrazole derivative in a mixture of acetic acid and hydrochloric acid.
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C.
-
The resulting diazonium salt solution is used immediately in subsequent coupling reactions.
Acylation and Alkylation of the Amino Group
The exocyclic amino group in both isomers can undergo acylation and alkylation, though the reactivity can be influenced by the electronic environment.
3-Aminopyrazole: The amino group of 3-aminopyrazole readily undergoes acylation and alkylation. N-alkylation of the pyrazole ring can also occur, and the regioselectivity (N1 vs. N2) is dependent on the substituents and reaction conditions.
4-Aminopyrazole: The amino group of 4-aminopyrazole is also reactive towards acylation and alkylation.
Table 3: Representative Acylation and Alkylation Reactions
| Isomer | Reagent | Reaction Type | Product | Yield (%) | Reference |
| 3-Aminopyrazole derivative | Acetic Anhydride | Acylation | N-acetyl-3-aminopyrazole derivative | - | [5] |
| 4-Halo-1-tritylpyrazole | Alkylamines (Pd or Cu catalyzed) | Alkylation (of pyrazole ring) | 4-Alkylamino-1-tritylpyrazole | up to 60 | [6] |
Conclusion
Both 3-aminopyrazole and 4-aminopyrazole are valuable building blocks in medicinal chemistry and materials science. Their reactivity is dictated by the position of the amino group, which influences the electron density distribution within the pyrazole ring and the nucleophilicity of the exocyclic amine.
-
3-Aminopyrazole is a highly versatile nucleophile with well-defined reactivity. Electrophilic substitution preferentially occurs at the C4 position. The exocyclic amino group is readily functionalized through diazotization, acylation, and alkylation.
-
4-Aminopyrazole reactivity is less comparatively documented. It undergoes similar reactions to its 3-amino counterpart, but the regioselectivity of ring functionalization is directed towards C3 and C5. Its synthesis is often achieved through the reduction of 4-nitropyrazole.
Further direct comparative studies under standardized conditions are needed to provide a more quantitative understanding of the relative reactivity of these two important isomers. This would enable chemists to make more informed decisions in the design of synthetic routes to complex molecular targets.
References
- 1. Page loading... [guidechem.com]
- 2. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized Pyrazolo[3,4-d]pyrimidines: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of the primary analytical techniques used to validate the structure of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential.
The structural elucidation of synthesized pyrazolo[3,4-d]pyrimidines relies on a combination of spectroscopic and crystallographic methods. The most definitive techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.[1][2] Infrared (IR) spectroscopy and elemental analysis are also commonly employed to provide supplementary evidence.[3]
Comparative Analysis of Structural Validation Techniques
The selection of analytical methods is often dictated by the nature of the synthesized compound and the desired level of structural detail. Below is a comparative summary of the most common techniques with illustrative data from recent literature.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides information about the number, environment, and connectivity of protons in a molecule. | Non-destructive, provides detailed structural information, relatively fast. | Can be complex to interpret for large molecules, solvent impurities can interfere. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in a molecule. | Complements ¹H NMR, provides information on the carbon skeleton. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns. | High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis. | Can be a destructive technique, may not distinguish between isomers. |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. | Unambiguous structure determination. | Requires a suitable single crystal, which can be challenging to grow. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups in a molecule. | Fast, simple to operate, non-destructive. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S) in a compound. | Confirms the empirical formula. | Requires a pure sample, does not provide structural information. |
Experimental Data for Synthesized Pyrazolo[3,4-d]pyrimidines
The following tables present representative experimental data for the structural validation of various pyrazolo[3,4-d]pyrimidine derivatives, as reported in the scientific literature.
Table 1: ¹H and ¹³C NMR Spectral Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) | DMSO-d₆ | 12.34 (s, 1H), 8.13 (s, 1H), 8.03–8.01 (m, 2H), 7.54–7.50 (m, 2H), 7.37–7.33 (m, 1H), 2.52 (s, 3H) | 157.99, 152.24, 148.88, 145.93, 138.29, 129.11, 126.62, 121.36, 105.74, 13.37 | [1] |
| 5-(prop-2-yn-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (P3) | DMSO-d₆ | 8.54 (s, 1H), 8.02–7.99 (m, 2H), 7.54 (m, 2H), 7.39 (m, 1H), 4.82 (d, J = 2.5 Hz, 2H), 3.43 (t, J = 2.5 Hz, 1H), 2.55 (s, 3H) | 156.31, 151.44, 150.71, 146.10, 138.02, 129.21, 126.87, 121.47, 104.84, 78.65, 75.75, 34.63, 13.34 | [1] |
| N-(4-(1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl)acetamide | Not Specified | 10.18 (s, 1H, NH), 8.36 (s, 1H, pyrazole CH), 8.11-7.41 (m, Ar-H), 2.23 (s, 3H, CH₃), 2.19 (s, 3H, COCH₃) | Not specified in abstract | [4] |
Table 2: Mass Spectrometry and Elemental Analysis Data
| Compound | Molecular Formula | M⁺ (m/z) | Elemental Analysis (Calculated/Found) | Reference |
| N-(4-((1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide | C₂₅H₁₈ClN₅O₂ | 455 | C, 65.86/66.04; H, 3.98/4.13; N, 15.36/15.62 | [4] |
| N-(4-((1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide | C₂₆H₁₇N₅O₃ | 447 | C, 69.79/69.57; H, 3.83/3.98; N, 15.65/15.87 | [4] |
| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA) | C₁₀H₈N₄S | 216 | C, 55.54/55.50; H, 3.73/3.69; N, 25.91/25.87; S, 14.82/14.83 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the key analytical techniques based on common practices reported in the literature.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the synthesized compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[4]
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
-
Data Analysis: The spectra are analyzed for chemical shifts, integration (for ¹H), and coupling constants to elucidate the structure.
2. Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common method for generating ions.[4]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole).
-
Data Analysis: The molecular ion peak confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.
3. Single-Crystal X-ray Diffraction:
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, often by slow evaporation of a solvent.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure and refine the atomic positions.
-
Data Analysis: The final structure provides precise bond lengths, bond angles, and the overall three-dimensional conformation of the molecule.[1]
Visualization of the Validation Workflow
The following diagram illustrates the typical workflow for the synthesis and structural validation of pyrazolo[3,4-d]pyrimidines.
Caption: Workflow for the synthesis and structural validation of pyrazolo[3,4-d]pyrimidines.
This guide highlights the standard and essential practices for the structural validation of synthesized pyrazolo[3,4-d]pyrimidines. By employing a combination of these powerful analytical techniques, researchers can confidently confirm the identity and purity of their target molecules, paving the way for further biological evaluation and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative study of different synthetic routes to 4-Aminopyrazole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-aminopyrazole, a crucial scaffold in medicinal chemistry, has been approached through various methodologies. This guide provides a comparative analysis of several prominent synthetic routes, offering insights into their efficiency, substrate scope, and reaction conditions. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators of different synthetic routes to 4-aminopyrazole and its derivatives.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| 1. Reduction of 4-Nitropyrazole | 4-Nitropyrazole | SnCl₂·2H₂O, HCl or H₂/Pd-C | Reflux in EtOH or hydrogenation at rt | 80-95% | High yield, straightforward reduction. | Use of potentially explosive nitropyrazole precursors.[1] |
| 2. Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound (e.g., malononitrile dimer), Hydrazine | Acid catalyst (e.g., HCl, AcOH) | Varies (rt to reflux) | 47-78% | Versatile for substituted pyrazoles.[2] | Potential for regioisomers with unsymmetrical dicarbonyls. |
| 3. From Vinamidinium Salts | Vinamidinium salt, Hydrazine | Base (e.g., NaOMe) | Reflux in CH₃CN, 3-5 h | High (up to 95%) | High yields, short reaction times, simple procedure.[3] | Limited commercial availability of vinamidinium salts. |
| 4. Buchwald-Hartwig Amination | 4-Halopyrazole (e.g., 4-bromopyrazole), Amine | Pd catalyst (e.g., Pd(dba)₂), Ligand (e.g., tBuDavePhos), Base (e.g., KOtBu) | 90-160 °C, often under microwave irradiation | 60-90% | Broad substrate scope for various amines.[4][5] | Requires expensive catalysts and ligands, high temperatures. |
| 5. From Vinyl Azides | Vinyl azide, Hydrazine | NaOH or NaOEt | Room temperature, 5-8 h | Moderate to Excellent (up to 95%) | Mild reaction conditions, simple and direct.[6] | Synthesis and handling of vinyl azides can be hazardous. |
| 6. Thorpe-Ziegler Cyclization | α-Cyano ketone, Hydrazine | Base (e.g., NaOEt) | Varies | Good | Efficient for certain substituted 4-aminopyrazoles. | Limited to specific substitution patterns. |
Experimental Protocols
Reduction of 4-Nitropyrazole
This protocol is a general procedure based on the reduction of nitroarenes using tin(II) chloride.
Materials:
-
4-Nitropyrazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-nitropyrazole in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-aminopyrazole.
Knorr Pyrazole Synthesis
This protocol describes a general approach for the synthesis of 4-aminopyrazole derivatives from a β-ketonitrile and hydrazine.[2]
Materials:
-
β-Ketonitrile (e.g., 2-cyano-3-ethoxyacrylonitrile)
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Acetic acid (AcOH)
Procedure:
-
Dissolve the β-ketonitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the substrate, for 2-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis from Vinamidinium Salts
This protocol is adapted from the synthesis of 4-substituted-1-phenyl-1H-pyrazoles.[3]
Materials:
-
1,3-Bis(dimethylamino)trimethinium hexafluorophosphate (vinamidinium salt)
-
Phenylhydrazine
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve the vinamidinium salt (1.0 mmol) in acetonitrile (12.0 mL) in a reaction vessel.
-
Add phenylhydrazine (1.0 mmol) dropwise to the solution.
-
Reflux the reaction mixture at 50 °C for 3 hours, then stir at room temperature for 2 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the mixture in a refrigerator for 12 hours.
-
Filter the resulting precipitate, recrystallize from ethanol, and dry under vacuum at 80 °C to yield the 4-aminopyrazole derivative.
Buchwald-Hartwig Amination
This protocol is a general procedure for the palladium-catalyzed amination of 4-bromo-1-(tri- or benzyl-protected)-pyrazole.[4][7]
Materials:
-
4-Bromo-1-protected-pyrazole
-
Amine
-
Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex)
-
tBuDavePhos (tert-Butyldi(1-adamantyl)phosphine)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, degassed solvent (e.g., xylene, toluene, or dioxane)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon), add the 4-bromo-1-protected-pyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. Alternatively, perform the reaction under microwave irradiation at temperatures up to 160 °C for shorter reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes to 4-aminopyrazole.
Caption: Pathway for the synthesis of 4-aminopyrazole via nitration and subsequent reduction.
Caption: General workflow of the Knorr pyrazole synthesis.
Caption: Synthesis of 4-aminopyrazole derivatives from vinamidinium salts.
Caption: The Buchwald-Hartwig amination approach to 4-aminopyrazoles.
Caption: Synthesis of 4-aminopyrazoles from vinyl azides and hydrazine.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. orgchemres.org [orgchemres.org]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Unlocking Precision: A Comparative Guide to Docking Studies of 1H-Pyrazol-4-amine Derivatives with Protein Kinases
For researchers and scientists at the forefront of drug discovery, the quest for selective and potent protein kinase inhibitors is a perpetual challenge. Among the promising scaffolds, 1H-Pyrazol-4-amine derivatives have emerged as a versatile class of compounds demonstrating significant inhibitory activity against a range of protein kinases implicated in cancer and other diseases. This guide provides an objective comparison of the docking studies and experimental validation of these derivatives against various protein kinases, supported by quantitative data and detailed methodologies.
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous pathologies. The development of small molecule inhibitors that can selectively target the ATP-binding site of these enzymes is a cornerstone of modern targeted therapy. Computational methods, particularly molecular docking, have become indispensable tools in the rational design and optimization of such inhibitors. This guide delves into the specifics of how this compound derivatives interact with key protein kinases, offering a comparative analysis based on published research.
Comparative Analysis of Inhibitory Potency
The following tables summarize the quantitative data from various studies, showcasing the inhibitory potency of different this compound derivatives against several protein kinases. This data provides a clear comparison of their efficacy and selectivity.
| Derivative/Compound | Target Kinase | Binding Affinity (Ki) | IC50/GI50 | Reference |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | ||||
| Compound 14 | CDK2 | 0.007 µM | - | [1] |
| Compound 15 | CDK2 | 0.005 µM | 0.127–0.560 μM (antiproliferative) | [1][2] |
| Compound 23 | CDK2 | 0.090 µM | 7.350 µM (antiproliferative) | [1] |
| 4-amino-(1H)-pyrazole derivatives | ||||
| Compound 3f | JAK1 | - | 3.4 nM | [3] |
| JAK2 | - | 2.2 nM | [3] | |
| JAK3 | - | 3.5 nM | [3] | |
| Compound 11b | JAKs | - | 0.35 µM (HEL cells), 0.37 µM (K562 cells) | [3] |
| 1H-pyrazole-3-carboxamide derivatives | ||||
| Compound 8t | FLT3 | - | 0.089 nM | [4] |
| CDK2 | - | 0.719 nM | [4] | |
| CDK4 | - | 0.770 nM | [4] | |
| MV4-11 (AML cell line) | - | 1.22 nM | [4] | |
| 1H-pyrazolo[3,4-b]pyridine derivatives | ||||
| Compound 15y | TBK1 | - | 0.2 nM | [5] |
| Derivative/Compound | Target Kinase | Binding Energy (kcal/mol) | PDB ID of Target | Reference |
| Pyrazole Derivatives | ||||
| Compound 1b | VEGFR-2 | -10.09 | 2QU5 | [6][7][8] |
| Compound 1d | Aurora A | -8.57 | 2W1G | [6][7][8] |
| Compound 2b | CDK2 | -10.35 | 2VTO | [6][7][8] |
| 5-(phenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives | ||||
| Compound I | CDC7-kinase | -41.50 | - | [9] |
| Compound II | CDC7-kinase | -44.53 | - | [9] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the results and designing future experiments.
Molecular Docking Protocol
A generalized workflow for the molecular docking studies cited is as follows:
-
Protein and Ligand Preparation: The three-dimensional crystal structures of the target protein kinases are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The this compound derivatives are sketched using chemical drawing software and optimized for their 3D conformation and energy minimization.
-
Grid Generation: A grid box is defined around the active site of the kinase, typically centered on the co-crystallized inhibitor or key active site residues.
-
Docking Simulation: Flexible ligand docking is performed using software such as AutoDock 4.2.[6][8] The program explores various conformations and orientations of the ligand within the defined active site, and a scoring function is used to estimate the binding affinity (e.g., binding energy).
-
Analysis of Results: The docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's active site residues, are visualized and examined.[10]
Kinase Inhibition Assay
The inhibitory activity of the compounds is experimentally validated using kinase inhibition assays. A common method involves:
-
Reagents: Recombinant human kinase, a suitable substrate (e.g., a peptide), and ATP are used.
-
Procedure: The kinase, substrate, and varying concentrations of the inhibitor are incubated in a buffer solution. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays or fluorescence-based assays like the ADP-Glo™ Kinase Assay.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for molecular docking studies.
Caption: A representative signaling pathway involving CDK2.
Caption: Logical flow from computational prediction to experimental validation.
Conclusion
The docking studies of this compound derivatives have proven to be a valuable approach in the discovery of novel protein kinase inhibitors. The presented data highlights the potential of this scaffold to be developed into potent and selective therapeutic agents. For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines show remarkable potency against CDK2, while other derivatives exhibit strong inhibition of JAKs and FLT3.[1][3][4] The strong correlation often observed between in silico predictions and experimental results underscores the power of integrating computational and experimental approaches in modern drug discovery. This guide serves as a valuable resource for researchers aiming to build upon these findings and design the next generation of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for 4-Aminopyrazole Functionalization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the functionalization of the 4-aminopyrazole scaffold is a critical step in the synthesis of a wide array of therapeutic agents. The choice of catalyst for these transformations is paramount in achieving high yields, selectivity, and broad substrate scope. This guide provides an objective, data-driven comparison of various catalytic systems for the functionalization of 4-aminopyrazole, offering insights into their performance, optimal conditions, and substrate scope.
The 4-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] The ability to selectively introduce substituents at various positions on the pyrazole ring is crucial for modulating the pharmacological properties of these molecules. Transition metal catalysis has emerged as a powerful tool for the C-H, C-N, and C-C functionalization of pyrazoles, with palladium, rhodium, and copper-based catalysts being the most prominent.[2][3]
Performance Comparison of Catalysts for C-N Bond Formation
The formation of C-N bonds, particularly through N-arylation or N-alkylation, is a key transformation for expanding the chemical space around the 4-aminopyrazole core. Both palladium and copper catalysts have been effectively employed for this purpose.
Table 1: Catalyst Performance in N-Arylation of Aminopyrazoles
| Catalyst System | Substrate Scope | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed | |||||||
| Pd precatalyst with tBuBrettPhos ligand | Unprotected bromoimidazoles and bromopyrazoles with various anilines | LHMDS | THF | Room Temp | 12 | Moderate to Excellent | [4][5] |
| Pd(dba)₂ with tBuDavePhos ligand | 4-Bromo-1-tritylpyrazole with aryl- or alkylamines | Not specified | Not specified | Not specified | Not specified | Smooth reaction | [6] |
| Copper-Catalyzed | |||||||
| CuI with N,N'-dimethylethylenediamine (DMEDA) ligand | Substituted 2-bromo-benzonitriles with amidines or guanidine | K₂CO₃ | DMF | 80 | 3-12 | Good | [7] |
Key Insights:
-
Palladium catalysts, particularly those with bulky biarylphosphine ligands like tBuBrettPhos, have shown high efficiency for the amination of bromopyrazoles under mild conditions.[4][5] These systems are effective for a broad scope of amines, including electron-rich, electron-deficient, and heteroarylamines.[4][5]
-
Copper-catalyzed systems offer a cost-effective alternative for C-N bond formation.[2] For certain aminopyrazole substrates, copper-catalyzed reactions can be more effective for iodo-substituted pyrazoles, whereas palladium systems may favor bromo-derivatives.[8]
Performance Comparison of Catalysts for C-H Functionalization
Direct C-H functionalization represents a highly atom-economical approach to modifying the 4-aminopyrazole scaffold. Rhodium and palladium catalysts have been at the forefront of these developments.
Table 2: Catalyst Performance in C-H Functionalization of Pyrazoles
| Catalyst System | Functionalization Type | Coupling Partner | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Rhodium-Catalyzed | ||||||||
| [Cp*Rh(MeCN)₃][PF₆]₂ | C-H Vinylation | Alkenes (e.g., methyl acrylate, styrene) | Cu(OAc)₂·H₂O | DCE | 83 | 16 | Up to 86% (combined products) | [9] |
| Rhodium(III) catalyst | C-H activation/Annulation | Diazopyrazolones | Not specified | Not specified | Mild | Moderate | Moderate | [10] |
| Chiral SCpRh catalyst | Asymmetric C(sp²)-H Functionalization/Annulation | Alkynes | Not specified | Not specified | Not specified | Not specified | Up to 99% | [11] |
| Palladium-Catalyzed | ||||||||
| Pd(OAc)₂ | C5-Arylation | Aryl halides | KOAc | DMA | 150 | 24 | 85% | [12] |
| PdCl(C₃H₅)(dppb) | C5-Arylation | Aryl halides | KOAc | DMA | 150 | 24 | 88% | [12] |
Key Insights:
-
Rhodium catalysts are particularly effective for the C-H vinylation of pyrazoles with alkenes, proceeding through a C-H activation mechanism.[9] These reactions can, however, lead to a mixture of mono- and di-vinylated products.[9]
-
Palladium catalysts are well-established for the direct C-H arylation of pyrazoles, often requiring higher temperatures.[12] The choice of ligand is crucial for achieving high yields.[12]
Experimental Protocols
General Procedure for Rhodium-Catalyzed C-H Vinylation of Pyrazoles[9]
To a Schlenk flask, the appropriate pyrazole (1 equiv), alkene (1.2 equiv), [Cp*Rh(MeCN)₃][PF₆]₂ (5 mol %), and Cu(OAc)₂·H₂O (2.5 equiv) are added, followed by DCE (10 mL). The flask is sealed with a screw cap, transferred to a preheated oil bath, and stirred at 83 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with Et₂O (10 mL) and transferred to a separatory funnel. An ammonium hydroxide solution (10 mL, 2 M) is added, and the aqueous layer is extracted with Et₂O (3 x 10 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Palladium-Catalyzed Amination of Bromopyrazoles[4][5]
A reaction vessel is charged with the bromopyrazole (0.3 mmol), the corresponding amine (0.36 mmol), a palladium precatalyst (e.g., based on tBuBrettPhos, 1-2 mol %), the ligand (1-2 mol %), and LHMDS (0.66 mmol) in THF. The reaction is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by GC or LC-MS. Upon completion, the reaction mixture is worked up appropriately, typically involving dilution with a suitable organic solvent, washing with water and brine, drying over an anhydrous salt, and purification by column chromatography.
Visualization of Catalytic Pathways
Catalytic Cycle for Palladium-Catalyzed C-N Cross-Coupling
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric Synthesis of Spiropyrazolones by Rhodium-Catalyzed C(sp2 )-H Functionalization/Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and GC-MS for Purity Confirmation of 1H-Pyrazol-4-amine
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 1H-Pyrazol-4-amine is a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity can significantly impact the safety and efficacy of the final drug product. This guide provides a comparative analysis of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of this compound.
The selection between HPLC and GC-MS often depends on the volatility and thermal stability of the analyte and its potential impurities.[3] This guide presents detailed experimental protocols and supporting data to aid in making an informed decision for quality control and impurity profiling.
Potential Impurities in this compound Synthesis
A common synthetic route to this compound involves the nitration of 1H-pyrazole to form 4-nitropyrazole, followed by the reduction of the nitro group.[1][4][5] This process can lead to several potential impurities that must be monitored:
-
1H-Pyrazole: Unreacted starting material.
-
4-Nitropyrazole: A key intermediate that may not have been fully converted.
-
Isomeric Aminopyrazoles: (e.g., 1H-Pyrazol-3-amine, 1H-Pyrazol-5-amine) - potential side products depending on the specificity of the nitration step.
-
Solvent Residues: Residual solvents used during the synthesis and purification process.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the purity analysis of pharmaceutical compounds due to its high precision, reproducibility, and applicability to a broad range of non-volatile and thermally sensitive molecules.[6] A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of polar compounds like this compound.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL of this compound dissolved in the mobile phase (50:50 A:B).
Data Presentation: HPLC Purity Analysis
The following table summarizes hypothetical but realistic data from the HPLC analysis of a batch of this compound, demonstrating its suitability for separating the main component from its potential process-related impurities.
| Compound | Retention Time (min) | Area (%) | Identification |
| This compound | 5.8 | 99.5 | Main Peak |
| 1H-Pyrazole | 8.2 | 0.2 | Impurity |
| 4-Nitropyrazole | 10.5 | 0.3 | Impurity |
Workflow for HPLC Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] The mass spectrometer provides structural information, enabling definitive identification of impurities. For polar compounds with active hydrogens like this compound, derivatization is sometimes employed to improve peak shape and thermal stability. However, given that some suppliers use GC for purity assessment, a direct analysis method is also presented.
Experimental Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Sample Preparation: 1 mg/mL of this compound in Methanol.
-
(Optional) Derivatization: For improved peak shape, the sample can be derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) by heating at 70°C for 30 minutes to form the more volatile silyl derivative.
Data Presentation: GC-MS Purity Analysis
The following table summarizes hypothetical data from a GC-MS analysis. The mass spectrometer allows for the confirmation of impurity identities based on their mass spectra.
| Compound | Retention Time (min) | Area (%) | Identification (by MS) |
| This compound | 8.5 | 99.6 | Confirmed by Mass Spectrum |
| 1H-Pyrazole | 6.2 | 0.25 | Confirmed by Mass Spectrum |
| 4-Nitropyrazole | 10.1 | 0.15 | Confirmed by Mass Spectrum |
Workflow for GC-MS Purity Analysisdot
References
- 1. mdpi.com [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Pharmacological Profile of the 1H-Pyrazol-4-amine Scaffold and its Bioisosteres in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block in drug design. This guide provides a comparative pharmacological profile of the 1H-Pyrazol-4-amine scaffold, a key pharmacophore, against other common heterocyclic scaffolds in the context of kinase inhibition, a critical area in oncology and immunology research.
While the unsubstituted this compound is primarily a synthetic intermediate with limited reported intrinsic biological activity, its derivatives have demonstrated potent and selective inhibition of various protein kinases. For this comparative analysis, we will focus on representative kinase inhibitors featuring the 4-aminopyrazole core and compare their performance with inhibitors based on imidazole, triazole, and thiazole scaffolds targeting the same kinases.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of various heterocyclic scaffolds against key protein kinases implicated in cancer and inflammatory diseases: Janus Kinase 2 (JAK2), Cyclin-Dependent Kinase 2 (CDK2), and Fibroblast Growth Factor Receptor 1 (FGFR1).
Table 1: Comparison of JAK2 Inhibitors
| Scaffold | Representative Compound | Target | Assay Type | IC50 (nM) | Reference |
| Pyrazole | N-(cyanomethyl)-4-(2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-1H-pyrazole-1-carboxamide | JAK2 | Enzyme Assay | 3.5 | [1] |
| Thiazole | Thiazole-based chalcone (Compound 12) | JAK2 | Enzyme Assay | 17.64 | [2] |
| Triazole | 4-(1,5-triazole)-pyrrolopyrimidine (Compound 23a) | JAK1 | Enzyme Assay | 72 | [3] |
| Indazole | Indazole Derivative | JAK1 | Enzyme Assay | 70 | [4] |
Table 2: Comparison of CDK2 Inhibitors
| Scaffold | Representative Compound | Target | Assay Type | Ki (µM) | IC50 (nM) | Reference |
| 4-Aminopyrazole | N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Enzyme Assay | 0.005 | - | [5][6] |
| Imidazole | Imidazo[1,2-c]pyrimidin-5(6H)-one | CDK2 | Enzyme Assay | - | 105.39-742.78 | [7] |
| Thiazole | 2-acetamido-thiazolylthio acetic ester derivative | CDK2 | Enzyme Assay | - | 1-10 | [8] |
| Indazole | Tetrahydroindazole derivative | CDK2/cyclin A | Enzyme Assay | 0.0023 | - | [9] |
Table 3: Comparison of FGFR Inhibitors
| Scaffold | Representative Compound | Target | Assay Type | IC50 (nM) | Reference |
| 5-Aminopyrazole | 5-amino-1H-pyrazole-4-carboxamide (Compound 10h) | FGFR1 | Enzyme Assay | 46 | [10] |
| Imidazole | Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine (Compound 7n) | FGFR1 | Enzyme Assay | 8 | |
| Triazole | Naphthoquinone-Triazole Hybrid (Compound 16) | FGFR1 | Enzyme Assay | 1.31 | |
| Indazole | Indazole Derivative (Compound 9u) | FGFR1 | Enzyme Assay | 3.3 | [11] |
| Thiazole | 2-aryl-5-methylthiazole derivative | FGFR1 | Enzyme Assay | Low µM to nM range | [12] |
Signaling Pathway Diagrams
The following diagrams, rendered using Graphviz (DOT language), illustrate the signaling pathways of the targeted kinases.
Caption: The JAK-STAT signaling pathway.
Caption: The CDK2/Cyclin E cell cycle pathway.
Caption: The FGFR signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Objective: To quantify the dose-dependent inhibition of a recombinant kinase enzyme by a test compound.
Materials:
-
Recombinant human kinase (e.g., JAK2, CDK2/Cyclin E, FGFR1)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. Further dilution into the kinase assay buffer is performed to achieve the final desired concentrations.
-
Kinase Reaction Mixture: A master mix containing the recombinant kinase and its specific peptide substrate in the kinase assay buffer is prepared.
-
Assay Plate Setup: 2.5 µL of the diluted test compound and 5 µL of the kinase/substrate mixture are added to the wells of a 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by adding 2.5 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well. The plate is then incubated at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
Signal Generation: 10 µL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP and produce a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control (0% inhibition) and a potent, broad-spectrum inhibitor (100% inhibition). The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.[13][14][15][16][17][18][19][20]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of test compounds on cell proliferation and viability.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., A2780 ovarian cancer, HEL, K562 leukemia)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of absorbance measurements
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The growth medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 72 hours).
-
MTT Addition: 10 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[2][3][7][11][21]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.
-
Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.[22][23]
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of test compounds.
Objective: To assess the ability of a test compound to reduce carrageenan-induced inflammation in a rat model.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compounds formulated in a suitable vehicle
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The test compound or vehicle is administered to the rats (e.g., orally or intraperitoneally) at a specified time before the induction of inflammation.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of paw edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group using the following formula:
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Aminopyrazole-Based Drugs: In Vitro and In Vivo Activity Validation
This guide provides a comparative analysis of 4-aminopyrazole-based drugs targeting key protein kinases implicated in cancer and other diseases: Janus kinases (JAKs), Cyclin-Dependent Kinase 14 (CDK14), and Fibroblast Growth Factor Receptors (FGFRs). The performance of these novel compounds is compared with established alternative inhibitors, supported by available experimental data.
4-Aminopyrazole-Based JAK Inhibitors
The 4-aminopyrazole scaffold has been successfully utilized to develop potent inhibitors of the Janus kinase family, which are critical components of the JAK-STAT signaling pathway involved in immunity, inflammation, and cancer.
Data Presentation: In Vitro Activity of 4-Aminopyrazole-Based JAK Inhibitors
A series of 4-amino-(1H)-pyrazole derivatives have demonstrated potent inhibitory activity against JAK1, JAK2, and JAK3. The following table summarizes the in vitro efficacy of representative compounds and compares them with Ruxolitinib, an approved JAK inhibitor.
| Compound | Target | IC50 (nM) | Cell Line | Cell-Based IC50 (µM) |
| 3f | JAK1 | 3.4[1] | PC-3 (Prostate) | 1.87 |
| JAK2 | 2.2[1] | HEL (Erythroleukemia) | 1.23 | |
| JAK3 | 3.5[1] | K562 (CML) | 1.35 | |
| MCF-7 (Breast) | 2.11 | |||
| MOLT4 (T-ALL) | 1.56 | |||
| 11b | JAK1 | 11[1] | HEL (Erythroleukemia) | 0.35[1] |
| JAK2 | 7.9[1] | K562 (CML) | 0.37[1] | |
| JAK3 | 14[1] | PC-3 (Prostate) | >10 | |
| MCF-7 (Breast) | >10 | |||
| MOLT4 (T-ALL) | >10 | |||
| Ruxolitinib | JAK1 | 3.3 | HEL (Erythroleukemia) | 1.28 |
| JAK2 | 2.8 | K562 (CML) | 1.54 | |
| JAK3 | 428 | PC-3 (Prostate) | >10 | |
| MCF-7 (Breast) | >10 | |||
| MOLT4 (T-ALL) | >10 |
CML: Chronic Myeloid Leukemia; T-ALL: T-cell Acute Lymphoblastic Leukemia
In Vivo Activity
While compounds 3f and 11b show promising in vitro and cell-based activities, detailed in vivo efficacy studies in animal models for these specific compounds were not available in the reviewed literature. For comparison, the established JAK inhibitor Ruxolitinib has demonstrated significant in vivo efficacy, leading to spleen volume reduction and symptom improvement in myelofibrosis patients.[2][3][4]
Signaling Pathway: JAK-STAT
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Its inhibition by 4-aminopyrazole-based drugs can block downstream signaling, affecting cell proliferation, differentiation, and survival.
4-Aminopyrazole-Based CDK14 Inhibitors
CDK14, a member of the TAIRE subfamily of cyclin-dependent kinases, is implicated in various cancers. The 4-aminopyrazole scaffold has been instrumental in developing covalent inhibitors targeting this kinase.
Data Presentation: In Vitro Activity of 4-Aminopyrazole-Based CDK14 Inhibitors
FMF-04-159-2 is a potent and covalent CDK14 inhibitor with a TAIRE kinase-biased selectivity profile. Its in vitro activity is compared with the non-covalent multi-kinase inhibitor AT7519.
| Compound | Target | Biochemical IC50 (nM) | Cell Line | Cell Proliferation IC50 (nM) |
| FMF-04-159-2 (100) | CDK14 | 39.6 (NanoBRET)[5] | HCT116 (Colon) | 1,144[5] |
| CDK2 | 256 (NanoBRET)[5] | |||
| AT7519 | CDK14 | 1-10 (Binding Assay) | HCT116 (Colon) | 132 |
In Vivo Activity
Specific in vivo efficacy data for FMF-04-159-2 in tumor xenograft models were not detailed in the reviewed literature.[6][7] The focus of the available studies was on its use as a chemical probe to understand CDK14 biology.[6][8] For comparison, the CDK4/6 inhibitor Palbociclib has demonstrated significant tumor growth inhibition in various xenograft models.[1][5][6][9][10]
Signaling Pathway: CDK14 in Wnt/β-catenin Signaling
CDK14, in complex with Cyclin Y, is known to phosphorylate LRP6, a co-receptor in the Wnt/β-catenin signaling pathway, leading to its activation.
4-Aminopyrazole-Based FGFR Inhibitors
Aberrant FGFR signaling is a driver in various tumors. The 4-aminopyrazole scaffold has been explored for developing covalent inhibitors targeting wild-type and mutant forms of FGFR2 and FGFR3.
Data Presentation: In Vitro Activity of 4-Aminopyrazole-Based FGFR Inhibitors
A series of aminopyrazole-based compounds have been developed as covalent inhibitors of FGFR. The table below presents the cellular potency of a promising compound, 19 , and compares it with Erdafitinib , an approved FGFR inhibitor.
| Compound | Cell Line | Target | Cellular IC50 (nM) |
| 19 | BaF3-FGFR2 WT | FGFR2 | 110 |
| BaF3-FGFR2 V564F | FGFR2 (mutant) | 160 | |
| BaF3-FGFR3 WT | FGFR3 | 110 | |
| BaF3-FGFR3 V555M | FGFR3 (mutant) | 130 | |
| RT112 (Bladder) | Endogenous FGFR3 | 120 | |
| Erdafitinib | RT112 (Bladder) | Endogenous FGFR3 | 2.5 |
In Vivo Activity
While compound 19 showed a promising in vitro DMPK profile and was selected for mouse pharmacokinetic studies, specific in vivo efficacy data from these studies were not available in the reviewed literature.[11] In contrast, Erdafitinib has demonstrated clinical efficacy in patients with urothelial carcinoma harboring FGFR alterations.
Signaling Pathway: FGFR
FGFR activation by its ligand, FGF, triggers multiple downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical luminescence-based assay to determine the IC50 of a test compound against a target kinase.
-
Compound Preparation : Serially dilute the 4-aminopyrazole-based inhibitor in 100% DMSO. Transfer nanoliter volumes of the dilutions to a 384-well assay plate. Include DMSO-only wells for 0% inhibition (high control) and a potent pan-kinase inhibitor (e.g., Staurosporine) for 100% inhibition (low control).
-
Enzyme/Substrate Mix : Prepare a 2x enzyme/substrate solution in kinase assay buffer containing the recombinant target kinase (e.g., JAK2, CDK14) and its specific peptide substrate.
-
Incubation : Add the 2x enzyme/substrate mix to the wells containing the compounds and incubate at room temperature for 10-15 minutes to allow for compound-kinase binding.
-
Reaction Initiation : Add a 2x ATP solution to initiate the kinase reaction. The ATP concentration is typically at or near the Km for the specific enzyme.
-
Reaction Incubation : Shake the plate and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection : Stop the reaction and detect the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the high and low controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell viability as an indicator of proliferation.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in culture medium.
-
Compound Treatment : Add various concentrations of the 4-aminopyrazole-based drug to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Tumor Xenograft Model (General Protocol)
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
-
Cell Preparation : Culture the desired human cancer cell line. Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation : Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers.
-
Randomization and Dosing : Randomize the mice into treatment and control groups. Prepare the 4-aminopyrazole-based drug in a suitable vehicle and administer it to the mice according to the planned dosing schedule (e.g., daily oral gavage). The control group receives the vehicle only.
-
Efficacy and Toxicity Assessment : Monitor tumor volume and body weight of the mice throughout the study. A decrease in body weight can be an indicator of toxicity.
-
Endpoint Analysis : At the end of the study (based on tumor size in the control group or a predetermined duration), euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition (TGI).
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. The in vivo data for the novel 4-aminopyrazole-based compounds is limited in the reviewed literature, and further studies are required to fully validate their in vivo efficacy and safety profiles.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FMF-04-159-2 | CDK5 Subfamily | Tocris Bioscience [tocris.com]
- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental and Computational Data for 1H-Pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-validation of experimental and computational data for the heterocyclic compound 1H-Pyrazol-4-amine. By juxtaposing direct experimental measurements with theoretical calculations, this document aims to offer a comprehensive physicochemical profile of the molecule, supporting its application in research and development.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for this compound, offering a clear comparison between experimentally determined values and computationally derived properties.
Table 1: Physical and Chemical Properties
| Property | Experimental Data | Computational Data |
| Molecular Formula | C₃H₅N₃ | C₃H₅N₃ |
| Molecular Weight | - | 83.09 g/mol [1] |
| Appearance | White to brown to dark purple powder/crystal | - |
| Melting Point | 84 °C | - |
| XLogP3 | - | -1.1[1] |
| Hydrogen Bond Donors | 2 | 2[1] |
| Hydrogen Bond Acceptors | 2 | 2[1] |
| Crystal Structure | CCDC Number: 114325[1] | Optimized molecular geometry can be calculated |
Table 2: Spectroscopic Data Comparison
Direct experimental spectra for this compound are not widely available in public databases. The following table presents a comparison between typical experimental ranges for related pyrazole compounds and theoretical values derived from Density Functional Theory (DFT) calculations, which are a common method for predicting such data.[2][3][4]
| Spectroscopic Data | Experimental (Typical for Pyrazole Derivatives) | Computational (Predicted) |
| ¹H NMR (δ, ppm) | Pyrazole Ring C-H: ~7.5-8.5 ppm; N-H: Broad, variable; Amine N-H₂: Broad, variable | Chemical shifts can be calculated via GIAO method[5] |
| ¹³C NMR (δ, ppm) | Pyrazole Ring C: ~100-140 ppm | Chemical shifts can be calculated via GIAO method[5] |
| IR (ν, cm⁻¹) | N-H Stretch (Amine & Pyrazole): ~3200-3400 cm⁻¹; C=C/C=N Stretch: ~1500-1650 cm⁻¹ | Vibrational frequencies can be calculated via DFT[2] |
| Mass Spec (m/z) | [M]⁺ expected at ~83.05 | Exact Mass: 83.048347172 Da[1] |
Workflow for Data Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data, a fundamental process in modern chemical research.
Caption: Workflow for comparing experimental and computational data.
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific data.
Experimental Protocols
-
Synthesis and Purification: The synthesis of pyrazole amines can be achieved through various established routes, often involving the reaction of a β-ketonitrile with hydrazine hydrate.[6] Purification is typically performed by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product, which is then dried under a vacuum.
-
Melting Point Determination:
-
A small amount of the dried, purified crystalline sample is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
-
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3] The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectra are often recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[4] The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is used to confirm the molecular formula by providing a highly accurate mass-to-charge (m/z) ratio.
-
Computational Methodology
-
Geometry Optimization: The molecular structure of this compound is optimized using Density Functional Theory (DFT) methods. A common and effective approach involves the B3LYP functional with a basis set such as 6-311++G(d,p).[7] This process finds the lowest energy conformation of the molecule in a vacuum or specified solvent.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure is a true energy minimum and to predict the IR spectrum.[2]
-
NMR and Electronic Properties Prediction:
-
The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate ¹H and ¹³C NMR chemical shifts based on the optimized geometry.[5]
-
Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's electronic structure and reactivity.[8][9] The HOMO-LUMO gap is a key indicator of chemical reactivity.[8]
-
References
- 1. This compound | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. asrjetsjournal.org [asrjetsjournal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1H-Pyrazol-4-amine: A Procedural Guide
The proper disposal of 1H-Pyrazol-4-amine is critical for ensuring laboratory safety and environmental protection. As a member of the pyrazole chemical class, it should be treated as a hazardous chemical waste.[1] Adherence to institutional and local regulations is paramount, and consultation with your institution's Environmental Health and Safety (EHS) department is a mandatory first step.[1][2] The following guide provides a comprehensive framework for the safe handling and disposal of this compound, based on established best practices for hazardous research chemicals.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is essential to be aware of its potential hazards. Pyrazole derivatives are known to have various toxicological profiles.[1]
Summary of Potential Hazards and Required PPE
| Hazard Classification | Description | Precautionary Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal) | Harmful or toxic if swallowed or in contact with skin.[3] | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[3] | Chemical-resistant gloves (inspect prior to use), lab coat, and safety glasses.[4] |
| Skin Irritation/Corrosion | Causes skin irritation or burns.[4][5][6] | Avoid contact with skin. Wear protective gloves.[4] | Chemical-resistant gloves, lab coat.[4] |
| Eye Irritation/Damage | Causes serious eye irritation or damage.[4][6] | Wear eye protection/face protection.[4][6] | Safety glasses or goggles, face shield if necessary.[4] |
| Respiratory Irritation | May cause respiratory irritation.[3][4][6] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[4][6] | Use within a chemical fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of solid this compound and solutions containing it.
1. Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a dedicated, chemically compatible, and sealable waste container.[2]
-
Any materials grossly contaminated with the compound, such as weighing papers, gloves, or absorbent pads, should be placed in the same solid waste container.[2]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[2]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.[1]
-
It is best practice to segregate halogenated and non-halogenated solvent waste into separate containers.[1][7]
-
The first rinsate from cleaning contaminated glassware must be collected and disposed of as hazardous waste.[1]
-
2. Container Selection and Labeling
-
Container Choice: Use containers that are in good condition and have a secure, tight-fitting lid.[1][7] The container material must be compatible with the chemical waste.[7][8]
-
Labeling: The container must be clearly labeled. Use your institution's official hazardous waste tags. The label must include:
3. Storage
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.[1][2]
-
This area should be well-ventilated and away from incompatible materials.[2][8]
-
Ensure the container is kept closed at all times except when adding waste.[1][8]
4. Final Disposal
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[2]
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, which will typically use high-temperature incineration.[2]
-
Under no circumstances should this chemical be discharged down the drain or disposed of in regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. nswai.org [nswai.org]
Essential Safety and Operational Guidance for Handling 1H-Pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 1H-Pyrazol-4-amine, ensuring the well-being of laboratory personnel and compliance with safety regulations. The following procedural guidance is designed to be a primary resource for operational questions related to this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, adherence to proper PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 approved | Protects against dust particles and splashes.[2][5] |
| Face Shield | To be worn in conjunction with safety glasses or goggles | Recommended when there is a high potential for splash or when handling larger quantities.[5][6] | |
| Skin Protection | Chemical-resistant Gloves | Nitrile or other appropriate material, inspect before use | Prevents skin contact and irritation.[4][5] |
| Laboratory Coat or Chemical Resistant Clothing | Long-sleeved | Provides a barrier against accidental spills and contamination of personal clothing.[1][6] | |
| Respiratory Protection | NIOSH-approved Respirator | Use in poorly ventilated areas or when dust is generated | Protects against inhalation of harmful dust particles.[7][8] |
| Foot Protection | Closed-toe Shoes | Made of a non-absorbent material | Protects feet from spills and falling objects.[8][9] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][10]
-
All handling of this compound solid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Before starting, consult the Safety Data Sheet (SDS) for the specific product you are using.[5]
2. Weighing and Transferring:
-
Wear all required PPE as outlined in the table above.
-
To minimize dust generation, carefully weigh the solid in a fume hood.
-
Use a spatula or other appropriate tool for transferring the solid. Avoid pouring the powder directly.
-
Close the container tightly after use.[1]
3. Dissolving:
-
When dissolving the solid, add it slowly to the solvent while stirring to prevent splashing.
-
If the process generates heat, use a cooling bath to control the temperature.
4. General Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling the chemical.[1][10]
Emergency Procedures
Spill Response:
In the event of a spill, it is critical to respond quickly and safely.
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust creation, and place it in a labeled, sealed container for hazardous waste disposal.[10][11]
-
Clean the spill area with a damp cloth or paper towel. Dispose of cleaning materials as hazardous waste.
-
-
Major Spill:
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][13] Remove contaminated clothing.[15] If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect excess solid this compound and any contaminated materials (e.g., weigh paper, gloves, paper towels) in a clearly labeled, sealed container designated for solid hazardous waste.[8]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a compatible, labeled, and sealed container for liquid hazardous waste.[16]
-
-
Container Disposal:
-
Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[16]
-
-
Labeling and Storage:
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[16]
Visual Workflow Guides
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for spills or personal exposure.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. uah.edu [uah.edu]
- 6. sams-solutions.com [sams-solutions.com]
- 7. realsafety.org [realsafety.org]
- 8. benchchem.com [benchchem.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 12. umanitoba.ca [umanitoba.ca]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
